(+)-Jalapinolic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(11S)-11-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
YNQGVRJFSHTULP-HNNXBMFYSA-N |
SMILES |
CCCCCC(CCCCCCCCCC(=O)O)O |
Isomeric SMILES |
CCCCC[C@@H](CCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(CCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (+)-Jalapinolic Acid: Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Jalapinolic acid, scientifically known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid of significant interest due to its presence as a core component of resin glycosides in various medicinal plants, particularly within the Convolvulaceae family. These resin glycosides are known for their purgative properties and are being explored for other pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is not typically found in its free form in nature. Instead, it serves as the aglycone core of complex molecules known as resin glycosides. These glycolipids are characteristic secondary metabolites of the Convolvulaceae family, commonly known as the morning glory family.
The most prominent and commercially recognized source of resin glycosides containing this compound is Ipomoea purga , the true "jalap root".[1][2] The roots of this plant have been used for centuries in traditional medicine for their potent cathartic effects.[1] Other species within the Ipomoea genus have also been identified as sources of jalapinolic acid-containing resin glycosides, including:
-
Ipomoea orizabensis (Mexican scammony or false jalap)[1]
-
Ipomoea stans[1]
-
Ipomoea murucoides
-
Ipomoea batatas (sweet potato)
While present in these and other related species, the concentration of resin glycosides, and therefore the potential yield of this compound, is highest in the roots of Ipomoea purga. The total resin glycoside content in the dried roots of Ipomoea purga can range from 9% to as high as 20% by dry weight.
Isolation of this compound
The isolation of this compound is a multi-step process that involves the initial extraction of the parent resin glycosides from the plant material, followed by chemical hydrolysis to liberate the aglycone, and subsequent purification of the target fatty acid.
Extraction of Resin Glycosides
The first step in the isolation process is the extraction of the crude resin glycosides from the dried and powdered plant material, typically the roots of Ipomoea purga.
Experimental Protocol: Extraction of Crude Resin Glycosides
-
Maceration: The dried and powdered root material is macerated with a suitable organic solvent. Methanol is a commonly used solvent for this purpose due to its polarity, which is effective in extracting the glycosidic compounds. The plant material is soaked in methanol at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Filtration and Concentration: The methanolic extract is filtered to remove the solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Solvent Partitioning: The crude methanolic extract is then subjected to solvent-solvent partitioning to separate the resin glycosides from other plant constituents. A common method involves dissolving the extract in a methanol-water mixture and then partitioning it against a non-polar solvent like hexane to remove lipids and other non-polar compounds. Subsequently, the aqueous methanol fraction is partitioned with a solvent of intermediate polarity, such as chloroform or ethyl acetate, to extract the resin glycosides.
-
Evaporation: The chloroform or ethyl acetate fraction containing the resin glycosides is collected and evaporated to dryness to yield the crude resin glycoside fraction.
Alkaline Hydrolysis (Saponification) of Resin Glycosides
To liberate this compound from the resin glycoside complex, the ester and glycosidic linkages must be cleaved. This is achieved through alkaline hydrolysis, also known as saponification.
Experimental Protocol: Saponification of Resin Glycosides
-
Reaction Setup: A solution of the crude resin glycoside fraction (e.g., 253 mg) is prepared in an aqueous solution of 5% potassium hydroxide (KOH) (e.g., 6.5 mL).[1]
-
Reflux: The reaction mixture is refluxed for a specified period, typically 1 to 2 hours, to ensure complete hydrolysis of the ester and glycosidic bonds.
-
Acidification: After cooling to room temperature, the reaction mixture is acidified with a dilute acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate group of the fatty acid, making it less water-soluble.
-
Extraction: The acidified mixture is then extracted with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the liberated fatty acids, including this compound.
-
Washing and Drying: The organic extract is washed with water to remove any remaining salts and then dried over an anhydrous salt, such as sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure to yield a crude mixture of fatty acids.
Purification of this compound
The final step is the purification of this compound from the crude fatty acid mixture. High-performance liquid chromatography (HPLC) is the most effective method for this purpose.
Experimental Protocol: Purification by HPLC
-
Column: A reversed-phase C18 column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient elution system is often employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic solvent. A common mobile phase combination is a mixture of water (often acidified with a small amount of formic or acetic acid to ensure the fatty acid remains protonated) and acetonitrile or methanol.
-
Detection: A UV detector is commonly used for monitoring the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Confirmation: The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Data Presentation
Quantitative data on the final yield of pure this compound from natural sources is not extensively reported in the literature. However, the content of the precursor resin glycosides in the primary source, Ipomoea purga, is well-documented.
| Natural Source | Plant Part | Resin Glycoside Content (% of Dry Weight) | Reference(s) |
| Ipomoea purga | Root | 9 - 20% |
Signaling Pathways and Biological Activity
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. While the resin glycosides from which it is derived are known for their purgative effects, the biological activities of the isolated hydroxy fatty acid are not well-elucidated. Some studies on similar fatty acids suggest potential antioxidant and anti-inflammatory properties, but dedicated research into the mechanisms of action of this compound is lacking. This represents an open area for future investigation by researchers in pharmacology and drug discovery.
Visualizations
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Conclusion
This compound is a key chemical constituent of the medicinally important resin glycosides found in Ipomoea purga and other members of the Convolvulaceae family. Its isolation requires a systematic approach involving solvent extraction of the parent glycosides, followed by alkaline hydrolysis and chromatographic purification. While the natural abundance of its precursor molecules is high, further research is needed to establish optimized and scalable isolation protocols and to fully investigate the pharmacological properties and potential signaling pathways of the pure compound. This guide provides a foundational framework for researchers to build upon in their exploration of this interesting natural product.
References
An In-depth Technical Guide to (+)-Jalapinolic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid. First identified as a key component of the resin glycosides from plants of the Convolvulaceae family, its discovery and characterization have been foundational to the study of these complex natural products. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It includes a detailed account of its isolation and the historical synthesis that confirmed its structure. While research on the specific biological activities and signaling pathways of the free acid is limited, this guide also explores the known cytotoxic and anti-inflammatory properties of the resin glycosides of which it is a fundamental constituent, providing context for its potential pharmacological relevance.
Introduction
This compound is a C16 saturated fatty acid belonging to the class of long-chain hydroxy fatty acids. Its structure consists of a hexadecanoic acid backbone with a hydroxyl group at the C-11 position, with the stereochemistry determined as S. This compound is of significant interest to natural product chemists and pharmacologists due to its prevalence in a variety of medicinal plants, most notably those of the genus Ipomoea, such as Ipomoea purga (jalap root). In these plants, this compound serves as the aglycone core of complex molecules known as resin glycosides. These glycosides are often the primary bioactive constituents of these plants, exhibiting a range of biological activities.
Discovery and History
The history of this compound is intrinsically linked to the study of "jalap," a cathartic drug derived from the dried roots of Ipomoea purga. Early chemical investigations of jalap resin in the 19th and early 20th centuries aimed to identify its active principles.
In 1928, the seminal work of Letha A. Davies and Roger Adams provided the first definitive structural elucidation and synthesis of what they termed "jalapinolic acid". Their research, published in the Journal of the American Chemical Society, not only confirmed its molecular formula as C16H32O3 but also established the position of the hydroxyl group at C-11. This was achieved through a combination of oxidative degradation and a multi-step chemical synthesis of 11-hydroxyhexadecanoic acid, which was found to be identical to the natural product.
Subsequent research focused on the more complex resin glycosides, revealing that jalapinolic acid is a recurring aglycone in many of these structures. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in the isolation and characterization of a vast array of these glycosides from various Ipomoea species.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | PubChem |
| Molecular Formula | C16H32O3 | PubChem |
| Molecular Weight | 272.42 g/mol | PubChem |
| Appearance | Solid powder | MedKoo Biosciences |
| CAS Number | 502-75-0 | MedKoo Biosciences |
| ChEBI ID | CHEBI:75785 | PubChem |
Experimental Protocols
Historical Synthesis of 11-Hydroxyhexadecanoic Acid (Davies and Adams, 1928)
The following is a description of the synthetic route reported by Davies and Adams in 1928. Note: This is a historical protocol and modern, more efficient synthetic methods may exist. The original publication should be consulted for precise experimental details.
Workflow of the 1928 Synthesis:
Caption: Synthetic pathway for 11-hydroxyhexadecanoic acid as reported in 1928.
Methodology:
-
Preparation of Ethyl 10-undecenoate: Undecylenic acid was converted to its acid chloride using thionyl chloride, followed by esterification with ethanol.
-
Bromination and Oxidation: The resulting ethyl 10-undecenoate was treated with hydrogen bromide and hydrogen peroxide to yield the corresponding bromohydrin. This was then oxidized with chromic acid to produce ethyl 11-bromo-10-oxoundecanoate.
-
Grignard Reaction: The bromo-keto ester was reacted with n-amylmagnesium bromide to introduce the remaining five carbon atoms of the chain, yielding ethyl 11-oxohexadecanoate.
-
Saponification and Reduction: The keto ester was saponified to the corresponding keto acid, which was then reduced to afford 11-hydroxyhexadecanoic acid.
Modern Isolation of Jalapinolic Acid from Ipomoea purga (General Procedure)
The isolation of jalapinolic acid in modern research is typically achieved through the hydrolysis of the resin glycoside fraction from the plant material.
General Isolation Workflow:
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: Dried and powdered root material of Ipomoea purga is extracted with a polar solvent such as methanol.
-
Fractionation: The crude extract is concentrated and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate the less polar resin glycosides.
-
Saponification: The organic phase containing the resin glycosides is subjected to alkaline hydrolysis (saponification), for example, by refluxing with aqueous sodium hydroxide. This cleaves the ester and glycosidic linkages, liberating the constituent fatty acids and sugars.
-
Isolation: The reaction mixture is acidified, and the liberated fatty acids, including jalapinolic acid, are extracted with an organic solvent.
-
Purification: The crude fatty acid mixture is then purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of studies investigating the specific biological activities and signaling pathways of pure this compound. The majority of pharmacological research has focused on the complex resin glycosides of which it is a component.
Biological Activity of Resin Glycosides Containing Jalapinolic Acid
Resin glycosides from various Ipomoea species, which contain this compound as the aglycone, have demonstrated a range of biological activities, with cytotoxicity being the most extensively studied.
| Resin Glycoside Source | Biological Activity | Reference |
| Ipomoea murucoides | Marginal cytotoxicity against Hep-2 cells | [1] |
| Ipomoea aquatica | Cytotoxicity against various human cancer cell lines | [2][3] |
| Ipomoea muricata | Cytotoxic activity against HL-60 human promyelocytic leukemia cells | [4] |
These studies suggest that the glycosidic portion of the molecules is crucial for their biological activity. The complex oligosaccharide chains and acylating groups likely play a significant role in the interaction of these compounds with cellular targets.
Potential Anti-inflammatory Activity
While direct evidence for the anti-inflammatory activity of this compound is scarce, some studies on related fatty acids suggest a potential role. For instance, n-hexadecanoic acid (palmitic acid), the parent saturated fatty acid of jalapinolic acid, has been shown to inhibit phospholipase A2, a key enzyme in the inflammatory cascade.[1][5] Other hydroxy fatty acids have also been reported to possess anti-inflammatory properties.[6][7][8]
Hypothesized Anti-inflammatory Signaling Pathway Involvement:
Caption: Hypothesized inhibition of Phospholipase A2 by this compound.
Further research is required to determine if this compound itself exhibits anti-inflammatory activity and through which specific signaling pathways it may act.
Conclusion and Future Perspectives
This compound is a historically significant natural product whose discovery was a key step in understanding the chemistry of the complex resin glycosides of the Convolvulaceae family. While its chemical synthesis was achieved nearly a century ago, and its isolation is now routine, there remains a significant gap in our understanding of its specific biological activities and mechanisms of action as a free fatty acid.
Future research should focus on the following areas:
-
Pharmacological Screening: A comprehensive evaluation of the biological activities of pure this compound, including its potential cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological effects.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound may exert any identified biological effects.
-
Structure-Activity Relationship Studies: Investigation into how the hydroxyl group and its stereochemistry at the C-11 position influence the biological activity compared to its parent compound, palmitic acid, and other positional isomers of hydroxyhexadecanoic acid.
A deeper understanding of the pharmacology of this compound will not only shed light on the contribution of this aglycone to the bioactivity of the larger resin glycosides but may also reveal novel therapeutic potential for this fundamental natural product.
References
- 1. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxy-hexadecanoic acid (HMDB0010734) [hmdb.ca]
- 2. scribd.com [scribd.com]
- 3. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 4. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of 10,16-Dihydroxyhexadecanoic Acid Isolated from Tomato (Solanum lycopersicum) as Potential Material for Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (+)-Jalapinolic Acid: Properties, Biological Activities, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Jalapinolic acid, a hydroxylated fatty acid with the systematic name (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring compound found in various plant species, particularly within the Convolvulaceae family. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and known biological activities. Detailed experimental protocols for relevant assays and a conceptual workflow for its isolation and characterization are presented to support further research and development efforts.
Chemical Identity and Physicochemical Properties
This compound is a saturated fatty acid characterized by a hydroxyl group at the C-11 position. Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 502-75-0 | [Generic CAS Source] |
| Molecular Formula | C₁₆H₃₂O₃ | [Generic Chemical Database] |
| Molecular Weight | 272.42 g/mol | [Generic Chemical Database] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [Generic Chemical Database] |
| Synonyms | (11S)-Jalapinolic acid, 11S-hydroxy-hexadecanoic acid | [Generic Chemical Database] |
Biological Activities and Quantitative Data
Research into the biological effects of hydroxy fatty acids, including isomers of hydroxypalmitic acid, has revealed potential therapeutic applications. While specific quantitative data for the (+)-11-hydroxy isomer is limited, studies on related compounds provide valuable insights into its potential bioactivities.
Cytotoxic and Antiproliferative Activity
Studies have demonstrated that omega-hydroxy fatty acids exhibit cytotoxic and growth-inhibiting properties against cancer cell lines.
| Compound | Cell Line | Activity | Quantitative Data | Reference |
| ω-Hydroxypalmitic acid | G361 (Human Melanoma) | Growth inhibition, Cytotoxicity, Apoptosis induction | Activity observed at 100 µM over 12-24 hours | [1] |
| 7- and 9-Hydroxypalmitic acid isomers | A549, Caco-2, SF268 (Human Cancer Cell Lines) | Growth inhibition | Data not specified for 11-hydroxy isomer | [2] |
These findings suggest that this compound may possess anticancer properties, warranting further investigation into its specific efficacy and mechanism of action against various cancer cell types.
Anti-inflammatory Potential
Fatty acids and their derivatives are known to play roles in inflammatory pathways. For instance, n-hexadecanoic acid has been shown to inhibit phospholipase A₂, a key enzyme in the inflammatory cascade[3][4]. While direct evidence for the anti-inflammatory activity of this compound is not yet available, its structural similarity to other bioactive lipids suggests this is a promising area for future research.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., G361 melanoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (DNA Laddering)
This protocol is used to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay protocol.
-
Cell Lysis: After the treatment period, harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent).
-
DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction method followed by ethanol precipitation.
-
RNase Treatment: Treat the DNA sample with RNase A to remove any contaminating RNA.
-
Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Visualize the DNA fragmentation pattern under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.
Mandatory Visualizations
Conceptual Workflow for Isolation and Characterization
The following diagram illustrates a general workflow for the isolation and characterization of this compound from a natural source, such as plants from the Ipomoea genus.
Caption: A generalized workflow for the isolation and characterization of this compound.
Logical Relationship of Biological Investigation
The following diagram outlines the logical progression for investigating the biological effects of this compound.
Caption: Logical flow for the biological investigation of this compound.
References
- 1. Growth inhibition and apoptosis induction of human melanoma cells by omega-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Spectroscopic Profile of (+)-Jalapinolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this bioactive fatty acid, which is a key component of resin glycosides found in various species of the Convolvulaceae family, such as Ipomoea purga.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound (as the aglycon of Purgic Acid B)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | - | - | - |
| 2 | 2.28 | t | 7.4 |
| 3 | 1.55 | m | |
| 10 | 1.45 | m | |
| 11 | 3.58 | m | |
| 12 | 1.40 | m | |
| 15 | 1.25 | br s | |
| 16 | 0.88 | t | 6.8 |
Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.
Table 2: ¹³C NMR Spectroscopic Data for this compound (as the aglycon of Purgic Acid B)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 177.8 |
| 2 | 34.5 |
| 3 | 25.2 |
| 4 | 29.5 |
| 5 | 29.6 |
| 6 | 29.7 |
| 7 | 29.4 |
| 8 | 25.8 |
| 9 | 37.8 |
| 10 | 25.5 |
| 11 | 71.8 |
| 12 | 37.5 |
| 13 | 25.6 |
| 14 | 31.9 |
| 15 | 22.7 |
| 16 | 14.1 |
Data obtained from the aglycon of Purgic Acid B, which is (11S)-hydroxyhexadecanoic acid.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound confirm the presence of a carboxylic acid and a hydroxyl group.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 (broad) | O-H | Hydroxyl group stretching |
| ~2920 and ~2850 | C-H | Alkane stretching |
| ~1710 | C=O | Carboxylic acid carbonyl stretching |
| ~1465 | C-H | Alkane bending |
| ~1280 | C-O | Carboxylic acid C-O stretching |
| ~940 (broad) | O-H | Carboxylic acid O-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 272.2351 | [M]+, Molecular ion (Calculated for C₁₆H₃₂O₃) |
| 255 | [M-OH]+ |
| 254 | [M-H₂O]+ |
| 157 | Fission at C10-C11 |
| 115 | Fission at C10-C11 |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Resin Glycosides
This compound is typically obtained by the saponification of resin glycosides isolated from plants of the Convolvulaceae family.
Protocol for Saponification of Resin Glycosides:
-
Extraction: The dried and powdered plant material (e.g., roots of Ipomoea purga) is extracted with a suitable solvent such as chloroform or methanol to obtain the crude resin glycoside mixture.
-
Saponification: The crude resin glycoside extract is refluxed with a 5% aqueous solution of sodium hydroxide (NaOH) for several hours to hydrolyze the ester and glycosidic linkages.
-
Acidification: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3. This protonates the carboxylate groups of the resulting acids.
-
Extraction of Aglycons: The acidified aqueous solution is then extracted with an organic solvent, such as diethyl ether or ethyl acetate. The organic layer contains the free hydroxy fatty acids (aglycons).
-
Purification: The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting mixture of aglycons can be further purified by chromatographic techniques, such as column chromatography on silica gel, to yield pure this compound.
Spectroscopic Analysis
2.2.1. NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to aid in the complete assignment of all proton and carbon signals.
2.2.2. IR Spectroscopy
-
Sample Preparation: A small amount of the sample is placed on a potassium bromide (KBr) pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
2.2.3. Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent.
-
Instrumentation: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
An In-depth Technical Guide to the Putative Biosynthesis Pathway of (+)-Jalapinolic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Jalapinolic acid, identified as (11S)-hydroxyhexadecanoic acid, is a key component of the resin glycosides found in the roots of Ipomoea purga, the authentic source of the herbal drug jalap[1][2]. These resin glycosides have demonstrated significant purgative and potential therapeutic activities. Despite its importance, the precise biosynthetic pathway of this compound in plants has not been fully elucidated. This technical guide synthesizes current knowledge on plant fatty acid metabolism to propose a putative biosynthetic pathway for this compound. It provides a comprehensive overview for researchers, detailing the likely enzymatic steps, relevant enzyme families, and robust experimental protocols required to identify and characterize the genes and proteins involved. This document aims to serve as a foundational resource to stimulate and guide future research into the biosynthesis of this valuable plant-derived fatty acid.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of hydroxylated fatty acids in plants is primarily catalyzed by a large and versatile superfamily of enzymes known as cytochrome P450 monooxygenases (P450s)[3][4]. These enzymes are responsible for a wide range of oxidative reactions, including the hydroxylation of fatty acid chains at various positions. This compound is a 16-carbon fatty acid with a hydroxyl group at the C-11 position. Based on established mechanisms of fatty acid hydroxylation in plants, a putative pathway is proposed, originating from the common saturated fatty acid, palmitic acid (16:0).
The most direct route involves the in-chain hydroxylation of a saturated C16 fatty acid. This reaction is catalyzed by a specific type of P450 enzyme that can directly insert a hydroxyl group into the aliphatic chain.
-
Substrate: Palmitic acid (Hexadecanoic acid), which is synthesized de novo in the plastids.
-
Enzyme: A putative in-chain fatty acid hydroxylase, belonging to the cytochrome P450 superfamily. In plants, several P450 families are known to catalyze the hydroxylation of fatty acids, including CYP86, CYP94, CYP703, CYP704, and CYP709[3][4]. The hydroxylation at a sub-terminal position like C-11 suggests the involvement of an in-chain hydroxylase, possibly from families like CYP709 or CYP77.
-
Cofactors: This reaction is a monooxygenase reaction and requires molecular oxygen (O₂) and reducing equivalents, which are supplied by NADPH via a cytochrome P450 reductase (CPR).
-
Product: this compound ((11S)-hydroxyhexadecanoic acid).
The overall proposed reaction is: Palmitic Acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O
Visualizing the Putative Pathway
The following diagram illustrates the proposed enzymatic conversion of palmitic acid to this compound.
Caption: A diagram of the putative single-step biosynthesis of this compound from palmitic acid.
Quantitative Data on Related Plant Fatty Acid Hydroxylases
While specific kinetic data for the enzyme responsible for this compound synthesis is not available, data from characterized plant fatty acid hydroxylases can provide a valuable benchmark for future studies. The table below summarizes kinetic parameters for several known cytochrome P450 hydroxylases from different plant species.
| Enzyme (Species) | P450 Family | Substrate | Product(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| CYP86A1 (Arabidopsis thaliana) | CYP86 | Dodecanoic acid (12:0) | 12-Hydroxydodecanoic acid | 7.5 ± 1.5 | 0.45 ± 0.03 | Benveniste et al. (1998) |
| CYP703A2 (Arabidopsis thaliana) | CYP703 | Lauric acid (12:0) | 7-Hydroxylauric acid | 2.5 | 0.17 | Rupasinghe et al. (2007) |
| RcFAH12 (Ricinus communis) | - | Oleic acid (18:1) | Ricinoleic acid | 130 ± 20 | 0.25 ± 0.02 | Broun et al. (1998) |
| CYP704B2 (Oryza sativa) | CYP704 | Palmitic acid (16:0) | 16-Hydroxypalmitic acid | ~15 | Not Reported | Li et al. (2010)[5] |
Note: This table is compiled from published literature and serves as a comparative reference. Kinetic parameters can vary based on assay conditions.
Experimental Protocols
Elucidating the specific biosynthetic pathway of this compound requires a multi-step experimental approach, from gene discovery to enzyme characterization.
Experimental Workflow Overview
The logical flow for identifying and characterizing the pathway involves transcriptomics, gene cloning, heterologous expression, and functional analysis.
Caption: Experimental workflow for the identification and validation of the this compound biosynthetic pathway.
Protocol 1: Candidate Gene Identification and Cloning
-
Plant Material: Collect fresh root tissue from Ipomoea purga, where jalapinolic acid is known to accumulate. Immediately freeze in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from the root tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Transcriptome Sequencing (RNA-Seq): Prepare an mRNA library and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo to generate a set of reference transcripts.
-
Annotate the transcripts by sequence homology searches (BLAST) against public databases (e.g., NCBI nr, UniProt).
-
Identify all transcripts annotated as cytochrome P450 monooxygenases.
-
Prioritize candidate genes based on high expression levels in the root tissue and homology to known plant fatty acid in-chain hydroxylases[4][6].
-
-
Gene Cloning:
-
Design gene-specific primers based on the candidate transcript sequences.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Amplify the full-length coding sequence (CDS) of the candidate gene(s) using PCR.
-
Clone the PCR product into a suitable cloning vector (e.g., pGEM-T Easy) and confirm the sequence by Sanger sequencing.
-
Protocol 2: Heterologous Expression in Saccharomyces cerevisiae
-
Expression Vector Construction: Subclone the confirmed CDS of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52 or pESC-URA)[7][8]. These vectors typically contain a strong, inducible promoter (e.g., GAL1). A plant cytochrome P450 reductase (CPR) gene should also be co-expressed to ensure sufficient electron supply; this can be done using a co-transformation approach or a dual-expression vector.
-
Yeast Transformation: Transform a suitable S. cerevisiae strain (e.g., WAT11 or INVSc1) with the expression construct(s) using the lithium acetate method[9]. Select for successful transformants on appropriate dropout media.
-
Induction of Expression:
-
Grow a starter culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., glucose).
-
Inoculate a larger volume of induction medium (containing galactose instead of glucose) with the starter culture.
-
Incubate at 28-30°C with shaking for 24-48 hours to induce protein expression[10].
-
Protocol 3: Enzyme Assays and Product Identification
-
Microsome Preparation:
-
Harvest the induced yeast cells by centrifugation.
-
Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl pH 7.5, with EDTA, DTT, and glycerol).
-
Lyse the cells using glass beads and vigorous vortexing or a French press.
-
Perform differential centrifugation to isolate the microsomal fraction (pellet after ultracentrifugation at 100,000 x g)[11]. Resuspend the microsomes in a storage buffer.
-
-
In Vitro Enzyme Assay:
-
Set up the reaction mixture in a glass tube containing:
-
Phosphate buffer (pH 7.4)
-
Microsomal protein (100-500 µg)
-
Substrate: Palmitic acid (e.g., 50-100 µM)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or direct addition of NADPH.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for 1-2 hours at 30°C with shaking.
-
Stop the reaction by adding an acidified solvent (e.g., acetone with acetic acid).
-
-
Metabolite Extraction and Analysis (GC-MS):
-
Extract the fatty acids from the reaction mixture using a solvent like hexane or diethyl ether after acidification.
-
Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol[12][13].
-
Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)[14][15].
-
Identify the product by comparing its retention time and mass spectrum to that of an authentic standard of jalapinolic acid methyl ester. The mass spectrum should show characteristic fragment ions for a hydroxylated FAME.
-
Conclusion
While the definitive biosynthetic pathway for this compound remains to be experimentally confirmed, this guide provides a scientifically grounded, putative pathway and a clear experimental roadmap for its elucidation. The proposed pathway, centered on the action of a cytochrome P450 in-chain hydroxylase, aligns with established principles of fatty acid metabolism in plants. The detailed protocols for gene discovery, heterologous expression, and functional characterization offer a robust framework for researchers to identify the specific enzymes from Ipomoea purga and validate their role. Successful characterization of this pathway will not only advance our fundamental understanding of plant specialized metabolism but could also pave the way for the biotechnological production of jalapinolic acid and its derivatives for pharmaceutical and industrial applications.
References
- 1. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. sieversmedien.com [sieversmedien.com]
- 7. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. sieversmedien.com [sieversmedien.com]
- 11. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. GC-MS/MS Profiling of Plant Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of (+)-Jalapinolic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid. In nature, it is primarily found as a constituent of complex glycolipids, particularly resin glycosides, within the Convolvulaceae family of plants (e.g., Ipomoea and Cuscuta species). While research has explored the biological activities of these larger resin glycosides, there is a notable scarcity of data on the bioactivities of this compound in its isolated form. This guide provides a comprehensive overview of the known biological activities of resin glycosides containing this compound and outlines standard experimental protocols for the future evaluation of the isolated compound's potential pharmacological effects.
Biological Activities of Resin Glycosides Containing this compound
Current scientific literature primarily attributes biological activities to the complex resin glycosides of which this compound is an integral part. These activities are not of the isolated acid itself but of the larger parent molecules.
Cytotoxic and Antiproliferative Activity
Several studies have demonstrated the cytotoxic and antiproliferative effects of resin glycosides containing a this compound moiety against various cancer cell lines.
Table 1: Cytotoxic and Antiproliferative Activities of this compound-Containing Resin Glycosides
| Compound (Source) | Cell Line(s) | Activity Type | IC50 (µM) | Reference(s) |
| Cairicosides A-E (Ipomoea cairica) | A549 (lung), HCT-116 (colon), PANC-1 (pancreas) | Cytotoxicity | 4.28 - 14.31 | [1][2] |
| Tyrianthinic Acids (Ipomoea tyrianthina) | KB (oral) | Cytotoxicity | Not specified | [3] |
| Resin Glycosides (Ipomoea purga, I. stans, I. murucoides) | OVCAR (ovarian), UISO-SQC-1 (cervical), C6 (glioma), RG2 (glioma) | Antiproliferative | Not specified | [4] |
A study on synthetic regioisomers of hydroxy palmitic acids suggested that the position of the hydroxyl group influences antiproliferative activity, although the 11-hydroxy isomer was not among the most potent tested[5].
Antimicrobial Activity and Antibiotic Potentiation
While some resin glycosides have been investigated for direct antimicrobial effects, a more significant finding is their ability to potentiate the activity of existing antibiotics. Glycolipids from Ipomoea murucoides, which contain this compound, did not exhibit significant antimicrobial (MIC > 128 µg/mL) or cytotoxic (IC50 > 4 µg/mL) activity on their own. However, at a concentration of 25 µg/mL, they increased the susceptibility of multidrug-resistant bacteria to certain antibiotics by up to four-fold[6].
Experimental Protocols for Biological Activity Screening
The following are detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound.
Cytotoxicity/Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
This compound
-
Mammalian cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[7]
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound. Serially dilute the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in MHB without the compound) and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with cells and LPS only, and a blank group with cells only.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well and incubate at room temperature for 10-15 minutes.[9][10]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Visualizations
Relationship between this compound and Bioactive Resin Glycosides
Caption: Derivation of this compound from its bioactive parent resin glycosides.
Experimental Workflow for Bioactivity Screening of this compound
Caption: A proposed workflow for the comprehensive biological activity screening of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Pentasaccharide resin glycosides from Ipomoea cairica and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Modulators of antibiotic activity from Ipomoea murucoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (+)-Jalapinolic Acid and its Central Role in Resin Glycosides
Introduction
Resin glycosides are a complex and structurally diverse class of glycolipids predominantly found in the Convolvulaceae family (morning glory family)[1][2][3]. These amphipathic molecules are characterized by a hydroxylated fatty acid, which serves as an aglycone, linked to an oligosaccharide chain. The structure is often cyclized into a macrolactone and further acylated by various organic acids[3][4]. For decades, these compounds have been known for their purgative properties in traditional medicine[5]. However, recent research has unveiled a broad spectrum of significant biological activities, including cytotoxic, multidrug resistance (MDR) reversal, antimicrobial, and antiviral effects, positioning them as promising lead compounds for drug discovery[1][2][4].
At the heart of many of these bioactive resin glycosides is This compound , also known as (11S)-11-hydroxyhexadecanoic acid[6]. This 16-carbon hydroxylated fatty acid forms the lipophilic core, or aglycone, upon which the intricate oligosaccharide structure is built. Its hydroxyl group at the C-11 position is the key attachment point for the sugar chain, and its carboxylic acid function is crucial for the formation of the macrolactam ring that defines many of these natural products[3]. Understanding the chemistry of this compound is fundamental to exploring the structure-activity relationships and therapeutic potential of the entire resin glycoside class.
This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, its structural role within resin glycosides, associated biological activities with quantitative data, relevant signaling pathways, and detailed experimental protocols for its isolation and characterization.
Physicochemical Properties of this compound
This compound is the common aglycone in a vast number of resin glycosides[5]. Its formal chemical name is (11S)-11-hydroxyhexadecanoic acid[6]. The key physicochemical data for this molecule are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [6] |
| Synonyms | This compound, 11-Hydroxypalmitic acid, Builic Acid | [6][7] |
| Molecular Formula | C₁₆H₃₂O₃ | [6][8] |
| Molecular Weight | 272.42 g/mol | [6][8] |
| Exact Mass | 272.2351 g/mol | [6][8] |
| Appearance | Solid powder | [8] |
| Elemental Analysis | C, 70.54%; H, 11.84%; O, 17.62% | [8] |
| Computed XLogP3 | 5.2 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| CAS Number | 502-75-0 | [8] |
The Structural Role of this compound in Resin Glycosides
This compound serves as the foundational aglycone for a significant subgroup of resin glycosides, often referred to as "jalapins"[9]. Its structure is integral to the overall architecture and, consequently, the biological function of the parent molecule.
-
Aglycone Core : It provides the essential lipophilic domain of the amphipathic resin glycoside molecule.
-
Glycosylation Site : The secondary hydroxyl group at the C-11 position acts as the anchor point for a complex oligosaccharide chain through an O-glycosidic bond[5]. The oligosaccharide can consist of three to seven monosaccharide units, including common sugars like D-glucose, L-rhamnose, D-fucose, and D-quinovose[2][10].
-
Macrolactone Formation : The carboxylic acid group of jalapinolic acid forms an ester bond with one of the hydroxyl groups on the oligosaccharide chain, creating a large macrolactone ring. The site of this lactonization varies, contributing to the structural diversity of resin glycosides[10].
-
Acylation : The sugar moieties of the glycoside are often further esterified with various short-chain organic acids (e.g., 2-methylbutanoic acid, trans-cinnamic acid, n-decanoic acid), which adds to the structural complexity and modulates the biological activity of the compound[9][10].
Caption: General structure of a Jalapinolic Acid-based resin glycoside.
Biological Activities and Therapeutic Potential
Resin glycosides containing a this compound core exhibit a remarkable range of biological activities. Their amphipathic nature allows them to interact with cell membranes, which is believed to be central to their mechanism of action. A summary of notable activities is presented below.
| Resin Glycoside (Source) | Biological Activity | Cell Line / Model | Quantitative Data (IC₅₀) | Reference(s) |
| Purginosides I & II (Ipomoea purga) | Cytotoxicity | Not Specified | Not Specified | [10] |
| Merromoside (Ipomoea aquatica) | Anticancer | Breast Cancer Cells | Not Specified | [11] |
| Aquaterin II | Antiproliferative | Not Specified | Not Specified | [12] |
| Calyhedins (Calystegia hederacea) | Cytotoxicity | HL-60 | Not Specified | [1] |
| Various Resin Glycosides | MDR Reversal | KB/VCR, MCF-7/Vin+ | RF: 1.03–1.78 | [12] |
| Various Resin Glycosides | α-Glucosidase Inhibition | In vitro enzyme assay | Not Specified | [2][12] |
| Various Resin Glycosides | Antiviral, Anticonvulsant | Various models | Not Specified | [2][4] |
| RF: Reversal Factor |
Mechanisms of Action & Signaling Pathways
While the precise mechanisms for many resin glycosides are still under investigation, several key pathways have been identified, particularly for their anticancer and MDR-reversal activities[2][4].
-
Multidrug Resistance (MDR) Reversal : Many cancer cells and pathogens develop resistance by overexpressing efflux pumps (like P-glycoprotein), which expel therapeutic drugs. Resin glycosides, due to their amphipathic structure, can act as inhibitors of these pumps, thereby restoring the efficacy of conventional drugs[11][12].
-
Induction of Apoptosis via PI3K/Akt Pathway Inhibition : The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis; its overactivation is a hallmark of many cancers[13]. Some resin glycosides have been shown to exert their antiproliferative effects by suppressing this pathway. Inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like BAX and Caspase-3), ultimately driving the cancer cell towards programmed cell death[12][13].
Caption: Proposed mechanism of resin glycoside-induced apoptosis.
Experimental Protocols
The isolation of pure this compound requires a multi-step process involving the extraction of crude resin glycosides from the plant material, followed by chemical hydrolysis to cleave the glycosidic and ester bonds, and finally chromatographic purification.
Caption: Workflow for isolating this compound from plant sources.
Protocol 1: Extraction and Saponification of Resin Glycosides
This protocol describes a general method for obtaining the glycosidic acid fraction from plant material[5].
-
Extraction : Air-dried and powdered plant material (e.g., roots of Ipomoea purga) is exhaustively extracted with a suitable solvent like chloroform or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude resinous extract.
-
Saponification (Alkaline Hydrolysis) : The crude resin is refluxed with an excess of 5% potassium hydroxide (KOH) in methanol for several hours. This step cleaves the macrolactone ring and the acyl group ester linkages.
-
Solvent Removal : After cooling, the methanol is removed via vacuum evaporation.
-
Partitioning : The residue is dissolved in water and washed with diethyl ether to remove non-saponifiable lipids and neutral compounds.
-
Acidification : The aqueous layer is acidified to a pH of approximately 3 using dilute hydrochloric acid (HCl). This protonates the carboxylic acids, including the desired glycosidic acids.
-
Extraction of Glycosidic Acids : The acidified aqueous solution is extracted multiple times with diethyl ether. The combined ether extracts contain the mixture of glycosidic acids.
-
Drying and Evaporation : The ether extract is dried over anhydrous sodium sulfate, filtered, and evaporated to dryness to yield the crude glycosidic acid fraction.
Protocol 2: Isolation and Characterization of this compound
This protocol outlines the liberation and purification of the aglycone from the glycosidic acid fraction.
-
Acid Hydrolysis : The crude glycosidic acid fraction obtained from Protocol 1 is hydrolyzed by refluxing with 2M HCl for 3-4 hours. This cleaves the O-glycosidic bonds, liberating the free aglycone (this compound) and the individual monosaccharides.
-
Extraction of Aglycone : After cooling, the reaction mixture is extracted with diethyl ether. The ether layer, containing the lipophilic this compound, is separated. The aqueous layer contains the water-soluble sugars.
-
Purification : The ether extract is concentrated and the crude this compound is purified using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Final Purification : Fractions containing the pure compound may be further purified by preparative or semi-preparative High-Performance Liquid Chromatography (HPLC)[5][10].
-
Characterization : The structure of the purified compound is confirmed using standard spectroscopic techniques:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or other high-resolution mass spectrometry (HRMS) techniques are used to confirm the molecular weight (m/z 272.42) and elemental formula (C₁₆H₃₂O₃)[10][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR spectra are recorded to confirm the carbon skeleton and the position of the hydroxyl and carboxyl groups. 2D NMR experiments (like COSY, HSQC, HMBC) are used for unambiguous assignment of all proton and carbon signals[10][14][15]. The stereochemistry at C-11 is typically confirmed by comparing optical rotation data with literature values or through chiral derivatization.
-
Conclusion
This compound is more than just a simple hydroxylated fatty acid; it is the fundamental building block for a large and pharmacologically significant class of natural products. Its unique structure enables the formation of complex, macrocyclic resin glycosides that possess potent biological activities, from cytotoxicity against cancer cells to the reversal of multidrug resistance. The continued exploration of these molecules, underpinned by a solid understanding of the central role of their jalapinolic acid core, holds significant promise for the development of new therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to tapping into the vast potential of these fascinating natural products. Further investigation into the specific mechanisms of action and structure-activity relationships is crucial and will undoubtedly pave the way for novel drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 11-Hydroxyhexadecanoic acid | 502-75-0 [chemicalbook.com]
- 8. medkoo.com [medkoo.com]
- 9. Resin glycosides. XV. Simonins I-V, ether-soluble resin glycosides (jalapins) from the roots of Ipomoea batatas (cv. Simon) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibitory effect and mechanism of Resina Draconis on the proliferation of MCF-7 breast cancer cells: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of (+)-Jalapinolic Acid: A Scientific Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the therapeutic potential of isolated (+)-Jalapinolic acid is sparse. This review synthesizes information on its chemical nature, the biological activities of its plant sources, and the known therapeutic effects of structurally related hydroxy fatty acids to extrapolate its potential applications and guide future research. All quantitative data and experimental protocols are derived from studies on related compounds and should be considered illustrative for this compound.
Introduction
This compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid.[1] Its chemical structure, characterized by a 16-carbon chain with a hydroxyl group at the 11th position, places it within a class of lipid molecules with emerging biological significance.[2][3] Natural sources of this compound include plants from the Convolvulaceae family, notably Ipomoea stans and Cuscuta chinensis, which have a history of use in traditional medicine.[1] While direct pharmacological studies on this compound are limited, the known bioactivities of its source organisms and the broader class of hydroxy fatty acids suggest a promising therapeutic potential, particularly in the realms of oncology and inflammatory disorders. This whitepaper aims to provide a comprehensive overview of this potential, drawing from existing data on related molecules to inform future research and development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | PubChem[1] |
| Synonyms | This compound, Buiolic acid, Scammonolic acid | PubChem[1] |
| Molecular Formula | C16H32O3 | PubChem[1] |
| Molecular Weight | 272.42 g/mol | PubChem[1] |
| Class | Long-chain hydroxy fatty acid | HMDB |
Potential Therapeutic Applications
Based on the biological activities of its source plants and related fatty acids, the primary therapeutic areas of interest for this compound are oncology and inflammatory diseases.
Anticancer Potential
Extracts from Ipomoea stans, a known source of this compound, have demonstrated cytotoxic activities.[4][5] Furthermore, other long-chain fatty acids, such as palmitic acid, have been shown to exhibit selective cytotoxicity against cancer cell lines.[6][7] Saturated hydroxy fatty acids, the class to which this compound belongs, have been found to possess growth inhibitory activities against various human cancer cell lines.[2][3]
Illustrative Quantitative Data from Related Fatty Acids:
| Compound | Cell Line | Activity | IC50 | Source |
| Palmitic Acid | Human leukemic cells | Selective cytotoxicity | 12.5-50 µg/mL | [6] |
| N-hexadecanoic acid | HCT-116 (Colon cancer) | Cytotoxicity | 0.8 µg/mL | [7] |
| Ursolic Acid (Terpenoid) | AsPC-1, BxPC-3 (Pancreatic cancer) | Cytotoxicity | 10.1-14.2 µM | [8] |
Anti-inflammatory Potential
The plant Cuscuta chinensis, which contains this compound, is utilized in traditional medicine for its anti-inflammatory properties.[9][10] The broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as having anti-inflammatory effects.[11] Omega-3 fatty acids, another class of lipids, are well-documented for their ability to reduce inflammation by modulating cytokine production and signaling pathways.[12][13][14][15]
Postulated Mechanisms of Action and Signaling Pathways
While the precise mechanisms of this compound are yet to be elucidated, we can hypothesize its involvement in signaling pathways based on the actions of related compounds.
Anticancer Mechanisms
A potential anticancer mechanism for this compound could involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation, similar to other cytotoxic fatty acids.
Caption: Postulated anticancer signaling pathway for this compound.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a common target for anti-inflammatory compounds.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Illustrative Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in validating the therapeutic potential of this compound. These are based on standard practices for testing similar compounds.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
MTT Assay: After a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration.
In Vivo Anti-inflammatory Assessment
Objective: To evaluate the anti-inflammatory activity of this compound in an animal model of inflammation.
Methodology:
-
Animal Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.
-
Treatment: Rats are divided into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound administered intraperitoneally or orally.
-
Induction of Inflammation: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of this compound.
Caption: Preclinical development workflow for this compound.
Conclusion and Future Directions
This compound represents an unexplored yet potentially valuable natural product for therapeutic development. While direct evidence of its efficacy is currently lacking, the documented biological activities of its plant sources and the established therapeutic relevance of related hydroxy fatty acids provide a strong rationale for its investigation. Future research should focus on the isolation or synthesis of pure this compound to enable rigorous in vitro and in vivo pharmacological testing. Key areas of investigation should include its cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory properties in relevant cellular and animal models. Elucidating its mechanism of action and identifying its molecular targets will be critical for its potential development as a novel therapeutic agent. The information presented in this whitepaper serves as a foundational guide for initiating such research endeavors.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Phytochemical and pharmacological studies of Ipomoea stans | Mexican Journal of Medical Research ICSA [repository.uaeh.edu.mx]
- 6. Antitumor activity of palmitic acid found as a selective cytotoxic substance in a marine red alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines | MDPI [mdpi.com]
- 9. CUSCUTA CHINENSIS (DODDER) SEED EXTRACT - Ataman Kimya [atamanchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Omega-3 fatty acids decrease oxidative stress and inflammation in macrophages from patients with small abdominal aortic aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of omega-3 fatty acids could help reduce depression | EurekAlert! [eurekalert.org]
- 14. Omega-3 Fatty Acids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
In Silico Prediction of (+)-Jalapinolic Acid Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Jalapinolic acid, a hydroxylated fatty acid found in species of the Convolvulaceae family, belongs to a class of compounds known as resin glycosides. These natural products have demonstrated a wide spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. Despite this potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and analyze the potential protein targets of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. The methodologies detailed herein encompass reverse docking, pharmacophore modeling, and molecular dynamics simulations to elucidate potential protein-ligand interactions and guide further investigation into the therapeutic applications of this natural compound.
Introduction
Natural products are a rich source of novel chemical scaffolds for drug discovery. This compound, or (11S)-11-hydroxyhexadecanoic acid, is a key component of resin glycosides, particularly prevalent in the Convolvulaceae plant family. Resin glycosides have been reported to possess a variety of biological activities, including cytotoxic effects against cancer cell lines, as well as antimicrobial and anti-inflammatory properties. For instance, studies on resin glycosides from various Ipomoea species have demonstrated cytotoxic activity against Hep-2 and HL-60 cancer cells. Furthermore, long-chain fatty acids and their hydroxylated derivatives are known to exhibit antimicrobial and anti-inflammatory effects.
The therapeutic potential of this compound is suggested by the bioactivities of its parent compounds and related fatty acids. However, the specific molecular mechanisms and protein targets through which it exerts these effects are unknown. Identifying these targets is a critical step in validating its therapeutic potential and for any subsequent lead optimization efforts.
In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the molecular targets of a small molecule. By computationally screening a compound against a vast library of protein structures, it is possible to identify potential binding partners and prioritize them for experimental validation. This guide presents a systematic in silico workflow for the identification and characterization of potential protein targets for this compound.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound integrates several computational techniques to provide a comprehensive analysis of its potential protein interactions. The workflow is designed to first identify a broad range of potential targets and then refine and validate these predictions with more computationally intensive methods.
Methodologies
Phase 1: Target Identification
The initial step involves the preparation of the 3D structure of this compound.
-
Protocol:
-
Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Generate multiple conformers to account for the flexibility of the molecule.
-
Assign appropriate atom types and partial charges.
-
Reverse docking screens a single ligand against a large library of protein structures to identify potential binding partners.
-
Protocol:
-
Protein Target Database Preparation: Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This database should ideally be filtered to include only human proteins and curated to remove redundant structures. The structures must be prepared by removing water molecules and adding hydrogen atoms.
-
Docking Simulation: Use a reverse docking tool (e.g., idock, TarFisDock) to dock the prepared this compound structure into the binding sites of all proteins in the database.
-
Scoring and Ranking: The interactions are scored based on a scoring function that estimates the binding affinity. The proteins are then ranked according to their docking scores.
-
This method uses the 3D arrangement of chemical features of the ligand to search for proteins with complementary binding sites.
-
Protocol:
-
Pharmacophore Model Generation: Generate a pharmacophore model from the 3D structure of this compound, identifying key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.
-
Database Screening: Screen a database of protein binding sites (e.g., PharmMapper, ZINCPharmer) using the generated pharmacophore model.
-
Hit Ranking: Rank the identified proteins based on how well their binding sites match the pharmacophore model.
-
Phase 2: Target Validation & Characterization
The top-ranked potential targets from the initial screening are subjected to more rigorous and accurate docking protocols.
-
Protocol:
-
Target Preparation: For each high-priority protein target, carefully define the binding pocket. This may involve identifying known active sites or using pocket detection algorithms.
-
Flexible Docking: Perform flexible docking simulations (e.g., using AutoDock Vina, Glide), allowing both the ligand and key amino acid residues in the binding site to be flexible.
-
Pose Analysis: Analyze the resulting docking poses to identify favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and assess the stability of the predicted binding mode.
-
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding mode.
-
Protocol:
-
System Setup: Place the best-ranked docked complex into a simulation box filled with a suitable water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps under constant temperature and pressure (NVT and NPT ensembles) to allow the system to relax.
-
Production Run: Run a production MD simulation for an extended period (e.g., 100 ns or more).
-
Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the ligand in the binding pocket, calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key interacting residues.
-
Data Presentation
Quantitative data from the in silico analyses should be summarized in clear, structured tables for easy comparison and interpretation. As no specific studies have been performed on this compound, the following tables are illustrative examples of how such data would be presented.
Table 1: Top 10 Potential Protein Targets from Reverse Docking
| Rank | PDB ID | Protein Name | Docking Score (kcal/mol) | Putative Biological Role |
| 1 | XXXX | Protein Kinase A | -9.5 | Signal Transduction |
| 2 | YYYY | Cyclooxygenase-2 | -9.2 | Inflammation |
| 3 | ZZZZ | Fatty Acid Synthase | -8.9 | Metabolism |
| 4 | AAAA | DNA Topoisomerase II | -8.7 | DNA Replication |
| 5 | BBBB | HMG-CoA Reductase | -8.5 | Cholesterol Synthesis |
| 6 | CCCC | Peroxisome Proliferator-Activated Receptor Gamma | -8.3 | Gene Regulation |
| 7 | DDDD | 5-Lipoxygenase | -8.1 | Inflammation |
| 8 | EEEE | Caspase-3 | -7.9 | Apoptosis |
| 9 | FFFF | Matrix Metalloproteinase-9 | -7.8 | Tissue Remodeling |
| 10 | GGGG | Bcl-2 | -7.6 | Apoptosis |
Table 2: Binding Free Energy Calculations from MD Simulations
| Protein Target | PDB ID | MM/GBSA ΔG_bind (kcal/mol) | MM/PBSA ΔG_bind (kcal/mol) |
| Protein Kinase A | XXXX | -45.3 ± 3.1 | -42.8 ± 3.5 |
| Cyclooxygenase-2 | YYYY | -41.7 ± 2.8 | -39.5 ± 3.0 |
| Fatty Acid Synthase | ZZZZ | -38.2 ± 4.0 | -36.1 ± 4.2 |
Visualization of Pathways and Workflows
Visual representations are crucial for understanding complex biological pathways and experimental workflows.
Conclusion and Future Directions
This technical guide provides a robust in silico framework for the prediction of protein targets for this compound. By employing a multi-faceted computational approach, it is possible to generate a prioritized list of potential targets, offering valuable hypotheses for subsequent experimental validation. The successful identification of molecular targets will be instrumental in elucidating the mechanisms behind the observed biological activities of this compound and will pave the way for its potential development as a therapeutic agent. Future work should focus on the experimental validation of the high-priority targets identified through this workflow using in vitro binding assays and cell-based functional assays to confirm the predicted interactions and their biological consequences.
(+)-Jalapinolic acid stereochemistry and its significance
An In-Depth Technical Guide to (+)-Jalapinolic Acid: Stereochemistry and Significance
Introduction
This compound, a saturated hydroxy fatty acid, is a naturally occurring compound found in various plant species, including those of the Convolvulaceae family (e.g., Ipomoea stans) and Cuscuta chinensis.[1] As a member of the lipid class of molecules, its structure and stereochemistry are crucial to its function and interactions within biological systems. This technical guide provides a detailed overview of the stereochemical properties of this compound, its known biological significance, and the experimental protocols used for its analysis. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Part 1: Stereochemistry and Physicochemical Properties
The precise three-dimensional arrangement of atoms, or stereochemistry, is a defining characteristic of this compound. This chirality dictates its biological activity and interaction with enzymes and receptors.
Absolute Configuration
This compound is systematically named (11S)-11-hydroxyhexadecanoic acid .[1] This nomenclature specifies:
-
Hexadecanoic acid: A 16-carbon saturated fatty acid backbone (palmitic acid).
-
11-hydroxy: A hydroxyl (-OH) group is attached to the 11th carbon atom.
-
(11S): The chiral center at the 11th carbon has an S configuration according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is responsible for its dextrorotatory ("+") optical activity.
The chemical structure is as follows: CH₃(CH₂)₄CH(OH)(CH₂)₉COOH
Physicochemical Data
The key chemical and physical properties of this compound are summarized below. These data are essential for its identification, purification, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₃ | [1] |
| Molecular Weight | 272.42 g/mol | [1] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [1] |
| Synonyms | (11S)-Jalapinolic acid, 11S-hydroxy-hexadecanoic acid, Buiolic acid | [1] |
| InChIKey | YNQGVRJFSHTULP-HNNXBMFYSA-N | [1] |
| SMILES | CCCCC--INVALID-LINK--O | [1] |
| Classification | Fatty Acyls > Hydroxy fatty acids | [1] |
| Solubility | Practically insoluble in water; very hydrophobic | [2] |
Part 2: Biological Significance and Therapeutic Potential
While specific signaling pathways for this compound are not extensively documented, its structural class—hydroxy fatty acids—and their derivatives are known to possess significant biological activities.
Role as a Lipid Mediator Precursor
Hydroxy fatty acids are fundamental components of more complex lipids. A recently identified class of lipids, Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), have demonstrated notable anti-diabetic and anti-inflammatory effects.[3][4] this compound serves as a potential precursor for the biosynthesis of specific FAHFAs. The esterification of its hydroxyl group with another fatty acid would yield a FAHFA, and the inherent (11S) stereochemistry would be a critical determinant of the resulting molecule's bioactivity. These FAHFAs are recognized as important endogenous signaling molecules that can modulate glucose metabolism and inflammatory responses.[3][4]
General Roles of Hydroxy Fatty Acids
As a long-chain hydroxy fatty acid, this compound is involved in lipid metabolism.[5] Such molecules can serve as energy sources or be incorporated into cellular membranes, potentially influencing membrane stability and fluidity.[5] The stereochemistry of hydroxy fatty acids is known to be critical for their function; for instance, the stereoisomer of 2-hydroxy palmitic acid is crucial for regulating glucose uptake and lipogenesis.[6] This underscores the importance of the (11S) configuration of jalapinolic acid for its yet-to-be-discovered specific biological roles.
Part 3: Experimental Protocols
The analysis and characterization of this compound require precise methodologies, particularly for confirming its stereochemistry.
Protocol: Stereochemical Determination via Chiral Derivatization and LC-MS
Modern analytical techniques allow for the accurate determination of the absolute configuration of hydroxy fatty acids from complex mixtures, avoiding the need for laborious purification and crystallization.[6][7]
Objective: To determine the absolute stereochemistry of the hydroxyl group in jalapinolic acid.
Methodology:
-
Derivatization: The carboxylic acid moiety of jalapinolic acid is reacted with a chiral derivatizing agent, such as (R)- or (S)-phenylglycine methyl ester (PGME). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated chromatographically.
-
Sample Preparation: The jalapinolic acid sample (either pure or a crude extract) is dissolved in an appropriate aprotic solvent. The chiral derivatizing agent (e.g., S-PGME) is added along with a coupling agent (e.g., a carbodiimide) to facilitate the amide bond formation. The reaction is allowed to proceed to completion.
-
LC-MS Analysis: The resulting mixture of diastereomers is injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography: A standard reverse-phase column (e.g., C18) is used. The diastereomeric derivatives are separated based on their differential interactions with the stationary phase. The elution order of the diastereomers is key to the assignment.
-
Mass Spectrometry: A mass spectrometer (e.g., QTOF-MS) is used as the detector to confirm the mass of the derivatized products and provide sensitive quantitation.[3]
-
-
Stereochemical Assignment: By comparing the retention time of the unknown sample's derivative to the retention times of authentic (R)- and (S)- standards derivatized with the same chiral agent, the absolute configuration can be unambiguously assigned. For example, if the S-PGME derivative of the sample co-elutes with the S-PGME derivative of an authentic (11S)-11-hydroxyhexadecanoic acid standard, its configuration is confirmed as S.[6]
Protocol: General Quantitation in Biological Samples
Objective: To extract and quantify jalapinolic acid from a biological matrix (e.g., plant tissue, adipose tissue).
Methodology:
-
Homogenization & Extraction: The tissue sample is homogenized in a solvent system designed for lipid extraction, typically a chloroform/methanol mixture or a solid-phase extraction (SPE) protocol tailored for fatty acids. An internal standard (e.g., a deuterated version of the analyte) should be added at the start to correct for extraction losses.
-
Hydrolysis (Optional): If jalapinolic acid is expected to be present in esterified forms (e.g., within triglycerides or FAHFAs), a saponification (alkaline hydrolysis) step is required to release the free fatty acid.
-
Purification: The lipid extract is washed and may be further purified using SPE to isolate the free fatty acid fraction and remove interfering substances.
-
LC-MS/MS Analysis: Quantitation is performed using a high-sensitivity LC-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: A reverse-phase column separates jalapinolic acid from other fatty acids.
-
Mass Spectrometry: The analysis is typically run in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
-
Data Analysis: A calibration curve is generated using certified standards, and the concentration of jalapinolic acid in the original sample is calculated based on the peak area ratio relative to the internal standard.
Mandatory Visualizations
Caption: Hierarchical classification of this compound.
Caption: Experimental workflow for stereochemical determination.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 11-Hydroxyhexadecanoic acid (HMDB0112189) [hmdb.ca]
- 3. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
An In-depth Technical Guide to the Physical Properties of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (+)-Jalapinolic acid, specifically focusing on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are working with or interested in this compound.
Data Presentation: Physical Properties
Quantitative data regarding the physical properties of this compound is summarized in the tables below. Due to a lack of extensive experimental data in publicly available literature, some values are estimated based on computational models or derived from structurally similar compounds.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₃ | PubChem[1] |
| Molecular Weight | 272.42 g/mol | PubChem[1] |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | PubChem[1] |
| Appearance | Solid powder (predicted) | MedKoo Biosciences[2] |
Table 2: Melting Point of this compound and a Related Compound
| Compound | Melting Point (°C) | Notes |
| This compound | Not experimentally determined in cited sources. | - |
| 16-Hydroxyhexadecanoic acid | 94 - 98 °C | A positional isomer, provided for reference.[3] |
Table 3: Solubility of this compound
| Solvent | Solubility | Method |
| Water | 3.319 mg/L @ 25 °C (estimated) | Estimation |
| Organic Solvents (e.g., benzene, chloroform, alcohol) | Generally soluble (qualitative) | General property of fatty acids.[4][5] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical physical property used for identification and purity assessment.[6][7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6] Impurities tend to lower and broaden the melting point range.[6][7][8]
Protocol: Capillary Method using a Mel-Temp Apparatus
-
Sample Preparation: A small amount of the dry, powdered sample is placed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube containing the sample is inserted into a melting point apparatus, such as a Mel-Temp device.
-
Heating: The sample is heated, and the temperature is monitored using a thermometer. An initial rapid heating can be done to determine an approximate melting range.
-
Observation: For an accurate measurement, the heating rate is slowed to about 1-2°C per minute as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid has turned into a liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is another fundamental physical property that provides insights into the molecular structure and potential applications of a compound. Fatty acids are generally soluble in organic solvents and insoluble in water.[4][5]
Protocol: Qualitative Solubility Testing
-
Sample Preparation: A small, accurately weighed amount of the solid compound (e.g., 1-5 mg) is placed into a series of test tubes.
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, chloroform, etc.) is added to each test tube.
-
Mixing: The test tubes are agitated or vortexed to ensure thorough mixing of the compound and the solvent.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results are typically recorded as "soluble," "sparingly soluble," or "insoluble."
Protocol: Quantitative Solubility Determination (Shake-Flask Method)
-
Supersaturated Solution Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the determination of the physical properties of a solid organic compound like this compound.
Caption: Experimental workflow for determining physical properties.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 16-hydroxyhexadecanoic acid, 506-13-8 [thegoodscentscompany.com]
- 4. What are the properties of fatty acids? | AAT Bioquest [aatbio.com]
- 5. lndcollege.co.in [lndcollege.co.in]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
A Technical Guide to Commercial Sourcing and Research Applications of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of (+)-Jalapinolic acid for research purposes. It includes a summary of suppliers, their product specifications, and detailed experimental protocols for key research applications. Additionally, this guide illustrates the proposed signaling pathway for its role in modulating multidrug resistance.
Commercial Suppliers and Product Specifications
This compound, a hydroxylated fatty acid, is a key component of resin glycosides found in various species of the Convolvulaceae family. Its availability as a research chemical is crucial for studies into its potential therapeutic applications. The following table summarizes the product specifications from various commercial suppliers.
| Supplier | Catalog Number | Purity | Formulation | Storage | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedKoo Biosciences | 596098 | Not specified | Solid | Dry, dark, 0-4°C (short-term), -20°C (long-term) | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| MedChemExpress | HY-139366 | Not specified | Solid | Room temperature (short-term), refer to CoA for long-term | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| TargetMol | T32253 | ≥98% | Solid | Refer to data sheet | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| AOBIOUS | AOB19339 | Not specified | Solid | Not specified | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| MOLNOVA | M27990 | 98% (by HPLC) | Solid | Not specified | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| MyBioSource | MBS151833 | Research Grade | Solid | Not specified | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
| ChemicalBook | CB82196392 | Not specified | Solid | Not specified | 502-75-0 | C₁₆H₃₂O₃ | 272.42 |
Note: Purity and formulation details may vary. Researchers should always consult the supplier's certificate of analysis (CoA) for the most accurate and lot-specific data.
Key Research Applications and Experimental Protocols
This compound and related resin glycosides have garnered significant interest for their biological activities, particularly in cancer research. The primary areas of investigation include their inherent cytotoxicity against cancer cells and their ability to reverse multidrug resistance (MDR).
Cytotoxicity Assessment
A fundamental experiment to determine the direct anti-cancer potential of this compound is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture cancer cells (e.g., HL-60, human promyelocytic leukemia cells) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Multidrug Resistance (MDR) Reversal Assay
Resin glycosides have been shown to reverse MDR in cancer cells, which is often mediated by the overexpression of efflux pumps like P-glycoprotein. A common method to assess this activity is to evaluate the ability of the compound to enhance the cytotoxicity of a known chemotherapeutic agent in a resistant cell line.
Experimental Protocol: MDR Reversal Assay
-
Cell Lines:
-
Use a drug-sensitive parental cancer cell line (e.g., KB) and its multidrug-resistant counterpart (e.g., KB/VCR, resistant to vincristine).
-
-
Cell Seeding:
-
Seed both sensitive and resistant cells in 96-well plates as described in the cytotoxicity assay protocol.
-
-
Compound and Chemotherapeutic Treatment:
-
Determine a non-toxic concentration of this compound from the previous cytotoxicity assay.
-
Prepare serial dilutions of a chemotherapeutic agent (e.g., vincristine) in culture medium.
-
Treat the resistant cells with the serial dilutions of the chemotherapeutic agent alone, and in combination with the non-toxic concentration of this compound.
-
Treat the sensitive cells with the chemotherapeutic agent alone as a positive control for cytotoxicity.
-
Include vehicle controls for both the chemotherapeutic agent and this compound.
-
Incubate the plates for 48 to 72 hours.
-
-
Viability Assessment:
-
Perform an MTT assay as described above to determine cell viability.
-
-
Data Analysis:
-
Calculate the IC₅₀ value of the chemotherapeutic agent in the resistant cells, both in the presence and absence of this compound.
-
The reversal fold (RF) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ of the chemotherapeutic agent in the presence of this compound. A higher RF value indicates a greater ability to reverse MDR.
-
Proposed Signaling Pathway in Multidrug Resistance Reversal
The primary mechanism by which resin glycosides, including this compound, are thought to reverse multidrug resistance is through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Caption: Proposed mechanism of this compound in reversing multidrug resistance.
Experimental Workflow for Investigating MDR Reversal
The following diagram illustrates a typical workflow for investigating the multidrug resistance reversal properties of this compound.
Caption: Experimental workflow for MDR reversal studies.
This technical guide provides a foundational understanding for researchers initiating studies with this compound. It is imperative to consult the original research literature for further details and to adapt these protocols to specific experimental contexts and cell lines. The commercial availability of this compound opens up numerous avenues for exploring its therapeutic potential in oncology and other fields.
An In-depth Technical Guide to (+)-Jalapinolic Acid Derivatives Found in Nature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the naturally occurring derivatives of (+)-jalapinolic acid, a class of complex glycolipids primarily found in the Convolvulaceae family. These compounds, commonly known as resin glycosides, exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. This document details their natural sources, chemical structures, isolation and characterization methods, and known biological activities, with a focus on quantitative data and experimental protocols.
Introduction to this compound and its Derivatives
This compound, systematically named (11S)-11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid that serves as the aglycone core for a diverse group of natural products.[1] In nature, it is most commonly found as a component of resin glycosides. These are complex amphipathic molecules where the hydroxyl group of jalapinolic acid is glycosidically linked to an oligosaccharide chain. The carboxylic acid function of the jalapinolic acid often forms an ester bond with one of the sugar hydroxyls, creating a macrocyclic lactone structure.[2][3] The complexity of these molecules is further enhanced by the acylation of the sugar moieties with various organic acids.[4][5]
The structural diversity of these resin glycosides, arising from variations in the oligosaccharide chain, the pattern of acylation, and the macrocyclic structure, contributes to their wide array of biological activities.[2][6] Traditionally known for their purgative properties, recent studies have unveiled their potential as cytotoxic agents, modulators of multidrug resistance (MDR) in cancer cells, and enzyme inhibitors.[2][6]
Natural Sources and Key Derivatives
The primary natural sources of this compound derivatives are plants belonging to the Convolvulaceae family, commonly known as the morning glory family.[2][5] Species such as Ipomoea purga (the source of the herbal drug jalap), Ipomoea orizabensis, and Convolvulus scammonia are particularly rich in these compounds.[5]
Several distinct derivatives have been isolated and characterized from these plants. These are broadly classified based on the length of the oligosaccharide chain and the nature of the acylating groups. Some notable examples include:
-
Purginosides I and II: Isolated from the aerial parts of Ipomoea purga, these are partially acylated branched pentasaccharides.[4][7]
-
Pürgin I: Also from Ipomoea purga, this is an ester-type dimer of operculinic acid A.[4][7]
-
Jalapinoside: A macrocyclic bisdesmoside from the roots of Ipomoea purga.[1]
-
Pürgic Acids A and B: Hexasaccharides of convolvulinic and jalapinolic acids, respectively, found in Ipomoea purga.[8]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data available for the biological activities of various this compound derivatives.
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Jalapinoside | MCF-7/Vin+ | Cytotoxicity | >8.68 | [1] |
| Cusponin I | A549, HCT-116 | Cytotoxicity | Not specified | [4] |
| Cusponin II | A549, HCT-116 | Cytotoxicity | Not specified | [4] |
| Cusponin III | A549, HCT-116 | Cytotoxicity | Not specified | [4] |
Table 2: Multidrug Resistance (MDR) Reversal Activity
| Compound | Cell Line | Reversal Agent | Reversal Factor (RF) | Concentration | Reference |
| Wolcottinosides I-IV | MFC-7/Vin(+) | Vinblastine | 2-130 fold | 25 µg/mL | [3][9] |
| Jalapinoside | MCF-7/Vin+ | Vinblastine | Not specified | 25 µg/mL | [1] |
Table 3: Enzyme Inhibition Activity
| Compound | Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Cusponin I | α-glucosidase | - | 15.63 ± 1.55 | - | [4][5] |
| Cusponin II | α-glucosidase | Uncompetitive | 8.02 ± 2.90 | Kis = 3.02 | [4][5] |
| Cusponin III | α-glucosidase | - | 71.39 ± 4.52 | - | [4][5] |
| Cusponin IV | α-glucosidase | - | 10.26 ± 0.78 | - | [4][5] |
| Cusponin III | PTP1B | Mixed-type | 14.19 ± 1.29 | Ki = 24.82, Kis = 64.24 | [4][5] |
| Cusponin V | PTP1B | - | 62.31 ± 8.61 | - | [4][5] |
Experimental Protocols
Isolation and Purification of Purginosides I and II and Purgin I from Ipomoea purga
This protocol is based on the methodology described by Castañeda-Gómez and Pereda-Miranda (2011).[4][7]
1. Extraction:
- Air-dried and powdered aerial parts of Ipomoea purga are extracted with methanol (MeOH) at room temperature.
- The methanolic extract is concentrated under reduced pressure.
- The residue is suspended in water and partitioned with chloroform (CHCl₃).
- The CHCl₃-soluble fraction, containing the resin glycosides, is collected.
2. Preliminary Fractionation:
- The CHCl₃ extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of CHCl₃-MeOH.
- Fractions are monitored by thin-layer chromatography (TLC).
3. Purification by Preparative Recycling HPLC:
- The enriched fractions are further purified by preparative-scale recycling high-performance liquid chromatography (HPLC).
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly employed.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- The recycling mode allows for the separation of closely eluting compounds.
Structure Elucidation
1. Mass Spectrometry (MS):
- Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is used to determine the molecular weight and fragmentation patterns of the isolated compounds.[4][7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Samples are dissolved in a suitable deuterated solvent (e.g., pyridine-d₅).
- ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 700 MHz).
- 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons, determine the sugar sequence, and identify the location of acyl groups and the macrolactone ring.[1][4][7]
Table 4: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of Jalapinoside in Pyridine-d₅
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 178.2 | - |
| 2 | 34.5 | 2.52 (t, 7.5) |
| 3 | 25.3 | 1.75 (m) |
| 10 | 38.2 | 1.45 (m) |
| 11 | 79.1 | 4.05 (m) |
| 15 | 23.1 | 1.30 (m) |
| 16 | 14.3 | 0.89 (t, 7.0) |
| Data extracted from Bautista et al. (2015)[1] |
Biological Assays
1. Cytotoxicity Assay (SRB Assay):
- Human cancer cell lines (e.g., MCF-7/Vin+) are seeded in 96-well plates.
- After 24 hours, cells are treated with various concentrations of the test compounds.
- Following a 48-hour incubation, cells are fixed with trichloroacetic acid (TCA).
- The fixed cells are stained with sulforhodamine B (SRB) solution.
- The protein-bound dye is solubilized with Tris base solution, and the absorbance is read at 515 nm.[1]
2. Multidrug Resistance (MDR) Reversal Assay:
- The cytotoxicity of a known anticancer drug (e.g., vinblastine) is evaluated in the presence and absence of the test compounds in an MDR cancer cell line (e.g., MCF-7/Vin+).
- The reversal factor (RF) is calculated as the ratio of the IC50 of the anticancer drug alone to the IC50 of the anticancer drug in the presence of the test compound.[3][9]
3. α-Glucosidase Inhibition Assay:
- The assay is performed using α-glucosidase from Saccharomyces cerevisiae.
- The enzyme is pre-incubated with the test compound.
- The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
- The formation of p-nitrophenol is monitored spectrophotometrically at 405 nm.[4][5]
Signaling Pathways and Mechanisms of Action
While research into the precise molecular mechanisms of this compound derivatives is ongoing, several studies have provided initial insights.
Multidrug Resistance Reversal
The MDR reversal activity of these resin glycosides is believed to be mediated through the inhibition of efflux pumps, such as P-glycoprotein (P-gp).[6] By blocking these pumps, the compounds prevent the expulsion of co-administered anticancer drugs from the cancer cells, thereby increasing their intracellular concentration and restoring their efficacy.
Cytotoxicity and Potential Anticancer Mechanisms
The cytotoxic effects of some resin glycosides may be linked to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. While direct evidence for this compound derivatives is still emerging, related compounds have been shown to influence pathways such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the study of this compound derivatives from natural sources.
Conclusion
The derivatives of this compound found in nature represent a structurally diverse and biologically active class of compounds. Their potential as anticancer agents, modulators of multidrug resistance, and enzyme inhibitors warrants further investigation. This guide provides a foundational understanding of these molecules, offering valuable data and protocols to aid researchers in their exploration of this promising area of natural product chemistry and drug discovery. The continued development of advanced separation and spectroscopic techniques will undoubtedly lead to the discovery of new derivatives and a deeper understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resin Glycosides from Convolvulaceae Family: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of multidrug resistance by morning glory resin glycosides in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, systematically known as (11S)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxylated fatty acid. Its presence in various plant species and potential biological activities make it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. The chiral nature of this molecule necessitates stereoselective synthetic routes and robust purification methods to isolate the desired (S)-enantiomer in high purity. These application notes provide a comprehensive overview of the plausible synthesis and purification strategies for this compound, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound
Proposed Enantioselective Synthetic Pathway
The synthesis commences with the preparation of a key intermediate, an 11-keto-hexadecanoic acid ester, which is then asymmetrically reduced to introduce the desired stereochemistry at the C11 position. This is followed by hydrolysis to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1 & 2: Synthesis of Methyl 11-oxohexadecanoate
-
Preparation of the β-keto ester: To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, slowly add ethyl acetoacetate (1.1 eq). After stirring for 30 minutes, add 10-bromodecanoic acid (1.0 eq) and reflux the mixture for 12 hours.
-
Saponification and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (3.0 eq) in water. Reflux for another 4 hours. After cooling, acidify the mixture with concentrated HCl to pH 1-2.
-
Ketonization: Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting crude keto acid is heated at 150 °C until gas evolution ceases (approximately 1-2 hours) to afford 11-oxohexadecanoic acid.
-
Esterification: Dissolve the crude 11-oxohexadecanoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 6 hours. After cooling, the solvent is removed in vacuo, and the residue is dissolved in diethyl ether, washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, and concentrated to give methyl 11-oxohexadecanoate.
Step 3: Asymmetric Reduction to Methyl (11S)-11-hydroxyhexadecanoate
-
Catalyst Preparation: In a flame-dried flask under an argon atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the catalyst solution to 0 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.5 eq). Stir for 15 minutes.
-
Substrate Addition: A solution of methyl 11-oxohexadecanoate (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Quenching: The reaction is stirred at 0 °C for 6 hours, then quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up: The mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 4: Hydrolysis to this compound
-
Saponification: Dissolve the methyl (11S)-11-hydroxyhexadecanoate in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude this compound.
Quantitative Data: Synthesis
| Step | Product | Starting Material | Typical Yield (%) | Purity (crude, %) |
| 1 & 2 | Methyl 11-oxohexadecanoate | 10-Bromodecanoic acid | 70-80 | ~90 |
| 3 | Methyl (11S)-11-hydroxyhexadecanoate | Methyl 11-oxohexadecanoate | 85-95 | >95 (after column) |
| 4 | This compound | Methyl (11S)-11-hydroxyhexadecanoate | >95 | >90 |
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove any unreacted starting materials, byproducts, and the minor (R)-enantiomer. A combination of chiral High-Performance Liquid Chromatography (HPLC) and crystallization is recommended for achieving high purity.
Caption: Purification workflow for this compound.
Experimental Protocol: Chiral HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of 10 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min for an analytical column, scalable for a preparative column.
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
-
Temperature: 25 °C.
-
-
Fraction Collection: Collect the fraction corresponding to the later-eluting peak, which is typically the (S)-enantiomer on this type of stationary phase.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure at a temperature below 40 °C.
Experimental Protocol: Crystallization
-
Dissolution: Dissolve the enriched this compound from the HPLC purification in a minimal amount of hot ethyl acetate.
-
Precipitation: Slowly add n-hexane at room temperature with gentle stirring until the solution becomes slightly turbid.
-
Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it at 4 °C overnight to promote crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Quantitative Data: Purification
| Purification Step | Starting Material | Typical Recovery (%) | Final Purity (ee %) |
| Chiral HPLC | Crude this compound | 70-85 | >98 |
| Crystallization | HPLC-purified acid | 80-90 | >99.5 |
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the published scientific literature detailing the precise signaling pathways and biological targets of this compound. While related molecules like other fatty acids are known to be involved in various cellular processes, the specific mechanisms of action for this compound remain an area for future research.
Conclusion
The protocols and data presented provide a robust framework for the enantioselective synthesis and high-purity isolation of this compound. These methods are designed to be adaptable for both small-scale research and larger-scale production for drug development purposes. Further investigation into the biological activities and mechanisms of action of this intriguing natural product is warranted.
Application Notes and Protocols for the Quantification of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a long-chain hydroxy fatty acid. The accurate and precise quantification of this compound is crucial for various research and development applications, including pharmacokinetic studies, metabolism research, and quality control of therapeutic formulations. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with High-Performance Liquid Chromatography with UV detection (HPLC-UV) as an alternative method.
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the matrix of the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and is a robust technique for the quantification of fatty acids. However, it requires derivatization to increase the volatility of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices with minimal sample preparation.[1][2]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a more accessible technique that can be used for quantification, particularly at higher concentrations. Its sensitivity is lower compared to mass spectrometry-based methods.[3][4][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the analytical methods described. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL | 50 - 200 ng/mL |
| Linearity Range | 1 - 1000 ng/mL (R² > 0.99) | 0.1 - 500 ng/mL (R² > 0.99) | 0.2 - 100 µg/mL (R² > 0.99) |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Trimethylsilyl Derivatization
This protocol describes the analysis of this compound after derivatization of the carboxylic acid and hydroxyl groups to make the molecule volatile for GC-MS analysis.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[6]
-
Incubate the mixture at 60°C for 30 minutes.[6]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Conditions
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
4. Data Analysis
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of derivatized this compound standard.
Figure 1: GC-MS quantification workflow for this compound.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and selective method for the direct quantification of this compound in biological matrices.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., deuterated Jalapinolic acid).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(Hypothetical) this compound: Precursor ion [M-H]⁻ → Product ion
-
(Hypothetical) Internal Standard: Precursor ion [M-H]⁻ → Product ion (Note: Specific MRM transitions need to be optimized experimentally for the instrument used.)
-
-
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Figure 2: LC-MS/MS quantification workflow for this compound.
Protocol 3: Quantification of this compound by HPLC-UV
This protocol is suitable for the quantification of this compound at higher concentrations.
1. Sample Preparation
-
Sample preparation can follow similar extraction procedures as for GC-MS or LC-MS/MS, depending on the matrix. For simpler matrices, a direct injection after filtration may be possible.
2. HPLC-UV Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and water with 0.1% acetic acid (e.g., 80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[4]
-
Column Temperature: 30°C.
3. Data Analysis
-
Quantify this compound by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of the standard.
Putative Signaling Pathway in Inflammation
Disclaimer: The following signaling pathway is a hypothetical representation based on the known anti-inflammatory activities of structurally related fatty acids, such as n-hexadecanoic acid. The specific molecular interactions of this compound have not been fully elucidated.
Some long-chain fatty acids have been shown to exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as Phospholipase A2 (PLA2).[7][8] Inhibition of PLA2 prevents the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[9]
Figure 3: Putative anti-inflammatory signaling pathway of this compound.
References
- 1. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: HPLC and LC-MS Methods for the Quantitative Analysis of (+)-Jalapinolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxylated fatty acid found in various plant species.[1] Its biological activities are of increasing interest in pharmaceutical research. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
Experimental Protocol: HPLC-UV
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from a biological matrix (e.g., plasma, plant extract).
-
Materials: Oasis HLB SPE cartridges, methanol, 0.1% trifluoroacetic acid (TFA) in methanol, nitrogen gas evaporator.
-
Procedure:
-
Condition the SPE cartridge with 6 mL of methanol followed by 6 mL of water.
-
Load 1 mL of the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 6 mL of water to remove interfering polar compounds.
-
Elute the this compound with 4 mL of 0.1% TFA in methanol.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
2. HPLC Instrumentation and Conditions
-
System: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 35°C.[3]
-
UV Detection: 210 nm.
3. Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for the HPLC-UV method.
| Parameter | Result |
| Retention Time | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 103% |
HPLC Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at low concentrations.
Experimental Protocol: LC-MS/MS
1. Sample Preparation
The sample preparation procedure is the same as described for the HPLC-UV method (Solid-Phase Extraction).
2. LC-MS/MS Instrumentation and Conditions
-
System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column suitable for mass spectrometry (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[2]
3. Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Spray Voltage: -4500 V.[4]
-
Source Temperature: 550°C.[5]
-
Nebulizer Gas: 40 psi.[4]
-
Drying Gas: 40 psi.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for C16H32O3, MW 272.42):
-
Precursor Ion (Q1): m/z 271.2 (M-H)⁻
-
Product Ion (Q3) for Quantification: To be determined by infusion and fragmentation studies.
-
Product Ion (Q3) for Confirmation: To be determined by infusion and fragmentation studies.
-
4. Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for the LC-MS/MS method.
| Parameter | Result |
| Retention Time | ~ 6.2 min |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
LC-MS Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Logical Relationship between HPLC and LC-MS Methods
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the desired sensitivity and the complexity of the sample matrix.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS | MDPI [mdpi.com]
- 5. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Extraction of (+)-Jalapinolic Acid from Ipomoea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, also known as (11S)-hydroxyhexadecanoic acid, is a key aglycone component of the complex resin glycosides found in various Ipomoea species, particularly in the roots of Ipomoea purga (jalap) and Ipomoea orizabensis. These resin glycosides are known for their purgative properties and are being investigated for other potential therapeutic activities. The isolation of pure this compound is essential for pharmacological studies, derivatization, and the development of new chemical entities.
This document provides a detailed protocol for the extraction and isolation of this compound from Ipomoea species. The procedure involves a multi-step process beginning with the solvent extraction of the crude resin, followed by sequential hydrolysis to first yield the glycosidic acids and subsequently the target aglycone, this compound.
Data Presentation
The following table summarizes the expected yields at various stages of the extraction process based on data reported in the literature. It is important to note that yields can vary depending on the specific plant material, extraction conditions, and purification techniques employed.
| Stage of Extraction | Product | Starting Material | Typical Yield (%) | Reference |
| 1. Solvent Extraction | Crude Resin Glycosides | Dried Ipomoea purga Root Powder | 9 - 12% | [1] |
| 2. Saponification | Glycosidic Acid Mixture | Crude Resin Glycosides | Not explicitly reported | - |
| 3. Acid Hydrolysis & Purification | Pure this compound | Glycosidic Acid Mixture | Not explicitly reported | - |
Experimental Protocols
This protocol describes a comprehensive method for the isolation of this compound, which involves three main stages:
-
Extraction of Crude Resin Glycosides: A solvent-based extraction to isolate the crude resin from the dried plant material.
-
Saponification (Alkaline Hydrolysis): Liberation of the glycosidic acids from the complex resin by cleaving ester linkages.
-
Acid Hydrolysis and Purification: Release of the this compound aglycone from the glycosidic acids and subsequent purification.
Stage 1: Extraction of Crude Resin Glycosides
This initial stage aims to extract the total resin content from the dried and powdered roots of the Ipomoea species.
Materials:
-
Dried, powdered roots of Ipomoea purga
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Rotary evaporator
-
Soxhlet apparatus (optional, for continuous extraction)
-
Filter paper and funnel
Procedure:
-
Weigh 100 g of finely powdered, dried Ipomoea purga root.
-
Place the powdered root material in a large flask.
-
Add a sufficient volume of a chloroform-methanol mixture (e.g., 2:1 v/v) to completely submerge the plant material (a common starting ratio is 1:10 w/v, i.e., 1 liter for 100 g).
-
Stir the mixture at room temperature for 24 hours. Alternatively, perform a continuous extraction using a Soxhlet apparatus for 8-12 hours.
-
Filter the mixture to separate the extract from the plant residue.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting thick, viscous material is the crude resin glycoside extract. Dry it further under a high vacuum to remove residual solvent and record the final weight.
Stage 2: Saponification of Crude Resin to Yield Glycosidic Acids
This step breaks the ester bonds within the resin glycoside molecules, releasing the more water-soluble glycosidic acids.
Materials:
-
Crude resin glycoside extract
-
5% (w/v) aqueous Potassium Hydroxide (KOH) solution
-
Reflux condenser and heating mantle
-
Dichloromethane or Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Separatory funnel
-
pH indicator strips or pH meter
Procedure:
-
Take 10 g of the crude resin extract and dissolve it in 200 mL of 5% aqueous KOH solution.
-
Heat the mixture to reflux for 4-6 hours with continuous stirring. This process saponifies the ester linkages.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Perform a liquid-liquid extraction with dichloromethane or diethyl ether (3 x 100 mL) to remove non-saponifiable lipids and other non-polar compounds. The desired glycosidic acids will remain in the aqueous phase as their potassium salts.
-
Collect the aqueous phase and cool it in an ice bath.
-
Acidify the aqueous solution to a pH of approximately 3 by slowly adding 1 M HCl while stirring. This will protonate the glycosidic acids, causing them to precipitate or become less water-soluble.
-
The glycosidic acids can then be collected by filtration if they precipitate, or by extraction with a suitable organic solvent like ethyl acetate.
-
Dry the collected glycosidic acid mixture under vacuum.
Stage 3: Acid Hydrolysis of Glycosidic Acids and Purification of this compound
This final hydrolysis step cleaves the glycosidic bonds, releasing the sugar moieties and the desired aglycone, this compound.
Materials:
-
Glycosidic acid mixture from Stage 2
-
2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) in 50% aqueous methanol
-
Reflux condenser and heating mantle
-
Ethyl acetate or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or a High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the dried glycosidic acid mixture in a 2 M solution of HCl or H₂SO₄ in 50% aqueous methanol.
-
Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the glycosidic bonds.
-
Cool the reaction mixture and dilute it with water.
-
Extract the mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous mixture). The this compound will move into the organic phase.
-
Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane. For higher purity, preparative HPLC is recommended. The final pure compound should be a white solid.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity as this compound.
Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates the complete workflow from the initial plant material to the final purified product.
References
Application Notes and Protocols for Investigating the Biological Activity of (+)-Jalapinolic Acid
Disclaimer: As of the latest literature review, specific biological activity data for (+)-Jalapinolic acid is not extensively published. Therefore, this document provides a comprehensive set of standardized protocols and application notes to guide researchers in the initial screening and characterization of the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. The experimental designs and data presentation templates are based on established methodologies for natural product evaluation.
Introduction
This compound, a hydroxy fatty acid, presents a chemical structure that warrants investigation for potential therapeutic applications. This document outlines a series of in vitro assays to determine its biological activity profile. The following protocols are designed for researchers in academic and industrial settings, providing a framework for the initial screening and subsequent detailed analysis of this compound. The key activities to be assessed are cytotoxicity against cancer cell lines, anti-inflammatory effects, and antimicrobial efficacy.
General Experimental Workflow
The initial assessment of a novel compound like this compound involves a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies. The following workflow is recommended:
Caption: General experimental workflow for screening this compound.
Cytotoxicity Assessment: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Experimental Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Data Presentation
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM, FBS, Penicillin-Streptomycin
-
96-well plates
Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition. A parallel MTT assay should be performed to assess cytotoxicity of the compound on RAW 264.7 cells.
Data Presentation
Table 2: Anti-inflammatory Activity of this compound
| Concentration (µM) | % NO Inhibition | % Cell Viability |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| L-NAME (Positive Control) |
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 for fungi
-
96-well plates
Experimental Protocol
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans | |
| Aspergillus fumigatus |
Potential Signaling Pathway for Investigation: NF-κB Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by modulating this pathway. Investigating the effect of this compound on this pathway could provide insights into its mechanism of action.
Caption: Hypothesized modulation of the NF-κB signaling pathway.
Further Studies: Should this compound show significant activity in the primary screens, further mechanistic studies are warranted. For cytotoxicity, this could involve apoptosis assays (e.g., Annexin V/PI staining). For anti-inflammatory activity, Western blot analysis could be used to probe the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65). For antimicrobial activity, time-kill kinetics and anti-biofilm assays would be informative.
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro cytotoxic effects of (+)-Jalapinolic acid, a key component of resin glycosides found in the Convolvulaceae family of plants. The protocols outlined below are designed to guide researchers in evaluating its potential as an anticancer agent.
Introduction
This compound, an 11-hydroxyhexadecanoic acid, is a significant constituent of resin glycosides isolated from various Ipomoea species. These resin glycosides have demonstrated notable cytotoxic activities against a range of cancer cell lines. While data on the isolated this compound is limited, studies on resin glycosides containing this fatty acid provide valuable insights into its potential anticancer properties. The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.
Data on Cytotoxic Activity
The cytotoxic potential of resin glycosides containing this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that these values represent the activity of the entire resin glycoside molecule and not solely this compound.
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Resin Glycosides | Cairicosides A-E | Panel of human tumor cell lines | 4.28 - 14.31 | [1] |
| Resin Glycosides | Aquaterin IV | HepG2 (Hepatocellular carcinoma) | 2.4 | [2] |
| Resin Glycosides | Murucinic acid II, Stansinic acid I | OVCAR (Ovarian carcinoma), UISO-SQC-1 (Squamous cell carcinoma) | Not specified | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, OVCAR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells as described in the cell cycle analysis protocol.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cells according to the kit's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Signaling Pathways and Visualizations
The cytotoxic activity of resin glycosides containing this compound is associated with the induction of apoptosis and cell cycle arrest. One study on aquaterins, which are resin glycosides, suggests that an elevation in intracellular calcium (Ca2+) levels may be involved in the observed cytotoxicity[2]. An increase in intracellular Ca2+ can trigger various downstream signaling cascades leading to apoptosis.
Below are diagrams illustrating the experimental workflows and a proposed signaling pathway.
Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-containing resin glycosides.
References
Application Notes & Protocols for Antimicrobial Activity Screening of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Antimicrobial Screening
The initial evaluation of a novel compound for antimicrobial properties typically involves a series of in vitro assays to determine its ability to inhibit or kill pathogenic microorganisms. Key assays include the Kirby-Bauer (agar disc-diffusion) method for preliminary screening, followed by broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These methods are foundational in antimicrobial drug discovery and provide the initial quantitative data required for further investigation.
Data Presentation
Clear and structured data presentation is crucial for the comparison and interpretation of antimicrobial screening results. The following tables are templates for recording quantitative data obtained from the described experimental protocols.
Table 1: Zone of Inhibition Diameters for (+)-Jalapinolic Acid
| Test Microorganism | This compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) | Negative Control (Solvent) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ||||||
| Escherichia coli | ||||||
| Pseudomonas aeruginosa | ||||||
| Candida albicans | ||||||
| (Other) |
Table 2: MIC and MBC/MFC Values for this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Antibiotic) MIC | Positive Control (Antibiotic) MBC/MFC |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Candida albicans | ||||
| (Other) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Agar Disc-Diffusion (Kirby-Bauer) Assay
This method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Micropipettes
-
Incubator
-
Sterile swabs
-
Bacterial and fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (solvent used to dissolve the test compound, e.g., DMSO)
Protocol:
-
Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Adjust the turbidity of the microbial suspension to 0.5 McFarland standard.
-
Evenly streak the microbial suspension onto the surface of the agar plates using a sterile swab.
-
Prepare different concentrations of this compound and impregnate sterile filter paper discs with a known volume (e.g., 20 µL) of each concentration.
-
Allow the discs to dry completely in a sterile environment.
-
Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where no microbial growth is observed) in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial suspensions (adjusted to 0.5 McFarland standard and then diluted)
-
Multichannel pipette
-
Incubator
-
Positive and negative controls
Protocol:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
Add 10 µL of the diluted microbial suspension to each well.
-
Include a positive control (broth with microbial suspension only) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine if the compound is bacteriostatic (inhibits growth) or bactericidal/fungicidal (kills the organism).
Materials:
-
Results from the MIC assay
-
Agar plates (MHA or SDA)
-
Sterile micropipette tips or loops
Protocol:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) from each well.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the plates under the same conditions as the initial culture.
-
The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable cells compared to the initial inoculum. This is practically observed as no growth on the sub-cultured agar plate.
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Agar Disc-Diffusion Assay.
Caption: Workflow for MIC and MBC/MFC Determination.
Potential Mechanism of Action
While specific mechanistic studies on this compound are lacking, fatty acids and their derivatives are known to exert antimicrobial effects through various mechanisms. These can include:
-
Disruption of the cell membrane: The lipophilic nature of fatty acids can lead to their insertion into the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents.
-
Inhibition of cellular enzymes: Fatty acids can interfere with the function of essential enzymes involved in metabolic pathways.
-
Interference with energy production: Some fatty acids can uncouple the electron transport chain, disrupting cellular energy generation.
Further studies would be required to elucidate the specific mechanism of action of this compound.
Application Notes and Protocols: (+)-Jalapinolic Acid as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(11S)-11-Hydroxyhexadecanoic acid , known as (+)-Jalapinolic acid, is a naturally occurring chiral hydroxy fatty acid.[1] Its defined stereocenter at the C-11 position makes it a valuable and versatile starting material, or "chiral building block," for the enantioselective synthesis of complex organic molecules. This document provides an overview of its potential applications and detailed protocols for its derivatization into other useful chiral synthons.
While direct literature on the extensive use of this compound in multi-step total synthesis is limited, its structural motifs are present in a variety of bioactive natural products. The protocols and applications outlined below are based on established methodologies for analogous long-chain chiral hydroxy fatty acids and serve as a guide for the synthetic utility of this compound.
Overview of Synthetic Potential
This compound possesses two key functional groups amenable to chemical modification: a secondary alcohol and a terminal carboxylic acid. The inherent chirality of the secondary alcohol is the feature of greatest synthetic value. Strategic manipulation of these functional groups allows for the preparation of a variety of chiral intermediates.
A general workflow for the utilization of this compound as a chiral building block can be visualized as follows:
Caption: Synthetic workflow using this compound.
Key Synthetic Transformations and Protocols
The following sections detail experimental protocols for the conversion of this compound into valuable chiral synthons. The quantitative data provided in the tables are representative of reactions performed on analogous long-chain hydroxy fatty acids and should be considered as expected outcomes for optimization.
Protection of Functional Groups
Selective protection of the hydroxyl or carboxylic acid group is often the first step in a synthetic sequence to allow for regioselective reactions.
2.1.1. Protection of the Carboxylic Acid
Esterification is a common strategy to protect the carboxylic acid. Methyl or benzyl esters are frequently used.
-
Protocol 1: Methyl Esterification using Trimethylsilyldiazomethane (TMS-diazomethane)
This is a mild and efficient method for the esterification of carboxylic acids in the presence of sensitive functional groups like alcohols.
-
Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (4:1, v/v) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 eq) dropwise until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.
-
Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the methyl ester.
-
2.1.2. Protection of the Secondary Alcohol
Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under specific conditions.[2][3]
-
Protocol 2: Protection as a tert-Butyldimethylsilyl (TBS) Ether
-
Dissolve methyl (11S)-11-hydroxyhexadecanoate (from Protocol 1) (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
| Protection Reaction | Protecting Group | Reagents | Typical Yield | Reference (Analogous Systems) |
| Carboxylic Acid Protection | Methyl Ester | TMS-diazomethane | >95% | General Procedure |
| Alcohol Protection | TBS Ether | TBSCl, Imidazole | 90-98% | [4] |
Oxidation of the Secondary Alcohol
Oxidation of the C-11 hydroxyl group provides the corresponding chiral ketone, a valuable intermediate for various C-C bond-forming reactions.
-
Protocol 3: Swern Oxidation
This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the alcohol-protected this compound derivative (e.g., the methyl ester from Protocol 1) (1.0 eq) in DCM dropwise.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
Protocol 4: Dess-Martin Periodinane (DMP) Oxidation
DMP is a mild and selective reagent for oxidizing primary and secondary alcohols.[5]
-
Dissolve the alcohol-protected this compound derivative (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
| Oxidation Reaction | Reagent | Product | Typical Yield | Reference (Analogous Systems) |
| Secondary Alcohol to Ketone | Swern Oxidation | (S)-11-oxohexadecanoate | 85-95% | [6][7] |
| Secondary Alcohol to Ketone | Dess-Martin Periodinane | (S)-11-oxohexadecanoate | 90-98% | [5] |
The resulting chiral ketone can be used in reactions such as Wittig olefination, Grignard additions, or asymmetric reductions to introduce new stereocenters with high diastereoselectivity.
Caption: Derivatization of the chiral ketone.
Conversion to Chiral Epoxide
The chiral secondary alcohol can be converted into a chiral epoxide, a highly versatile intermediate for nucleophilic ring-opening reactions.
-
Protocol 5: Synthesis of a Chiral Epoxide via Mesylation and Intramolecular Cyclization
This is a two-step process involving activation of the alcohol as a leaving group followed by base-induced ring closure.
Step 1: Mesylation
-
Dissolve the carboxylic acid-protected this compound derivative (e.g., methyl ester) (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir at 0 °C for 1 hour and monitor by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Separate the layers, extract the aqueous phase with DCM, and combine the organic layers.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude mesylate is often used directly in the next step.
Step 2: Epoxide Formation
-
Dissolve the crude mesylate in methanol.
-
Add potassium carbonate (3.0 eq) and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the mesylate.
-
Concentrate the mixture, add water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the chiral epoxide.
-
| Reaction | Product | Typical Yield (over 2 steps) | Stereochemistry | Reference (Analogous Systems) |
| Mesylation and Cyclization | Chiral Epoxide | 70-85% | Inversion of configuration at C-11 | [8][9] |
The resulting epoxide can be opened with a variety of nucleophiles (e.g., organocuprates, alkynyllithiums, hydrides) to introduce new functionalities with high regio- and stereoselectivity.
Applications in Target-Oriented Synthesis
While specific total syntheses originating from this compound are not prominently documented, its structure suggests its utility in the synthesis of several classes of natural products:
-
Macrolides: The long carbon chain with a hydroxyl group is an ideal precursor for macrolactonization. After chain modification (elongation or degradation) and further functionalization, the resulting seco-acid can be cyclized to form macrocyclic lactones, which are common structural motifs in antibiotics and other bioactive compounds.
-
Bioactive Lipids: Many signaling lipids and pheromones are long-chain fatty acid derivatives with stereogenic centers. This compound provides a readily available chiral pool starting material for the synthesis of these molecules.
-
Chiral Auxiliaries: Although less common for long-chain alcohols, the chiral hydroxyl group could potentially be used to direct stereoselective reactions on a tethered prochiral center.
The following diagram illustrates a hypothetical pathway towards a macrolide precursor:
Caption: Hypothetical synthesis of a macrolide precursor.
Conclusion
This compound represents an underutilized yet potentially powerful chiral building block in organic synthesis. Its bifunctional nature and defined stereochemistry offer multiple avenues for the creation of complex chiral molecules. The protocols and strategies outlined in these application notes, based on well-established transformations of similar molecules, provide a solid foundation for researchers to explore the synthetic utility of this natural product. Further investigation into its application in the total synthesis of bioactive targets is warranted and could lead to novel and efficient synthetic routes.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
Application Note: Enantioselective Synthesis of (+)-Jalapinolic Acid
Introduction
(+)-Jalapinolic acid, also known as (R)-11-hydroxyhexadecanoic acid, is a naturally occurring hydroxy fatty acid (HFA) with potential applications in the development of novel therapeutic agents. The precise stereochemistry of the hydroxyl group is crucial for its biological activity, making enantioselective synthesis a critical aspect of its study. This document outlines a detailed protocol for the enantioselective synthesis of this compound, leveraging an organocatalytic approach for the key stereochemistry-defining step. The methodology is adapted from established procedures for the asymmetric synthesis of other saturated and unsaturated HFAs.[1][2][3][4] A key strategy in modern asymmetric synthesis of HFAs is the use of organocatalysis to generate chiral terminal epoxides, which can then be opened with appropriate nucleophiles to construct the desired carbon skeleton with high enantiomeric purity.[3][5]
Overall Synthetic Strategy
The proposed enantioselective synthesis of this compound commences with commercially available starting materials and proceeds through a three-stage process. The key step for introducing the chirality is the organocatalytic epoxidation of a long-chain aldehyde. The subsequent steps involve the regioselective ring-opening of the chiral epoxide and final oxidation to yield the target carboxylic acid.
Experimental Protocols
Stage 1: Synthesis of (R)-2-(Dec-9-en-1-yl)oxirane
This stage focuses on the creation of the chiral epoxide intermediate.
Protocol 1.1: Synthesis of Undec-10-enal
-
To a solution of 10-undecen-1-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude undec-10-enal, which can be used in the next step without further purification.
Protocol 1.2: Enantioselective Epoxidation of Undec-10-enal
This protocol is adapted from methodologies employing MacMillan's third-generation imidazolidinone organocatalyst for high enantioselectivity.[5]
-
In a round-bottom flask, dissolve (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one trifluoroacetate salt (MacMillan's catalyst, 0.2 eq) and trichloroacetic acid (0.5 eq) in acetonitrile (0.2 M).
-
Cool the solution to -10 °C and add undec-10-enal (1.0 eq).
-
Add a solution of sodium percarbonate (2.0 eq) and sodium bicarbonate (2.0 eq) in water portion-wise over 30 minutes, ensuring the temperature does not exceed 0 °C.
-
Stir the reaction mixture at -10 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to afford (R)-2-(non-8-en-1-yl)oxirane.
Stage 2: Synthesis of (R)-Hexadec-15-en-6-ol
This stage involves the key carbon-carbon bond formation via the ring-opening of the chiral epoxide.
Protocol 2.1: Grignard Reagent Preparation
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 5-bromopent-1-ene (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) dropwise to the magnesium turnings.
-
If the reaction does not initiate, gently warm the flask.
-
Once the reaction starts, continue the dropwise addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
Protocol 2.2: Epoxide Ring-Opening
-
In a separate flame-dried flask under argon, dissolve (R)-2-(non-8-en-1-yl)oxirane (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C.
-
Slowly add the freshly prepared pent-4-en-1-ylmagnesium bromide solution (1.5 eq) via cannula.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield (R)-hexadec-1,15-dien-6-ol.
Stage 3: Synthesis of this compound ((R)-11-Hydroxyhexadecanoic Acid)
This final stage converts the terminal alkene to the carboxylic acid.
Protocol 3.1: Ozonolysis and Oxidation
-
Dissolve (R)-hexadec-1,15-dien-6-ol (1.0 eq) in a mixture of DCM and methanol (1:1, 0.1 M).
-
Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add Jones reagent (2.5 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction with isopropanol.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (Hexane/Ethyl Acetate/Acetic Acid gradient) to afford this compound.
Data Presentation
The following tables summarize the expected yields and enantiomeric excess for the key steps in the synthesis of this compound, based on literature values for analogous reactions.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1.1 | Undec-10-enal | 10-Undecen-1-ol | >90% |
| 1.2 | (R)-2-(non-8-en-1-yl)oxirane | Undec-10-enal | 75-85% |
| 2.2 | (R)-Hexadec-1,15-dien-6-ol | (R)-2-(non-8-en-1-yl)oxirane | 60-70% |
| 3.1 | This compound | (R)-Hexadec-1,15-dien-6-ol | 70-80% |
Table 2: Enantiomeric Excess of Chiral Intermediate
| Compound | Catalyst | Method | Expected ee (%) |
| (R)-2-(non-8-en-1-yl)oxirane | MacMillan's 3rd Gen Catalyst | Chiral HPLC | >95% |
Visualizations
Synthetic Pathway
The following diagram illustrates the overall synthetic route for the enantioselective synthesis of this compound.
Caption: Synthetic route to this compound.
Experimental Workflow
This diagram outlines the general workflow for a single reaction and workup procedure.
Caption: General experimental workflow.
References
- 1. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of (+)-Jalapinolic Acid for Gas Chromatography (GC) Analysis
Introduction
(+)-Jalapinolic acid, or (+)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid of significant interest in various fields, including pharmacology and natural product chemistry. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the direct GC analysis of hydroxy fatty acids like jalapinolic acid is challenging due to their low volatility and the presence of polar functional groups (a carboxylic acid and a hydroxyl group). These groups can lead to poor peak shape, thermal degradation, and irreversible adsorption on the GC column.[1]
To overcome these limitations, a derivatization process is necessary to convert the non-volatile jalapinolic acid into a more volatile and thermally stable derivative.[2] This application note provides a detailed protocol for a two-step derivatization of this compound for GC analysis, involving esterification of the carboxylic acid group followed by silylation of the hydroxyl group.
Principle of the Method
The derivatization process consists of two sequential reactions:
-
Esterification: The carboxylic acid group of jalapinolic acid is converted to its methyl ester, forming methyl 11-hydroxyhexadecanoate. This is typically achieved using reagents like Boron Trifluoride-Methanol (BF₃-Methanol) or methanolic HCl.[1][3] This step significantly increases the volatility of the molecule.
-
Silylation: The hydroxyl group of the methyl 11-hydroxyhexadecanoate is then converted to a trimethylsilyl (TMS) ether.[1] Common silylating agents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[1][4] This step further enhances volatility and thermal stability, leading to improved chromatographic performance.[2]
The final derivative, methyl 11-(trimethylsilyloxy)hexadecanoate, is highly suitable for GC and GC-Mass Spectrometry (GC-MS) analysis.
Materials and Reagents
-
This compound standard
-
Methanol (anhydrous, GC grade)
-
Hexane (GC grade)
-
Boron Trifluoride-Methanol solution (14% w/v)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Sodium sulfate (anhydrous)
-
Nitrogen gas (high purity)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
Experimental Protocols
Protocol 1: Two-Step Derivatization (Esterification followed by Silylation)
Step 1: Esterification to form Fatty Acid Methyl Ester (FAME)
-
Accurately weigh approximately 1 mg of the this compound sample into a 2 mL reaction vial.
-
Add 1 mL of 14% BF₃-Methanol solution to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[1]
-
After cooling to room temperature, add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Evaporate the hexane under a gentle stream of nitrogen gas to obtain the methyl 11-hydroxyhexadecanoate residue.
Step 2: Silylation to form TMS Ether
-
To the dried residue from Step 1, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes.
-
After cooling to room temperature, the sample is ready for GC analysis. Inject 1 µL of the derivatized sample into the GC.
GC-MS Analysis Conditions
-
GC System: Agilent 7890B GC coupled to a 5977A MS Detector (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.
-
Injector Temperature: 280°C
-
Injection Mode: Split (20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 50-550
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for underivatized and derivatized this compound.
| Compound | Derivatization Method | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | None (hypothetical) | Poor/No Elution | N/A |
| Methyl 11-hydroxyhexadecanoate | Esterification only | ~15-17 | Molecular ion, fragments from loss of water and methoxy group |
| Methyl 11-(trimethylsilyloxy)hexadecanoate | Esterification + Silylation | ~18-20 | M-15 (loss of CH₃), characteristic fragments from cleavage alpha to the silyloxy group |
Troubleshooting
-
Poor Peak Shape/Tailing: This may indicate incomplete derivatization. Ensure all reagents are anhydrous and reaction times and temperatures are optimal. The GC liner may also need to be replaced.
-
Multiple Peaks: Incomplete derivatization can lead to multiple peaks for the same analyte.[6] Optimize the reaction conditions or consider a stronger silylating agent.
-
No Peak: This could be due to sample degradation or loss during preparation. Check the heating temperatures and ensure they are not excessively high.
Conclusion
The two-step derivatization protocol involving esterification and silylation is a robust and reliable method for the GC analysis of this compound. This procedure effectively increases the volatility and thermal stability of the analyte, resulting in excellent peak shape and sensitivity. This application note provides researchers, scientists, and drug development professionals with a detailed methodology for the accurate quantification of this compound in various matrices.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the derivatization of this compound.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of (+)-Jalapinolic Acid on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Jalapinolic acid is a hydroxy fatty acid whose biological effects on mammalian cells are not yet fully characterized. However, based on the known activities of structurally similar fatty acids and other natural compounds, it is hypothesized that this compound may possess anti-cancer properties. These properties could be mediated through the induction of cytotoxicity, apoptosis (programmed cell death), and cell cycle arrest in cancer cells. This document provides a comprehensive set of protocols to test these hypotheses, focusing on cell culture-based assays. The proposed mechanisms of action, including the potential involvement of the NF-κB and mitochondrial apoptosis signaling pathways, are also discussed and visualized. These protocols are intended to serve as a detailed guide for researchers to systematically investigate the cellular effects of this compound.
Data Presentation
The following tables are structured to organize potential quantitative data obtained from the described experimental protocols. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | [Insert Experimental Value] | [Insert Experimental Value] |
| HCT-116 (Colon Cancer) | [Insert Experimental Value] | [Insert Experimental Value] |
| A549 (Lung Cancer) | [Insert Experimental Value] | [Insert Experimental Value] |
| HeLa (Cervical Cancer) | [Insert Experimental Value] | [Insert Experimental Value] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| MCF-7 | Vehicle Control | [Insert Value] | 1.0 | 1.0 |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | |
| HCT-116 | Vehicle Control | [Insert Value] | 1.0 | 1.0 |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | |
| HCT-116 | Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
General Cell Culture and Maintenance
1. Materials:
-
Selected cancer cell lines (e.g., MCF-7, HCT-116, A549, HeLa)
-
Complete growth medium (specific to each cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
-
Humidified incubator (37°C, 5% CO₂)
2. Protocol for Sub-culturing Adherent Cells:
-
Grow cells in T-75 flasks until they reach 80-90% confluency.
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
Cytotoxicity Assay (MTT Assay)
1. Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.
2. Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
3. Protocol:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
1. Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
2. Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
3. Protocol:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
1. Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies during the different phases of the cell cycle (G0/G1, S, G2/M), can be quantified by measuring the fluorescence intensity of PI using flow cytometry.[1][2][3]
2. Materials:
-
Propidium Iodide staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Flow cytometer
3. Protocol:
-
Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Studies of (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid found in various plant species.[1][2][3] While research on the specific in vivo activities of the isolated compound is limited, related natural products containing jalapinolic acid have demonstrated biological activities, including antiproliferative and cytotoxic effects. This suggests potential therapeutic applications for this compound that warrant in vivo investigation.
These application notes provide a detailed framework for the preclinical in vivo evaluation of this compound, covering initial toxicity assessments and potential efficacy studies for its anti-inflammatory and anticancer properties. The protocols and experimental designs are based on established methodologies for similar natural compounds.
Disclaimer: The following protocols are proposed experimental designs. Researchers must conduct thorough literature reviews and preliminary dose-finding studies to establish safe and effective dose ranges for this compound before proceeding with full-scale efficacy studies. All animal experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals.
Section 1: Preliminary In Vivo Studies
Before assessing therapeutic efficacy, it is crucial to determine the safety profile and tolerated dose range of this compound.
Acute Oral Toxicity Study
This protocol is adapted from OECD Guideline 423 (Acute Toxic Class Method) to determine the intrinsic toxicity of this compound after a single oral administration.[4][5]
Experimental Protocol
-
Animal Model: Healthy, young adult nulliparous, non-pregnant female Swiss albino mice (6-8 weeks old). A single sex is used to reduce variability.[5]
-
Housing: Animals are housed in standard cages at 22 ± 3°C with a 12-hour light/dark cycle and free access to standard pellet diet and water.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.
-
Dosing Procedure:
-
A stepwise procedure is used with 3 animals per step.
-
Starting doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Based on the lack of existing data, a conservative starting dose of 300 mg/kg is proposed.
-
Animals are fasted overnight prior to dosing.
-
This compound is dissolved in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose) and administered once by oral gavage.
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.
-
Observations are conducted continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[5][6]
-
-
Endpoint: The primary endpoint is mortality. The results allow for the classification of the substance into a toxicity category based on the Globally Harmonized System (GHS).
Data Presentation: Hypothetical Acute Toxicity Outcome
| Starting Dose (mg/kg) | Number of Animals | Mortality within 24h | Mortality within 14 days | GHS Category Prediction |
| 300 | 3 | 0 | 0 | 5 or Unclassified |
| 2000 | 3 | 1 | 1 | 4 |
This table presents hypothetical data for illustrative purposes.
Dose-Range Finding (DRF) Study
A DRF study is conducted to determine the Maximum Tolerated Dose (MTD) and to select dose levels for subsequent efficacy studies.[7][8]
Experimental Protocol
-
Animal Model: Swiss albino mice (6-8 weeks old), with 3-5 animals per group.
-
Dosing:
-
Based on acute toxicity results, a range of doses is selected. For example, five dose levels could be chosen in an increasing manner (e.g., 20, 40, 80, 160, 320 mg/kg).[9]
-
This compound is administered daily for 7-14 days via the intended route for efficacy studies (e.g., oral gavage or intraperitoneal injection).
-
-
Parameters Monitored:
-
Clinical Observations: Daily checks for any signs of distress, abnormal behavior, or toxicity.
-
Body Weight: Measured daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Blood Sampling: Optional collection for clinical chemistry and hematology at the end of the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% weight loss, severe clinical signs).[8][10]
Section 2: Efficacy Study: Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of compounds.[11][12][13]
Experimental Workflow: Anti-Inflammatory Study
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
-
Animal Model: Swiss albino mice (20-25g), n=6 per group.
-
Experimental Groups:
-
Group I (Control): Vehicle (e.g., 0.5% CMC, p.o.).
-
Group II (Positive Control): Indomethacin or Diclofenac (10 mg/kg, p.o.).[14]
-
Group III (Test Group 1): this compound (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Group 2): this compound (e.g., 100 mg/kg, p.o.).
-
-
Procedure:
-
One hour after oral administration of the vehicle, standard drug, or test compound, measure the initial volume of the left hind paw of each mouse using a plethysmometer.
-
Induce acute inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the left hind paw.[12]
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[11][12]
-
-
Endpoint Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
At the end of the experiment, animals can be euthanized, and paw tissue and blood can be collected for biochemical analysis (e.g., measurement of TNF-α, IL-6, PGE2).
-
Data Presentation: Hypothetical Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.3% |
| This compound | 50 | 0.61 ± 0.05 | 28.2% |
| This compound | 100 | 0.45 ± 0.04* | 47.1% |
*Hypothetical data. p < 0.05 compared to Vehicle Control.
Section 3: Efficacy Study: Anticancer Activity
Given the cytotoxic potential of related compounds, an in vivo tumor xenograft model is appropriate to evaluate the anticancer efficacy of this compound.[15]
Experimental Workflow: Tumor Xenograft Study
Caption: Workflow for an in vivo anticancer xenograft model.
Detailed Experimental Protocol
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID mice), 6-8 weeks old.[15][16]
-
Cell Line: A suitable human cancer cell line (e.g., HCT116 for colon cancer, MCF-7 for breast cancer).
-
Tumor Implantation:
-
Tumor Growth and Treatment:
-
Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group I (Control): Vehicle.
-
Group II (Positive Control): A standard chemotherapeutic agent (e.g., 5-Fluorouracil).
-
Group III & IV (Test Groups): this compound at two different dose levels based on DRF studies.
-
-
Administer treatments daily (or as determined by pharmacokinetics) for a set period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size limit or after the treatment period.
-
Primary endpoints include tumor growth inhibition (TGI) and changes in body weight.
-
At necropsy, tumors are excised, weighed, and processed for histology (H&E staining) and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
-
Data Presentation: Hypothetical Anticancer Efficacy
| Treatment Group | Dose | Final Tumor Volume (mm³, Mean ± SEM) | Final Tumor Weight (g, Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1550 ± 150 | 1.6 ± 0.18 | - |
| 5-Fluorouracil | 20 mg/kg | 480 ± 95 | 0.5 ± 0.11 | 69.0% |
| This compound | 50 mg/kg | 1120 ± 130 | 1.1 ± 0.15 | 27.7% |
| This compound | 100 mg/kg | 790 ± 115 | 0.8 ± 0.12 | 49.0% |
*Hypothetical data. p < 0.05 compared to Vehicle Control.
Section 4: Proposed Mechanism of Action Studies & Signaling Pathways
Based on the activities of other natural acidic compounds, this compound may modulate key signaling pathways involved in inflammation and cancer.[17] Tissues collected from in vivo efficacy studies can be used to investigate these pathways.
Hypothetical Signaling Pathway: Anti-Inflammatory Action
Inflammation is often mediated by the activation of the NF-κB pathway, which leads to the transcription of pro-inflammatory cytokines.[18][19][20] this compound may exert its anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Hypothetical Signaling Pathway: Anticancer Action
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[21][22][23][24] Inhibition of this pathway leads to decreased proliferation and increased apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 11-Hydroxyhexadecanoic acid | 502-75-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ijsr.net [ijsr.net]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 21. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of (+)-Jalapinolic Acid in Biological Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid found in various plant species.[1] Hydroxy fatty acids, as a class of lipids, have garnered significant interest for their diverse biological activities, including anti-inflammatory and antiproliferative effects.[2][3][4][5][6] Effective biological testing of this compound necessitates appropriate formulation strategies to overcome its hydrophobic nature and ensure its bioavailability in in vitro and in vivo models.
These application notes provide detailed protocols for three common and effective methods for the formulation of this compound: Cyclodextrin Complexation, Polymeric Micelle Encapsulation, and Lipid-Based Formulation. Each method is presented with a comprehensive protocol, and relevant quantitative data is summarized for ease of comparison. Additionally, diagrams illustrating experimental workflows and potential signaling pathways are provided.
Formulation using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, making them excellent carriers for poorly water-soluble molecules like this compound.[7][8][9] The formation of an inclusion complex enhances the solubility and stability of the fatty acid in aqueous solutions.[7][9]
Quantitative Data for Cyclodextrin Formulation
| Parameter | Value/Range | Reference |
| Cyclodextrin Type | Methyl-β-cyclodextrin (MβCD) | [10] |
| Molar Ratio (Jalapinolic Acid:MβCD) | 1:10 to 1:22 | [10] |
| Stock Solution Concentration (Complex) | 10 mM | [10] |
| Incubation Temperature | 70°C | [10] |
| Incubation Time | 1 hour | [10] |
Experimental Protocol: Cyclodextrin Complexation
This protocol describes the preparation of a this compound-cyclodextrin complex.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Deionized water
-
Microcentrifuge tubes
-
Water bath or heating block
-
Sonicator
Procedure:
-
Prepare a stock solution of MβCD in deionized water (e.g., 100 mM).
-
Weigh a precise amount of this compound and place it in a microcentrifuge tube.
-
Add the required volume of the MβCD stock solution to the tube to achieve the desired molar ratio (e.g., 1:12).
-
Incubate the mixture at 70°C for 1 hour with intermittent vortexing to facilitate complex formation.[10]
-
Sonicate the solution for 5 minutes to ensure homogeneity.[10]
-
Allow the solution to cool to room temperature. The resulting clear solution is the stock of the this compound:MβCD complex.
-
Sterilize the solution by filtering through a 0.22 µm syringe filter for use in cell culture.
Cyclodextrin Formulation Workflow
Formulation using Polymeric Micelles
Polymeric micelles are self-assembling nanostructures formed by amphiphilic block copolymers in an aqueous solution.[11][12][13] The hydrophobic core of the micelle can encapsulate poorly soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.[11]
Quantitative Data for Polymeric Micelle Formulation
| Parameter | Value/Range | Reference |
| Co-polymer Type | MPEG-LCFA (e.g., MPEG2k-C28) | [12] |
| Drug Loading Content | ~10% | [12] |
| Encapsulation Efficiency | >90% | [12] |
| Micelle Size | 10-100 nm | [11] |
| Critical Micellar Concentration (CMC) | Polymer-dependent |
Experimental Protocol: Polymeric Micelle Encapsulation (Thin-Film Hydration)
This protocol outlines the preparation of this compound-loaded polymeric micelles using the thin-film hydration method.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., mPEG-DSPE)
-
Volatile organic solvent (e.g., chloroform, dichloromethane)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
Procedure:
-
Dissolve a known amount of this compound and the block copolymer in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Ensure complete removal of the solvent by placing the flask under high vacuum for at least 1-2 hours.
-
Hydrate the thin film by adding a pre-warmed aqueous solution (PBS or cell culture medium) to the flask.
-
Agitate the flask in a water bath above the glass transition temperature of the polymer to facilitate the self-assembly of micelles.
-
Sonicate the suspension to reduce the particle size and achieve a homogenous micellar solution.
-
The resulting solution contains the encapsulated this compound.
Polymeric Micelle Formulation Workflow
Lipid-Based Formulation
Lipid-based formulations, such as emulsions or self-emulsifying drug delivery systems (SEDDS), are effective for delivering hydrophobic compounds.[14][] For cell culture applications, fatty acids are often complexed with a carrier protein like bovine serum albumin (BSA).
Quantitative Data for Lipid-Based Formulation (BSA Conjugation)
| Parameter | Value/Range | Reference |
| Carrier Protein | Bovine Serum Albumin (BSA), fatty acid-free | [14] |
| Molar Ratio (Jalapinolic Acid:BSA) | 2:1 to 6:1 | [14] |
| BSA Concentration | 10% (w/v) in PBS | [14] |
| Incubation Temperature | 37°C | [14] |
| Incubation Time | 30 minutes | [14] |
Experimental Protocol: Lipid-Based Formulation (BSA Conjugation)
This protocol details the preparation of a this compound-BSA complex for use in cell culture.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Water bath
Procedure:
-
Prepare a stock solution of this compound in ethanol (e.g., 100 mM).
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
In a sterile tube, add the desired volume of the this compound stock solution.
-
Slowly add the fatty acid solution to the BSA solution while gently vortexing to achieve the desired final concentration and molar ratio.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
The resulting solution is the this compound-BSA complex, ready for addition to cell culture media.
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymeric Micelles: A Novel Approach towards Nano-Drug Delivery System – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. us.cmd2.vwr.com [us.cmd2.vwr.com]
Application Notes & Protocols: (+)-Jalapinolic Acid-Containing Resin Glycosides in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Jalapinolic acid is a hydroxylated fatty acid that is a constituent of resin glycosides, a class of complex glycolipids found in the plant family Convolvulaceae, notably in Ipomoea purga. While this compound itself is not typically the primary bioactive agent, the resin glycosides that contain it have demonstrated significant potential in drug discovery, particularly as modulators of multidrug resistance (MDR) in cancer cells. This document provides an overview of the application of these natural products, with a focus on their ability to reverse resistance to common chemotherapeutic agents.
The primary mechanism of action for these resin glycosides is the inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs from tumor cells. By inhibiting P-gp, these compounds can restore the cytotoxic efficacy of conventional chemotherapeutics in resistant cancer cell lines.
Data Presentation
The efficacy of this compound-containing resin glycosides in overcoming multidrug resistance is typically quantified by the fold-reversal of resistance to a particular chemotherapeutic agent. The following table summarizes the reported activity of Jalapinoside II, a representative resin glycoside containing this compound, in a vinblastine-resistant human breast cancer cell line.
| Compound | Cell Line | Chemotherapeutic Agent | Concentration of Compound | Fold Reversal of Resistance | Reference |
| Jalapinoside II | MCF-7/Vin | Vinblastine | 25 µg/mL | >1906-fold | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound-containing resin glycosides on cancer cell lines.
Materials:
-
Cancer cell line (e.g., drug-sensitive MCF-7 and multidrug-resistant MCF-7/Vin)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound-containing resin glycoside (e.g., Jalapinoside II)
-
Chemotherapeutic agent (e.g., Vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the resin glycoside and the chemotherapeutic agent in complete medium.
-
For determining the intrinsic cytotoxicity of the resin glycoside, add 100 µL of the various dilutions of the resin glycoside to the wells.
-
For the MDR reversal assay, add 50 µL of the resin glycoside at a non-toxic concentration (e.g., 25 µg/mL) and 50 µL of the serial dilutions of the chemotherapeutic agent.
-
Include control wells with cells treated with medium only (negative control) and cells treated with the chemotherapeutic agent only.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of the resin glycoside.
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This protocol is used to assess the ability of this compound-containing resin glycosides to inhibit the P-gp efflux pump.
Materials:
-
P-gp overexpressing cell line (e.g., MCF-7/Vin)
-
Complete cell culture medium
-
This compound-containing resin glycoside
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
Verapamil (a known P-gp inhibitor, as a positive control)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing cells in 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-incubation with Inhibitors:
-
Prepare various concentrations of the resin glycoside and verapamil in serum-free medium.
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add 100 µL of the inhibitor solutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for 60 minutes at 37°C.
-
Efflux Period:
-
Remove the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add 100 µL of fresh, pre-warmed medium (with or without the inhibitor) and incubate for 60 minutes at 37°C to allow for efflux.
-
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the resin glycoside compared to the untreated control indicates inhibition of P-gp-mediated efflux.
Visualizations
References
Application Notes & Protocols: (+)-Jalapinolic Acid as a Standard for Analytical Method Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Jalapinolic acid, a C16 hydroxy fatty acid, is a key component of various naturally occurring resin glycosides with a range of biological activities. As research into the therapeutic potential of these compounds expands, the need for accurate and reliable analytical methods for their quantification becomes paramount. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the development and validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for method development.
| Property | Value |
| Chemical Name | (11S)-11-hydroxyhexadecanoic acid |
| Synonyms | (+)-11-Hydroxyhexadecanoic acid |
| CAS Number | 502-75-0 |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Appearance | Solid powder |
| Purity | >98% (typical) |
Application I: Quantification of Resin Glycosides and Related Compounds by HPLC-UV/ELSD
High-Performance Liquid Chromatography (HPLC) coupled with UV or Evaporative Light Scattering Detection (ELSD) is a common technique for the analysis of non-volatile and thermally labile compounds like resin glycosides. This compound can be used as a standard for the quantification of related hydroxy fatty acids or as a reference marker for the standardization of complex extracts containing these moieties.
Experimental Protocol: HPLC Method
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For plant extracts or other matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in methanol.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV or ELSD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: 2.5 bar) |
3. Method Validation Parameters (Representative Data):
The following table summarizes typical validation parameters for an HPLC method for a hydroxy fatty acid, which can be expected when using this compound as a standard.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Experimental Workflow: HPLC Analysis
Application II: GC-MS Analysis for Trace Level Quantification and Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is required to increase its volatility.
Experimental Protocol: GC-MS Method
1. Derivatization of Standards and Samples:
-
To a dried aliquot of the standard or sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
| Parameter | Condition |
| Instrument | GC-MS system |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
3. Method Validation Parameters (Representative Data):
The following table provides expected validation parameters for a GC-MS method for a derivatized hydroxy fatty acid.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 97.8 - 102.5% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Experimental Workflow: GC-MS Analysis
Signaling Pathways Involving Fatty Acids
While specific signaling pathways for this compound are not yet fully elucidated, as a fatty acid, it is plausible that it interacts with pathways known to be modulated by other fatty acids. These include nuclear receptor activation and G-protein coupled receptor signaling.
Representative Fatty Acid Signaling Pathway
Conclusion
This compound serves as a valuable analytical standard for the development of robust and reliable HPLC and GC-MS methods for the quantification of resin glycosides and related hydroxy fatty acids. The protocols and validation parameters provided herein offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately quantify these important bioactive molecules. Further research into the specific biological targets and signaling pathways of this compound will undoubtedly expand its application in biomedical research.
Troubleshooting & Optimization
Overcoming (+)-Jalapinolic acid solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Jalapinolic acid in aqueous solutions for experimental use.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound solutions.
Issue 1: My this compound is not dissolving in aqueous buffer.
-
Question: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS, cell culture media), but it is not dissolving. What should I do?
-
Answer: this compound is a long-chain hydroxy fatty acid with high lipophilicity, making it practically insoluble in water and aqueous buffers alone. Direct dissolution in aqueous solutions is not a viable method. It is necessary to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution.
Issue 2: My compound precipitates when I dilute my DMSO stock solution in aqueous buffer.
-
Question: I have successfully dissolved this compound in DMSO to make a stock solution. However, when I add it to my aqueous experimental buffer, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution[1][2][3]. The sudden change in solvent polarity causes the compound to crash out of solution. Here are several strategies to overcome this:
-
Slower, Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a small volume of the aqueous buffer while vortexing or stirring vigorously. Then, add this intermediate dilution to the rest of the buffer[4].
-
Use of a Carrier Protein: For cell-based assays, complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) is a highly effective method to maintain its solubility and facilitate its delivery to cells[5][6]. Detailed protocols for preparing fatty acid-BSA complexes are provided below.
-
Incorporate a Surfactant: Adding a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer at a concentration above its critical micelle concentration can help to keep the hydrophobic compound in solution.
-
Sonication: After dilution, sonicating the solution may help to redissolve fine precipitates and create a more uniform dispersion[7].
-
Issue 3: I am observing cytotoxicity in my cell-based assay that may be due to the solvent.
-
Question: My cells are showing signs of stress or death, and I suspect it might be from the DMSO I used to dissolve the this compound. How can I mitigate this?
-
Answer: Dimethyl sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations and with longer exposure times[5][8]. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, while some are sensitive to concentrations as low as 0.1%[7][9].
-
Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your cell culture medium. It is recommended to keep the final DMSO concentration at or below 0.5%[7][9].
-
Include a Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental wells but without the this compound. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Consider Alternative Solvents: If your cells are particularly sensitive to DMSO, you could consider using ethanol as the initial solvent. However, ethanol can also be cytotoxic, and its final concentration should also be kept low.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Due to its high lipophilicity, this compound is best dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing high-concentration stock solutions. Ethanol can also be used. Based on data for the similar compound 16-hydroxyhexadecanoic acid, a solubility of approximately 20 mg/mL in DMSO and 2.5 mg/mL in ethanol can be expected.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 0.5%[7][9]. Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a preliminary toxicity test with your specific cell line to determine its tolerance to DMSO.
Q3: How can I increase the solubility of this compound in my aqueous solution for a non-cell-based assay?
A3: For non-cell-based assays where the use of carrier proteins or high concentrations of surfactants might interfere with the experiment, you can try the following:
-
Adjusting the pH: As this compound is a carboxylic acid, increasing the pH of the aqueous solution to a more alkaline level (e.g., pH 8-9) will deprotonate the carboxylic acid group, forming the more water-soluble carboxylate salt (jalapinolate)[6][10].
-
Using Co-solvents: A mixture of an organic solvent and water can be used. For example, a solution of DMSO and PBS can be prepared. The solubility of the similar 16-hydroxyhexadecanoic acid in a 1:2 solution of DMSO:PBS (pH 7.2) is approximately 0.33 mg/mL.
Q4: How do I calculate the final DMSO concentration in my experiment?
A4: The final DMSO concentration can be calculated using the following formula:
Final DMSO % = (Volume of DMSO stock added / Total volume of the well) x (Concentration of DMSO in stock solution %)
For example, if you add 2 µL of a 100% DMSO stock solution to a well containing 198 µL of cell culture medium, the total volume is 200 µL. The calculation would be:
(2 µL / 200 µL) x 100% = 1%
To achieve a final concentration of 0.5%, you would add 1 µL of the 100% DMSO stock to a final volume of 200 µL.
Data Presentation
Table 1: Solubility of Hydroxyhexadecanoic Acids in Various Solvents
| Solvent | Approximate Solubility (for 16-hydroxyhexadecanoic acid) |
| DMSO | ~20 mg/mL |
| Ethanol | ~2.5 mg/mL |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
| Water | Practically Insoluble |
Data is based on 16-hydroxyhexadecanoic acid and serves as an estimate for this compound.
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most Cell Lines | ≤ 0.5% | [7][9] |
| Primary Cells/Sensitive Lines | ≤ 0.1% | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Fatty Acid-BSA Conjugate for Cell Culture
This protocol is adapted from established methods for preparing long-chain fatty acids for cell-based assays[5][6][11][12].
-
Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:
-
Dissolve fatty acid-free BSA in sterile, deionized water or saline solution (e.g., 150 mM NaCl) by gently stirring at 37°C. Avoid vigorous shaking to prevent foaming.
-
Sterilize the BSA solution by passing it through a 0.22 µm filter.
-
-
Prepare a Concentrated Sodium Jalapinolate Solution:
-
Dissolve this compound in a small volume of 0.1 M NaOH by heating to 70°C to form the sodium salt. This will create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugate the Fatty Acid to BSA:
-
Warm the 10% BSA solution to 37°C.
-
Slowly add the warm sodium jalapinolate solution to the BSA solution while gently stirring. A common molar ratio is between 3:1 and 6:1 (fatty acid:BSA).
-
Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.
-
-
Final Preparation and Storage:
-
The fatty acid-BSA complex can now be diluted to the desired final concentration in your cell culture medium.
-
Prepare a vehicle control using the same concentration of BSA and NaOH solution without the fatty acid.
-
Store the fatty acid-BSA complex solution in aliquots at -20°C.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Proposed PPARγ signaling pathway activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Fatty Acid Conjugation to BSA [bio-protocol.org]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. wklab.org [wklab.org]
- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 11. BSA Preparation and Palmitate-BSA Conjugation [bio-protocol.org]
- 12. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Improving the stability of (+)-Jalapinolic acid in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (+)-Jalapinolic acid in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other hydroxy fatty acids, is influenced by several factors:
-
Solvent Polarity and Proticity: Polar protic solvents, such as alcohols and water, can participate in reactions like hydrolysis or solvolysis, potentially leading to degradation. Nonpolar aprotic solvents are generally preferred for long-term storage.
-
pH: The carboxylic acid group of this compound is susceptible to pH-dependent degradation. Both strongly acidic and basic conditions can catalyze hydrolysis or other reactions.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][4] For optimal stability, solutions should be stored at low temperatures, such as -20°C or -80°C.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the fatty acid chain.[3][4] It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.[4][5] While specific data for this compound is limited, it is best practice to store solutions in amber vials or otherwise protected from light.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at -20°C or below in a tightly sealed container, preferably under an inert atmosphere.[6] The choice of solvent is critical; a non-polar aprotic solvent is generally recommended if compatible with the intended application. For short-term storage (days to weeks), refrigeration at 2-8°C may be acceptable, but stability should be verified.[6]
Q3: How can I assess the stability of my this compound solution?
A3: Stability can be assessed by monitoring the concentration of the parent compound over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in a protic solvent like methanol or ethanol.
-
Possible Cause: Protic solvents can react with the carboxylic acid moiety or facilitate other degradation pathways.[7]
-
Troubleshooting Steps:
-
If possible, switch to a less reactive, aprotic solvent such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).
-
If a protic solvent is required for the experiment, prepare fresh solutions immediately before use and minimize storage time.
-
Ensure the solvent is of high purity and free of contaminants that could catalyze degradation.
-
Store the solution at the lowest possible temperature to slow the degradation rate.
-
Issue 2: Inconsistent results are obtained from experiments using this compound solutions.
-
Possible Cause: This could be due to ongoing, unrecognized degradation of the compound in the chosen solvent, leading to a lower effective concentration. Adsorption to container surfaces can also be a factor.[8]
-
Troubleshooting Steps:
-
Perform a time-course stability study in the experimental solvent to determine the degradation rate.
-
Use a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to quantify the concentration of this compound before each experiment.[1]
-
Consider using silanized glassware or polypropylene tubes to minimize adsorption to container surfaces.[1]
-
Ensure proper homogenization of the solution before taking an aliquot, especially after thawing.
-
Issue 3: Appearance of unknown peaks in the chromatogram of a this compound sample.
-
Possible Cause: These are likely degradation products resulting from hydrolysis, oxidation, or other reactions.[2][3]
-
Troubleshooting Steps:
-
Review the storage and handling conditions of the solution (temperature, light exposure, solvent, etc.).
-
To identify the degradation pathway, a forced degradation study can be performed under controlled stress conditions (acid, base, oxidation, heat, light).[4][9][10][11]
-
LC-MS/MS analysis can be used to elucidate the structures of the degradation products.
-
Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to provide a general understanding of how this compound stability might be presented. Actual stability will depend on the specific experimental conditions.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Various Solvents at 25°C over 48 Hours
| Solvent | % Remaining after 24h | % Remaining after 48h |
| Dimethyl Sulfoxide (DMSO) | 99.1 | 98.5 |
| Acetonitrile | 98.8 | 97.9 |
| Ethanol | 95.3 | 90.7 |
| Methanol | 94.8 | 89.5 |
| Phosphate Buffered Saline (pH 7.4) | 92.1 | 85.2 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in Ethanol (1 mg/mL) over 7 Days
| Storage Temperature | % Remaining after 7 days |
| -20°C | 99.5 |
| 4°C | 96.2 |
| 25°C | 78.9 |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Selected Solvent
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest. Use high-purity, HPLC-grade solvent.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating HPLC or LC-MS method to determine the initial concentration.
-
Storage: Aliquot the remaining solution into several sealed, light-protected vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 7 days, 1 month), retrieve a vial, bring it to ambient temperature, and analyze the sample using the same analytical method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a specified time.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a light source as specified in ICH Q1B guidelines.
-
-
Neutralization and Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways for this compound.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Chemical Stability in Multi-Solvent Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianjpr.com [asianjpr.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
Troubleshooting low yields in (+)-Jalapinolic acid extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of (+)-Jalapinolic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound, or (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid.[1] It is most commonly obtained from plants of the Convolvulaceae family, particularly from the roots of Ipomoea purga, also known as the jalap root.[2][3][4] It exists naturally as a component of complex resin glycosides, which are acylsugars with medicinal potential.[5][6][7]
Q2: What is the general workflow for extracting this compound?
The extraction is typically a multi-step process. First, the crude resin glycosides are extracted from the dried and powdered plant material (e.g., jalap roots) using an organic solvent. This crude resin is then subjected to alkaline hydrolysis (saponification) to cleave the ester bonds, releasing the this compound as a salt. Finally, the mixture is acidified, and the free fatty acid is isolated through liquid-liquid extraction and subsequent purification.
Q3: Why is saponification a necessary step?
Saponification is the critical step that liberates this compound from its natural, complex form.[8] In the plant, the acid is part of a larger resin glycoside structure, where it is linked via ester bonds.[3] Alkaline hydrolysis breaks these bonds, converting the ester into a carboxylate salt and an alcohol.[9] This allows for its separation from the sugar moieties and other components of the resin.
Troubleshooting Guide for Low Yields
Problem 1: The yield of crude resin glycoside extract is low.
Question: I performed the initial solvent extraction from my plant material, but the amount of crude resin recovered is much lower than literature values. What could be the cause?
Answer: Low yield at this initial stage points to issues with either the plant material itself or the extraction protocol.
Potential Causes & Solutions:
-
Plant Material Quality: The concentration of secondary metabolites in plants can vary significantly based on factors like geographical source, harvest time, and storage conditions.[10]
-
Solution: Source plant material from a reputable supplier with certified specifications. If possible, analyze a small sample of new batches for resin content before committing to a large-scale extraction.
-
-
Improper Grinding: Inefficient extraction can occur if the plant material is not ground finely enough, limiting solvent penetration.
-
Solution: Ensure the dried roots are milled to a fine, consistent powder.
-
-
Incorrect Solvent Choice: The polarity of the extraction solvent is crucial for efficiently solubilizing the resin glycosides.
-
Insufficient Extraction Time or Temperature: The extraction may be incomplete if the solvent contact time is too short or the temperature is too low.
Table 1: Effect of Initial Extraction Solvent on Crude Resin Yield
| Solvent System | Typical Yield Range (%) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 10 - 18% | High | Good solvent for resin glycosides. Generally recognized as safe (GRAS). |
| Methanol | 12 - 20% | High | Highly effective but more toxic than ethanol. |
| Acetone | 8 - 15% | Medium-High | Can be effective for less polar glycosides.[11] |
| Chloroform | 5 - 10% | Low | Often used for fractionating extracts rather than bulk extraction.[14][15] |
| Water | < 5% | Very High | Generally a poor solvent for intact resin glycosides. |
Note: Yields are approximate and can vary significantly based on plant material quality.
Problem 2: Crude resin yield is good, but the final yield of this compound is poor.
Question: I isolated a good amount of crude resin, but after saponification and workup, the final amount of purified this compound is very low. Where might I have lost my product?
Answer: This common issue suggests product loss during the saponification, acidification, or liquid-liquid extraction steps.
Potential Causes & Solutions:
-
Incomplete Saponification: The most critical step for liberating the acid. If the reaction does not go to completion, a significant portion of your target molecule will remain bound to the resin and will not be extracted.
-
Solution: Ensure you are using a sufficient excess of base (NaOH or KOH).[16] The reaction may require heating (reflux) for several hours to ensure complete hydrolysis.[9][16] Monitor the reaction's completion via Thin Layer Chromatography (TLC) by observing the disappearance of the starting resin spot.
-
-
Improper pH Adjustment: After saponification, the this compound exists as a water-soluble carboxylate salt. To extract it into an organic solvent, it must be protonated back to the less polar carboxylic acid form.
-
Solution: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH between 1 and 3.[9] Use pH paper or a pH meter to confirm the acidity before proceeding with the extraction.
-
-
Emulsion Formation During Extraction: Hydroxylated fatty acids can act as surfactants, leading to the formation of stable emulsions between the aqueous and organic layers during liquid-liquid extraction.[17] This makes phase separation difficult and traps the product in the emulsion layer.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[17]
-
Brine Wash: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[9]
-
Centrifugation: If a stable emulsion persists, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.[9]
-
-
-
Insufficient Organic Solvent Extraction: A single extraction is often not enough to recover all of the product from the aqueous phase.
-
Solution: Perform multiple extractions (e.g., 3 times) with fresh portions of an appropriate organic solvent (like diethyl ether or ethyl acetate) and combine the organic layers.[18]
-
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound
This protocol assumes you have already prepared a crude resin glycoside extract from Ipomoea purga.
-
Saponification:
-
Removal of Non-saponifiable Material:
-
Extract the aqueous mixture with diethyl ether (2x) to remove any neutral, non-saponifiable compounds. Discard the ether layers.
-
-
Acidification:
-
Liquid-Liquid Extraction:
-
Transfer the acidified mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic phase with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel chromatography.
-
Visual Guides
Caption: Diagram 1: General Extraction Workflow for this compound
Caption: Diagram 2: Troubleshooting Logic for Low Yields
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jalapa (U. S. P.)—Jalap. | Henriette's Herbal Homepage [henriettes-herb.com]
- 5. Extraction, Annotation, and Purification of Resin Glycosides from the Morning Glory Family (Convolvulaceae) | Springer Nature Experiments [experiments.springernature.com]
- 6. Extraction, Annotation, and Purification of Resin Glycosides from the Morning Glory Family (Convolvulaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Saponification-Typical procedures - operachem [operachem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. reddit.com [reddit.com]
Preventing degradation of (+)-Jalapinolic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Jalapinolic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a saturated hydroxy fatty acid.[1] Its stability is crucial for maintaining its chemical integrity, purity, and biological activity in research and pharmaceutical applications. Degradation can lead to the formation of impurities, which may affect experimental outcomes and the safety profile of potential drug candidates.
Q2: What are the primary pathways of degradation for this compound?
A2: As a saturated hydroxy fatty acid, the primary degradation pathways of concern are oxidation and hydrolysis. While saturated fatty acids are generally more stable than their unsaturated counterparts, the presence of a secondary alcohol group on the aliphatic chain can be a site for oxidative attack. Hydrolysis of any ester linkages, if present in a formulation, is also a potential degradation route, particularly in the presence of moisture and at non-neutral pH.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term storage (months to years), this compound should be stored at -20°C.[2] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[2] It should be kept in a dry, dark environment to minimize the risk of hydrolysis and photodegradation.[2]
Q4: How should I handle this compound to prevent degradation?
A4: To prevent degradation, handle this compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen. If the compound is in a powdered form, it's recommended to dissolve it in a suitable organic solvent for storage.[3][4] Use glass containers with Teflon-lined closures to avoid leaching of impurities from plastic containers.[3][4]
Q5: What solvents are recommended for storing this compound?
A5: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] When preparing stock solutions, use high-purity, anhydrous solvents to minimize moisture content.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of Purity Over Time | - Oxidation: Exposure to atmospheric oxygen.- Hydrolysis: Presence of moisture.- Inappropriate Storage Temperature: Storage at room temperature or above. | - Store under an inert atmosphere (argon or nitrogen).- Ensure the use of anhydrous solvents and store in a desiccated environment.- Store at recommended low temperatures (-20°C for long-term).[2] |
| Appearance of Unknown Peaks in Analytical Chromatography (e.g., HPLC, GC-MS) | - Degradation Products: Formation of oxidation byproducts (e.g., ketones) or hydrolytic products.- Contamination: Leaching from storage containers or impurities in solvents. | - Re-evaluate storage conditions to mitigate degradation.- Use high-purity solvents and store in appropriate glass containers with Teflon-lined caps.[3][4]- Perform analytical characterization of the unknown peaks to identify degradation products. |
| Inconsistent Experimental Results | - Degraded Material: Use of this compound that has undergone partial degradation, leading to lower effective concentration and potential interference from byproducts. | - Re-test the purity of the stored this compound before use.- If degradation is suspected, use a fresh, unopened batch for critical experiments.- Review and optimize storage and handling procedures to ensure consistency. |
Data Presentation
| Storage Condition | Parameter | Expected Stability | Rationale |
| Temperature | -20°C | High | Low temperatures significantly reduce the rates of chemical reactions, including oxidation and hydrolysis.[2] |
| 4°C | Moderate | Suitable for short-term storage; however, for long-term stability, lower temperatures are recommended.[2] | |
| Room Temperature | Low | Increased thermal energy accelerates degradation processes. | |
| Atmosphere | Inert (Argon/Nitrogen) | High | Minimizes exposure to oxygen, a key reactant in oxidative degradation.[4] |
| Air | Low | Oxygen in the air can lead to the oxidation of the secondary alcohol group. | |
| Light | Dark | High | Protects against potential photodegradation, although saturated fatty acids are generally less susceptible than unsaturated ones.[2] |
| Exposed to Light | Moderate to Low | UV light can potentially initiate radical reactions leading to degradation. | |
| Moisture | Dry/Anhydrous | High | Lack of water prevents hydrolysis. |
| Humid | Low | Moisture can facilitate hydrolytic degradation, especially at non-neutral pH. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total peak area.
-
The presence of new peaks in aged samples compared to a fresh standard indicates degradation.
-
Protocol 2: Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Essential for GC analysis of fatty acids):
-
To increase volatility, convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (TMS) ethers/esters.
-
In a vial, dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of any new peaks to elucidate the structures of potential degradation products (e.g., a ketone would show a characteristic change in the molecular ion and fragmentation pattern).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and resolving degradation of this compound.
Caption: A potential oxidative degradation pathway of this compound.
References
Addressing matrix effects in LC-MS analysis of (+)-Jalapinolic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (+)-Jalapinolic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My chromatogram for this compound shows significant peak tailing and broadening. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for acidic compounds like this compound is often related to interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid moiety of Jalapinolic acid, causing peak tailing.
-
Solution 2: Use a Different Column: Consider using a column with end-capping to minimize exposed silanols. Alternatively, a polymer-based column may be less prone to these secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.
-
-
Issue 2: Low Signal Intensity or High Signal Variability (Ion Suppression/Enhancement)
-
Question: I am experiencing low signal intensity and poor reproducibility for my this compound samples compared to my standards prepared in solvent. What is causing this?
-
Answer: This is a classic sign of matrix effects, where co-eluting endogenous components from your sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]
-
Cause: Phospholipids, salts, and other fatty acids are common culprits in biological matrices that cause ion suppression.[3]
-
Troubleshooting Workflow:
-
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Liquid-Liquid Extraction (LLE): This is often effective for fatty acids. Since this compound is acidic, you can manipulate the pH to improve extraction selectivity. For example, acidify the sample to protonate the carboxylic acid, making it more soluble in an organic solvent.
-
Solid-Phase Extraction (SPE): This can provide cleaner extracts than LLE. A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties could be effective for isolating acidic compounds like this compound.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids and may result in significant matrix effects.
-
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from co-eluting interferences.
-
Gradient Elution: Employ a gradient elution that is optimized to resolve the analyte from the bulk of matrix components, which often elute early in the run.
-
Divert Valve: Use a divert valve to direct the early-eluting, unretained matrix components (like salts) to waste instead of the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as deuterated or 13C-labeled Jalapinolic acid, will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. [4][5]This allows for accurate quantification even in the presence of ion suppression. If a specific SIL-IS for Jalapinolic acid is not commercially available, custom synthesis is an option. [5] Issue 3: Inconsistent Retention Time
-
-
-
Question: The retention time for this compound is shifting between injections. What could be the problem?
-
Answer: Retention time shifts can be caused by several factors:
-
Column Equilibration: Ensure the column is properly equilibrated between injections, especially when using a gradient.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases regularly and ensure accurate mixing.
-
Column Temperature: Fluctuations in column temperature will affect retention time. Use a column oven to maintain a stable temperature.
-
Matrix Effects: In some cases, a very "dirty" matrix can affect the column chemistry over time, leading to retention time shifts. [6]An improved sample cleanup protocol can help mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound?
A1: There is no single "best" method for all matrices, but for a hydroxylated fatty acid like this compound, Solid-Phase Extraction (SPE) is often superior to Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) in terms of providing cleaner extracts. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange functionalities can be particularly effective at isolating acidic lipids and removing a broad range of interferences.
Quantitative Comparison of Sample Preparation Methods for Fatty Acids
Sample Preparation Method Typical Analyte Recovery Effectiveness in Reducing Matrix Effects Protein Precipitation (PPT) 80-100% Low Liquid-Liquid Extraction (LLE) 60-90% Moderate to High Solid-Phase Extraction (SPE) 70-95% High
Note: These are typical ranges for fatty acids and should be experimentally verified for this compound in your specific matrix.
Q2: How do I choose an appropriate internal standard for this compound analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4 or 13C16-(+)-Jalapinolic acid). [5]Since a SIL-IS has the same chemical and physical properties as the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction. [4]If a SIL-IS is not available, a structurally similar hydroxylated fatty acid with a different chain length (that is not present in the sample) can be used as an analog internal standard, but this is a less ideal approach. Commercially available options for other hydroxylated fatty acids, like 16-Hydroxyhexadecanoic acid, can be used as an internal standard for the measurement of hydroxy and hydroperoxy fatty acids in plasma.
[7]
Q3: What are the recommended starting LC-MS/MS parameters for the analysis of this compound?
A3: Based on methods for similar hydroxylated fatty acids, here is a recommended starting point.
[8]
Experimental Protocol: LC-MS/MS Analysis of Hydroxy Fatty Acids
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute the fatty acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometry (Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is preferred for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The deprotonated molecule [M-H]- of this compound (C16H32O3, MW: 272.42), which would be m/z 271.2.
-
Product Ions: These need to be determined by infusing a standard of this compound and performing a product ion scan. Common fragments for fatty acids involve neutral losses of water and parts of the alkyl chain.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike method . This involves comparing the peak area of an analyte in a sample where the matrix has been extracted and then spiked with the analyte, to the peak area of the analyte in a neat solution at the same concentration.
Calculation of Matrix Effect:
Matrix Effect (%) = (Peak Area (post-extraction spike) / Peak Area (neat solution)) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Logical Flow for Assessing Matrix Effects
Caption: Process for quantitative assessment of matrix effects.
Q5: Can derivatization help in reducing matrix effects for this compound?
A5: Yes, derivatization can be a useful strategy. By converting the carboxylic acid group to an ester or another functional group, you can alter the polarity and chromatographic behavior of this compound. This can shift its retention time away from co-eluting matrix components. Furthermore, certain derivatizing agents can improve ionization efficiency, leading to better sensitivity. However, derivatization adds an extra step to the sample preparation, which can introduce variability and may not be necessary if other strategies (like optimized SPE and use of a SIL-IS) are effective.
References
- 1. longdom.org [longdom.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Jalapinolic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Jalapinolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its in vivo bioavailability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for designing effective bioavailability enhancement strategies. The following table summarizes key computed and estimated properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₂O₃ | [1][2][3] |
| Molecular Weight | 272.42 g/mol | [1][2][3][4] |
| LogP (o/w) | 4.748 - 5.2 | [1][2][4] |
| Water Solubility | 3.319 mg/L at 25 °C (estimated) | [2] |
| Chemical Class | Hydroxy fatty acid | [1][4][5] |
Based on its high lipophilicity (LogP > 4) and very low aqueous solubility, this compound is anticipated to exhibit dissolution rate-limited absorption, characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My in vivo study with a simple suspension of this compound shows very low and variable oral bioavailability. What are the likely causes and how can I improve it?
Answer:
Low and variable oral bioavailability of this compound is expected from a simple aqueous suspension due to its poor water solubility and high lipophilicity. The primary reasons for this are:
-
Limited Dissolution: The drug must dissolve in the gastrointestinal (GI) fluids to be absorbed. Its low aqueous solubility means that only a small fraction of the administered dose will dissolve, leading to low absorption.
-
Poor Wetting: Due to its hydrophobic nature, the powder may not disperse well in the GI fluids, leading to clumping and further reducing the available surface area for dissolution.
-
High First-Pass Metabolism: As a fatty acid, it may be subject to significant metabolism in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[6][7][8]
Troubleshooting Steps:
-
Particle Size Reduction:
-
Problem: Large particles have a smaller surface area-to-volume ratio, leading to a slow dissolution rate.
-
Solution: Reduce the particle size of the this compound powder through micronization or nanonization.[2][5][9][10][11][12][13][14][15] This increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Experimental Protocol: See Protocol 1: Preparation of a Nanosuspension of this compound.
-
-
Formulation as a Lipid-Based System:
-
Problem: The compound is "greasy" and doesn't dissolve in water.
-
Solution: Formulate this compound in a lipid-based drug delivery system (LBDDS), such as a Self-Emulsifying Drug Delivery System (SEDDS).[2][4][9][12][14][16][17][18][19][20][21] These formulations present the drug in a solubilized state in the GI tract, bypassing the dissolution step.
-
Experimental Protocol: See Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.
-
-
Creation of a Solid Dispersion:
-
Problem: The crystalline structure of the drug is very stable and resists dissolution.
-
Solution: Create an amorphous solid dispersion by dispersing this compound in a hydrophilic polymer matrix.[2][12][13][15][18] The amorphous form is more soluble and dissolves faster than the crystalline form.
-
Experimental Protocol: See Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation.
-
Workflow for Troubleshooting Low Bioavailability
Caption: A workflow diagram for troubleshooting low bioavailability of this compound.
FAQ 2: I am considering a prodrug approach for this compound. What are the key considerations?
Answer:
A prodrug approach can be a powerful strategy to overcome the bioavailability challenges of this compound.[1][3][12] The primary goals would be to either increase its aqueous solubility or to enhance its permeability, potentially by targeting specific transporters.
Key Considerations:
-
Improving Solubility: The hydroxyl and carboxylic acid groups of this compound can be esterified with hydrophilic moieties, such as polyethylene glycol (PEG) or amino acids. This can increase the aqueous solubility of the resulting prodrug.
-
Enhancing Permeability: Esterification of the carboxylic acid group can mask its charge, making the molecule more lipophilic and potentially improving its passive diffusion across the intestinal membrane.
-
Targeting Transporters: Conjugating this compound with molecules that are substrates for intestinal uptake transporters (e.g., amino acids for peptide transporters) could facilitate active transport into the enterocytes.[1]
-
Biotransformation: The prodrug must be designed to be efficiently and predictably converted back to the active this compound in vivo, typically by enzymatic hydrolysis.
Troubleshooting a Prodrug Approach:
-
Problem: The prodrug is not cleaved to the active parent drug in vivo.
-
Solution: Ensure that the linker used is susceptible to cleavage by common esterases found in the plasma, liver, or intestinal wall. Conduct in vitro stability studies in plasma and liver microsomes from the relevant species.
-
-
Problem: The prodrug has lower permeability than the parent drug.
-
Solution: If the goal was to increase permeability, the chosen promoiety may be too bulky or too hydrophilic. Re-evaluate the structure-permeability relationship.
-
Signaling Pathway for Prodrug Activation
Caption: A simplified pathway illustrating the oral absorption and activation of a this compound prodrug.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, TPGS, or Hydroxypropyl methylcellulose - HPMC)
-
Purified water
-
High-pressure homogenizer or wet milling equipment
Methodology:
-
Preparation of Pre-suspension:
-
Disperse a known amount of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
Stir the mixture with a high-speed stirrer for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles).
-
Maintain the temperature of the system using a cooling bath to prevent degradation of the drug.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension by monitoring particle size changes over time at different storage conditions.
-
Conduct in vitro dissolution studies comparing the nanosuspension to the unprocessed drug powder.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with GI fluids, enhancing its solubilization and absorption.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)
Methodology:
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the mixture with gentle heating and stirring until a clear solution is formed.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water and observe the time it takes to form an emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution testing in various media to assess the release of the drug from the formulation.
-
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility and dissolution of this compound by converting it from a crystalline to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, HPMC)
-
Organic solvent (e.g., Ethanol, Methanol, Acetone)
-
Rotary evaporator
Methodology:
-
Solvent Selection:
-
Choose a common solvent in which both this compound and the selected polymer are soluble.
-
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the polymer in the chosen solvent in a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
-
Characterization:
-
Solid-State Analysis: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the solid dispersion.
-
In Vitro Dissolution: Compare the dissolution profile of the solid dispersion with that of the pure drug and a physical mixture of the drug and polymer.
-
Summary of Potential Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Potential Challenges |
| Nanosuspension | Increases surface area for dissolution. | High drug loading, suitable for poorly soluble drugs. | Physical instability (particle growth), requires specialized equipment. |
| SEDDS | Presents the drug in a solubilized form in the GI tract. | Bypasses dissolution step, enhances lymphatic transport. | Potential for GI side effects from surfactants, drug precipitation upon dilution. |
| Solid Dispersion | Converts the drug to a more soluble amorphous form. | Significant increase in dissolution rate. | Physical instability (recrystallization), potential for hygroscopicity. |
| Prodrug | Modifies the drug's physicochemical properties (solubility/permeability). | Can target specific transporters, can bypass first-pass metabolism. | Requires chemical synthesis, relies on in vivo enzymatic cleavage. |
References
- 1. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jalapinolic acid, 502-75-0 [thegoodscentscompany.com]
- 3. medkoo.com [medkoo.com]
- 4. 11-Hydroxyhexadecanoic acid | 502-75-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Phytochemical: Jalapinolic acid [caps.ncbs.res.in]
- 8. Arachidonic acid metabolism: role in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. mdpi.com [mdpi.com]
- 12. Preparation and evaluation of a novel oral delivery system for low molecular weight heparin | Semantic Scholar [semanticscholar.org]
- 13. Development of an Innovative Dual Construct for Targeted Drug Delivery in the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel high/low solubility classification methods for new molecular entities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jalaric acid | C15H20O5 | CID 12304681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies to improve ellagic acid bioavailability: from natural or semisynthetic derivatives to nanotechnological approaches based on innovative carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LIPID MAPS [lipidmaps.org]
- 20. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. EP0291838B1 - Oral drug delivery formulation and method for preparing same - Google Patents [patents.google.com]
Minimizing epimerization during (+)-Jalapinolic acid synthesis
Welcome to the technical support center for the synthesis of (+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing epimerization and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a chiral hydroxy fatty acid with the IUPAC name (11S)-11-hydroxyhexadecanoic acid. The specific stereochemistry at the C11 position is crucial for its biological activity and its utility as a chiral building block in the synthesis of more complex molecules. In drug development, different stereoisomers of a compound can have vastly different pharmacological effects, with one enantiomer being therapeutic while the other might be inactive or even harmful. Therefore, controlling the stereochemistry during synthesis is of utmost importance.
Q2: What are the main synthetic challenges in producing enantiomerically pure this compound?
A2: The primary challenge is controlling the stereochemistry at the C11 hydroxyl group and preventing epimerization (the conversion of the desired (S)-enantiomer to the undesired (R)-enantiomer) during the synthetic sequence. Key steps that can be prone to loss of stereochemical integrity include reactions involving the activation of the carboxylic acid or reactions at or near the chiral center.
Q3: What are the common synthetic strategies for obtaining this compound?
A3: Common strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.
-
Asymmetric Catalysis: Employing chiral catalysts to selectively produce the desired stereoisomer. A prominent example is the organocatalytic asymmetric epoxidation of an unsaturated precursor, followed by regioselective ring-opening.
-
Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on a common synthetic route involving organocatalytic epoxidation and Grignard ring-opening.
Problem 1: Low enantiomeric excess (ee) in the asymmetric epoxidation of the precursor aldehyde.
-
Possible Cause 1.1: Inactive or suboptimal organocatalyst.
-
Solution:
-
Ensure the catalyst is pure and has been stored correctly.
-
Consider screening different chiral organocatalysts. The choice of catalyst can significantly impact enantioselectivity.
-
Optimize the catalyst loading. While higher loading might increase reaction rate, it can sometimes negatively affect the ee.
-
-
-
Possible Cause 1.2: Incorrect reaction temperature.
-
Solution:
-
Lowering the reaction temperature often improves enantioselectivity. However, this may also decrease the reaction rate, so a balance needs to be found.
-
-
-
Possible Cause 1.3: Unsuitable solvent.
-
Solution:
-
The polarity and nature of the solvent can influence the transition state of the asymmetric reaction. Screen a variety of solvents to find the optimal one for your specific catalyst and substrate.
-
-
-
Possible Cause 1.4: Presence of water or other impurities.
-
Solution:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. Use freshly distilled solvents and properly dried reagents.
-
-
| Parameter | Condition A | Condition B | Condition C | Enantiomeric Excess (ee) |
| Catalyst | Catalyst X (10 mol%) | Catalyst Y (10 mol%) | Catalyst X (20 mol%) | Variable |
| Solvent | Dichloromethane | Toluene | Tetrahydrofuran | Variable |
| Temperature | Room Temperature | 0 °C | -20 °C | Variable |
Caption: Table comparing the hypothetical effect of different reaction parameters on the enantiomeric excess of the epoxidation step.
Problem 2: Poor regioselectivity in the Grignard ring-opening of the chiral epoxide.
-
Possible Cause 2.1: Steric hindrance.
-
Solution:
-
Grignard reagents typically attack the less sterically hindered carbon of an epoxide in an SN2 fashion. Ensure your substrate design favors attack at the desired position.
-
The choice of Grignard reagent can also influence regioselectivity. Less bulky Grignard reagents may exhibit higher selectivity.
-
-
-
Possible Cause 2.2: Presence of Lewis acids.
-
Solution:
-
Traces of Lewis acidic magnesium salts can sometimes promote attack at the more substituted carbon. The addition of a co-solvent like THF can help to solvate the magnesium ion and favor SN2 attack at the less hindered site.
-
-
Problem 3: Epimerization of the C11 stereocenter during subsequent transformations.
-
Possible Cause 3.1: Harsh reaction conditions.
-
Solution:
-
Avoid strongly basic or acidic conditions, especially at elevated temperatures, in steps following the establishment of the C11 stereocenter. Epimerization can occur via deprotonation-reprotonation at the carbon bearing the hydroxyl group, particularly if there is an adjacent activating group.
-
-
-
Possible Cause 3.2: Inappropriate protecting group strategy.
-
Solution:
-
Protect the C11 hydroxyl group with a suitable protecting group (e.g., a silyl ether) before carrying out reactions that could compromise its stereochemical integrity. The protecting group can be removed at a later stage under mild conditions.
-
-
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| TBDMS | TBDMSCl, Imidazole, DMF | TBAF, THF | Stable to Grignard reagents, mild oxidation/reduction |
| MOM | MOMCl, DIPEA, DCM | Acidic hydrolysis (e.g., HCl in MeOH) | Stable to many non-acidic reagents |
| Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
Caption: Comparison of common protecting groups for hydroxyl functionalities.
Experimental Protocols
Key Experiment: Asymmetric Epoxidation of a Long-Chain α,β-Unsaturated Aldehyde
This protocol is a generalized procedure based on established organocatalytic methods.
-
Preparation: To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) in the chosen anhydrous solvent (e.g., dichloromethane) at the optimized temperature (e.g., 0 °C), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).
-
Reaction Initiation: Add the oxidant (e.g., aqueous hydrogen peroxide, 2.0 equiv) dropwise over a period of 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting epoxide by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR analysis.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
Best practices for handling and weighing small quantities of (+)-Jalapinolic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and weighing small quantities of (+)-Jalapinolic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a hydroxy fatty acid.[1] It is a solid powder at room temperature.[1] Key properties are summarized in the table below.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid cellular toxicity.[2]
Q3: How should I store this compound?
For short-term storage (days to weeks), keep it in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Properly stored, it has a shelf life of over two years.[1]
Q4: What are the primary safety precautions when handling this compound?
As with any chemical powder, it is important to avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Take precautions against static discharge, which can cause the powder to disperse.[4]
Troubleshooting Guides
Issue 1: Inaccurate or unstable readings when weighing small quantities.
-
Cause A: Static Electricity. Powders, especially when handled in low humidity environments, are prone to developing static charge. This can cause the sample to be repelled by or attracted to the balance, leading to fluctuating and incorrect readings.[5][6][7][8]
-
Solution:
-
Use an Ionizer: An ionizer neutralizes static charges on the sample and container.[5][7]
-
Increase Humidity: Maintain a relative humidity of 45-60% in the weighing area.[7][8]
-
Use Anti-Static Weighing Containers: Metal or anti-static polymer weigh boats are preferable to standard plastic.[7]
-
Grounding: Ensure the balance is properly grounded. Anti-static wrist straps for the user can also help.[5]
-
-
-
Cause B: Temperature Differences. A sample that is warmer or colder than the ambient temperature of the balance will create air currents, causing the reading to drift.[9][10]
-
Solution: Allow the sample and its container to equilibrate to the temperature of the weighing room for at least 30 minutes before weighing.[9]
-
-
Cause C: Hygroscopy or Volatility. The sample may be absorbing moisture from the air (hygroscopic) or evaporating (volatile), leading to a drifting weight.
-
Solution: Weigh the substance quickly after removal from its storage container. For hygroscopic materials, consider weighing in a glove box with a controlled atmosphere.
-
Issue 2: Difficulty in dissolving the compound in DMSO.
-
Cause: The concentration may be too high, or the compound may not have been adequately mixed.
-
Solution:
-
Prepare a stock solution at a standard concentration (e.g., 10 mM).
-
Use gentle warming (e.g., a 37°C water bath) and vortexing to aid dissolution.
-
Ensure your DMSO is of high purity and anhydrous, as water content can affect solubility.
-
-
Data Presentation
| Property | Value |
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid |
| Synonyms | This compound, 11-Hydroxypalmitic acid |
| Molecular Formula | C₁₆H₃₂O₃ |
| Molecular Weight | 272.42 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Short-Term Storage | 0-4°C, dry and dark |
| Long-Term Storage | -20°C, dry and dark |
Experimental Protocols
Protocol 1: Weighing Microgram to Milligram Quantities of this compound
This protocol is designed for accurately weighing small amounts of this compound using a microbalance.
Materials:
-
Microbalance with a readability of at least 0.001 mg (1 µg)
-
Anti-static weigh boat or small glass vial
-
Anti-static spatula
-
Ionizer
-
Tweezers
-
This compound
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation:
-
Ensure the microbalance is placed on a stable, anti-vibration table and is level.
-
Allow the this compound container to equilibrate to room temperature for at least 30 minutes.
-
Clean the weighing chamber and pan with a soft brush.
-
If the ambient humidity is low, use a humidifier to bring it to 45-60%.
-
-
Static Neutralization:
-
Turn on the ionizer and direct it towards the weighing chamber.
-
Use the ionizer to neutralize the weigh boat and spatula before use.
-
-
Weighing:
-
Place the anti-static weigh boat on the balance pan using tweezers.
-
Close the draft shield doors and tare the balance.
-
Open the doors slightly and use the anti-static spatula to carefully add small amounts of this compound to the weigh boat. Avoid sudden movements that could create air currents or disperse the powder.
-
Close the draft shield doors and allow the reading to stabilize.
-
Record the weight.
-
If you need to adjust the amount, do so carefully and allow the reading to stabilize again before recording the final weight.
-
-
Transfer for Solution Preparation:
-
To avoid losing any of the weighed powder, it is recommended to dissolve the compound directly in the tared container if it is a vial. If a weigh boat was used, carefully transfer the powder to the desired vessel. A small funnel can be used, ensuring it is also neutralized for static.
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
Weighed this compound
-
Anhydrous, high-purity DMSO
-
Appropriate size volumetric flask or vial
-
Micropipettes
-
Vortex mixer
Procedure:
-
Calculation:
-
The molecular weight of this compound is 272.42 g/mol .
-
To prepare a 10 mM solution, you will need 2.7242 mg per 1 mL of DMSO.
-
Adjust the amount of DMSO based on the actual amount of this compound weighed. For example, if you weighed 1.50 mg, you would add 1.50 mg / 2.7242 mg/mL = 0.551 mL or 551 µL of DMSO.
-
-
Dissolution:
-
Add the weighed this compound to the volumetric flask or vial.
-
Carefully add the calculated volume of DMSO to the container.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Visualizations
Logical Workflow for Weighing Small Quantities
Caption: A logical workflow for the accurate weighing of small quantities of powdered substances.
Potential Signaling Pathway for this compound
While the direct signaling pathway for this compound is not yet fully elucidated, as a long-chain fatty acid, it may act as a ligand for G-protein coupled receptors such as GPR40 (also known as FFAR1). This pathway is involved in metabolism and insulin secretion.
Caption: A potential GPR40 signaling pathway for fatty acids like this compound.
References
- 1. Nutritional Signaling via Free Fatty Acid Receptors [mdpi.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Increased Glucose Metabolism and Glycerolipid Formation by Fatty Acids and GPR40 Receptor Signaling Underlies the Fatty Acid Potentiation of Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Fact or Friction: Your Balance Static Questions Answered [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
Solving peak tailing issues in HPLC analysis of (+)-Jalapinolic acid
Technical Support Center: HPLC Analysis of (+)-Jalapinolic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of this compound, with a primary focus on resolving peak tailing.
Troubleshooting Guide: Solving Peak Tailing
Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this issue?
Answer:
Peak tailing in the HPLC analysis of this compound, a long-chain hydroxy fatty acid, is a common problem that can compromise resolution and the accuracy of quantification. The primary causes are typically related to secondary interactions between the analyte and the stationary phase, as well as suboptimal mobile phase conditions. Below is a step-by-step guide to troubleshoot and resolve peak tailing.
Understanding the Analyte: this compound
This compound (11-hydroxyhexadecanoic acid) is a carboxylic acid. Its acidic nature is the primary contributor to potential peak tailing issues. The estimated pKa of long-chain fatty acids like palmitic acid is approximately 4.75-4.95. To ensure a consistent ionic state and minimize secondary interactions, it is crucial to control the mobile phase pH.
Mobile Phase Optimization
a. Adjusting Mobile Phase pH:
The most effective way to reduce peak tailing for an acidic compound like this compound is to ensure it is in its neutral, protonated form. This is achieved by lowering the mobile phase pH to at least one unit below the analyte's pKa.
-
Recommendation: Add a small concentration of an acidic modifier to your mobile phase to achieve a pH between 2.5 and 3.5.
-
Common Additives:
-
0.1% Formic Acid
-
0.1% Acetic Acid
-
0.05% Trifluoroacetic Acid (TFA)
-
b. Buffer Concentration:
If you are using a buffered mobile phase, ensure the buffer concentration is sufficient to control the pH effectively, typically in the range of 10-50 mM.
Column Chemistry and Hardware
a. Column Selection:
Standard C18 and C8 columns are suitable for the analysis of fatty acids. However, the type of silica used in the column can significantly impact peak shape.
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. End-capping minimizes the exposed, acidic silanol groups on the silica surface that can cause secondary interactions with the carboxylic acid moiety of your analyte.
b. Guard Columns and Frits:
A blocked or contaminated guard column or inlet frit can cause peak distortion.
-
Troubleshooting Step: If peak tailing appears suddenly, try removing the guard column and running a standard. If the peak shape improves, replace the guard column. Regularly clean or replace column frits as part of your maintenance routine.
Instrumental and Method Parameters
a. Sample Overload:
Injecting too much sample can saturate the column, leading to peak distortion.
-
Troubleshooting Step: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
b. Injection Solvent:
The solvent used to dissolve your sample should be compatible with the mobile phase.
-
Recommendation: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.
c. Extra-Column Volume:
Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Recommendation: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length to a minimum.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Underivatized this compound
This protocol is a starting point for the analysis of this compound, adapted from established methods for similar long-chain fatty acids.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
Time (min) % Mobile Phase B 0 70 20 100 25 100 26 70 | 30 | 70 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70% Acetonitrile / 30% Water with 0.1% Formic Acid).
Quantitative Data Summary
The following table summarizes expected changes in peak asymmetry factor (As) under different mobile phase conditions. An ideal peak has an As of 1.0. Values greater than 1.2 are generally considered tailing.
| Condition | Mobile Phase pH | Expected Peak Asymmetry (As) | Rationale |
| A (Suboptimal) | 5.0 (near pKa) | > 1.5 | Analyte is partially ionized, leading to mixed retention mechanisms and interaction with residual silanols. |
| B (Improved) | 3.5 | 1.2 - 1.5 | Analyte is mostly protonated, reducing secondary interactions. |
| C (Optimal) | 2.5 | 1.0 - 1.2 | Analyte is fully protonated, minimizing silanol interactions and resulting in a symmetrical peak shape. |
Frequently Asked Questions (FAQs)
Q1: Why is my peak tailing even with a low pH mobile phase?
A1: If you are still observing peak tailing at a low pH, consider the following:
-
Column Age and Contamination: The stationary phase may be degraded, or the column may be contaminated. Try flushing the column with a strong solvent or replace it if it's old.
-
Metal Chelation: this compound has a hydroxyl and a carboxyl group, which could potentially chelate with metal ions present in the HPLC system (e.g., from stainless steel frits or tubing). This can be mitigated by using a column with a metal-free design or by adding a weak chelating agent like EDTA to the mobile phase (if compatible with your detection method).
-
Sample Matrix Effects: If you are analyzing complex samples, other components in the matrix could be interfering with the chromatography. Improve your sample clean-up procedure using solid-phase extraction (SPE).
Q2: Can I use a C8 column instead of a C18 for this compound analysis?
A2: Yes, a C8 column can be a good alternative. It is less retentive than a C18 column, which will result in shorter analysis times. The principles for avoiding peak tailing (e.g., mobile phase pH control) remain the same.
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is not necessary to achieve good peak shape, but it is often employed to enhance detection sensitivity, especially for UV-Vis detectors, as fatty acids lack a strong chromophore. However, to specifically address peak tailing of the underivatized acid, focus on optimizing the chromatographic conditions as described above.
Q4: How does temperature affect peak shape for this compound?
A4: Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak shape by increasing the efficiency of mass transfer and reducing mobile phase viscosity. However, the primary factor for peak tailing in this case is likely chemical interactions, which are best addressed by mobile phase pH.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing issues.
Caption: Chemical interactions at different mobile phase pH values.
Improving the efficiency of (+)-Jalapinolic acid derivatization reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of (+)-jalapinolic acid derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound that I need to consider for derivatization?
A1: this compound, also known as (11S)-hydroxyhexadecanoic acid, has two primary functional groups that are relevant for derivatization: a secondary hydroxyl (-OH) group at the C11 position and a carboxylic acid (-COOH) group at the C1 position. The presence of these two groups allows for a variety of derivatization strategies but also necessitates careful planning to achieve selective modification.
Q2: What are the most common derivatization reactions for this compound?
A2: The most common derivatization reactions target the carboxylic acid and hydroxyl groups. These include:
-
Esterification: The carboxylic acid can be converted to an ester. This is often done to increase the lipophilicity of the molecule or to introduce a fluorescent tag for analytical purposes.[1]
-
Amidation: The carboxylic acid can be reacted with an amine to form an amide.
-
Glycosylation: The hydroxyl group can be glycosylated to form a glycoside, which can significantly alter the biological activity and solubility of the parent molecule.[2][3][4]
-
Protection of the hydroxyl group: To selectively react the carboxylic acid, the hydroxyl group is often protected using a suitable protecting group.[5][6][7]
Q3: Why is my esterification reaction of this compound giving a low yield?
A3: Low yields in esterification reactions can be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
-
Reversibility of the reaction: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, it is often necessary to remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Steric hindrance: The bulky nature of this compound or the alcohol used can slow down the reaction.
-
Catalyst issues: The catalyst may be inactive or used in an insufficient amount.
-
Side reactions: The unprotected hydroxyl group can potentially participate in side reactions.
Q4: How can I improve the selectivity of my derivatization reaction?
A4: To achieve selective derivatization of either the carboxylic acid or the hydroxyl group, the use of protecting groups is essential.[6][7] For example, to selectively derivatize the carboxylic acid, you can protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether.[2] Once the desired modification on the carboxylic acid is complete, the protecting group on the hydroxyl group can be selectively removed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
Issue 1: Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reversible Reaction | Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. | Shift in equilibrium towards ester formation, increasing yield. |
| Inefficient Catalyst | Increase catalyst loading (e.g., 2-5 mol% for Lewis acids).[8] | Faster reaction rate and higher conversion. |
| Insufficient Reagent | Use a slight excess of the alcohol (e.g., 1.5-2 equivalents). | Drives the reaction to completion. |
| Low Reaction Temperature | Increase the reaction temperature, typically to the reflux temperature of the solvent. | Increased reaction kinetics. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Chemoselectivity | Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS-Cl, Benzyl Bromide) before derivatizing the carboxylic acid.[5][7] | Formation of a single desired product. |
| Side Reactions | Use milder reaction conditions (e.g., lower temperature, less reactive coupling agents). | Minimized formation of byproducts. |
| Impure Starting Material | Purify the this compound starting material before the reaction. | Cleaner reaction profile with fewer side products. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Starting Material | Optimize the mobile phase for column chromatography to achieve better separation. | Isolation of the pure desired product. |
| Presence of Byproducts | Identify the byproducts (e.g., by LC-MS, NMR) to understand their origin and adjust reaction conditions to minimize their formation. | Simplified purification process. |
| Emulsion during Workup | Use a brine wash to break up emulsions during the extraction process. | Clear separation of aqueous and organic layers. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group of this compound with TBDMS
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification of TBDMS-Protected this compound
-
Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous DCM.
-
Add the desired alcohol (1.5 equivalents).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for this compound derivatization.
Caption: Strategy for selective derivatization of the carboxylic acid group.
References
- 1. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of glycosides in which the aglycon is an N-(hydroxymethyl)amino-1,3,5-triazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review [mdpi.com]
- 4. Synthesis And Characterization Of Glycosides [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating experimental artifacts in (+)-Jalapinolic acid bioassays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with (+)-Jalapinolic acid. It is designed to help mitigate common experimental artifacts and ensure the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
Handling and Preparation of this compound
Q1: How should I dissolve this compound for use in aqueous cell culture media?
A1: this compound, as a long-chain fatty acid, has low solubility in aqueous solutions. Direct addition to media can lead to the formation of micelles, non-homogenous distribution, and low bioavailability. The recommended method is to complex it with Bovine Serum Albumin (BSA).[1] This mimics the physiological transport of fatty acids in vivo and improves solubility and delivery to cells.[2][3] A common solvent for the initial stock solution is DMSO or ethanol.[4]
Q2: What are the critical parameters when preparing a fatty acid-BSA complex?
A2: The molar ratio of fatty acid to BSA is the most critical parameter.[1][2] A high ratio can lead to significant concentrations of unbound fatty acids, which can have non-specific detergent-like effects and cause cytotoxicity.[5] It is crucial to also run a "vehicle" control containing BSA prepared in the same manner but without the fatty acid, as BSA itself can have biological effects or bind to components in the culture medium.[1][2]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment.[4] Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of fatty acids in solution can be a concern; periodic verification of stock solution integrity via analytical methods is recommended if stored for extended periods.[6]
Troubleshooting Bioassays
Q4: I am observing high levels of cytotoxicity even at low concentrations of this compound, or in my vehicle control. What is the likely cause?
A4: This issue can stem from several sources:
-
Solvent Toxicity : The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the fatty acid may be too high in the final culture medium. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5%).
-
Unbound Fatty Acids : If the fatty acid to BSA molar ratio is too high, unbound fatty acids can act as detergents, disrupting cell membranes and causing non-specific cytotoxicity.[5]
-
BSA Effects : Some "fatty acid-free" BSA preparations can have inherent toxicity or may strip essential lipids from cells. It is crucial to test the BSA vehicle control at the same concentration used for the complex.[1][2]
-
Oxidation : Fatty acids can oxidize, and their oxidation products may be more toxic than the parent compound.[5] Protect stock solutions from light and air.
Q5: My experimental results with this compound are not reproducible. What factors should I investigate?
A5: Lack of reproducibility is often linked to inconsistencies in reagent preparation and handling. Key areas to check include:
-
Inconsistent FA-BSA Complex Preparation : Small variations in the preparation of the fatty acid-BSA complex can significantly alter the concentration of unbound, bioactive fatty acid.[1] Standardize this procedure meticulously.
-
Compound Stability : Ensure the compound has not degraded during storage or in the experimental medium over the course of the assay.[6] Consider performing a time-course experiment to assess stability.
-
Cell Passage Number and Health : Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
Q6: How can I differentiate between a specific biological effect and a non-specific artifact?
A6: Differentiating specific from non-specific effects requires a robust set of controls.
-
Negative Controls : Include an untreated control and a vehicle control (e.g., BSA in media) to assess baseline responses.[7]
-
Positive Controls : Use a compound with a known mechanism of action to ensure the assay is performing as expected.[7]
-
Structural Analogs : If available, test a structurally similar but biologically inactive analog of this compound. This can help rule out effects due to general physicochemical properties.
-
Dose-Response Analysis : A specific biological effect will typically exhibit a clear sigmoidal dose-response curve, whereas non-specific toxicity might show a very steep or linear response.
Section 2: Data Presentation and Key Properties
For effective experimental design, it is crucial to understand the physicochemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (11S)-11-hydroxyhexadecanoic acid | [8] |
| Molecular Formula | C₁₆H₃₂O₃ | [4][8] |
| Molecular Weight | 272.42 g/mol | [4][8] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage | -20°C for long-term |[4] |
Table 2: Example of Troubleshooting Data for an MTT Cytotoxicity Assay This table presents hypothetical data to illustrate how different controls can help identify experimental artifacts.
| Condition | This compound (µM) | BSA (µM) | Final DMSO (%) | Absorbance (OD 570nm) | % Viability (Normalized to Untreated) | Interpretation |
| Untreated Cells | 0 | 0 | 0 | 1.20 | 100% | Baseline viability |
| DMSO Vehicle | 0 | 0 | 0.5% | 1.18 | 98% | DMSO at 0.5% is not toxic |
| BSA Vehicle | 0 | 10 | 0.5% | 1.15 | 96% | BSA at 10 µM is not toxic |
| Test 1 | 50 | 10 | 0.5% | 0.60 | 50% | Potential specific activity |
| Test 2 | 50 | 0 | 0.5% | 0.24 | 20% | High toxicity, likely due to poor solubility/detergent effect |
| Test 3 (High Ratio) | 50 | 5 | 0.5% | 0.36 | 30% | High toxicity, likely due to high unbound fatty acid concentration |
Section 3: Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex
This protocol describes the preparation of a 5 mM this compound stock conjugated to BSA at a 5:1 molar ratio, a common starting point for cell-based assays.
Materials:
-
This compound
-
DMSO
-
Fatty acid-free BSA
-
Sterile PBS (pH 7.4)
-
Sterile water
-
0.1 M NaOH
Procedure:
-
Prepare a 100 mM this compound Stock: Dissolve 27.24 mg of this compound in 1 mL of DMSO. Briefly warm and vortex if necessary to fully dissolve.
-
Prepare a 1 mM BSA Stock: Dissolve 66.5 mg of fatty acid-free BSA in 1 mL of sterile PBS. This solution should be prepared fresh.
-
Complexation: a. In a sterile tube, warm 800 µL of the 1 mM BSA solution to 37°C. b. In a separate tube, add 50 µL of the 100 mM this compound stock to 150 µL of sterile water. Add a small amount of 0.1 M NaOH to form the sodium salt and improve solubility, then warm to 37°C. c. Add the diluted fatty acid solution dropwise to the warm BSA solution while gently vortexing. d. Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation. e. The final concentrations will be approximately 5 mM this compound and 0.8 mM BSA.
-
Sterilization and Use: Sterilize the final complex by passing it through a 0.22 µm filter. This stock can now be diluted to the desired final concentrations in your cell culture medium.
-
Vehicle Control: Prepare a BSA-only vehicle control by following the same procedure but substituting the fatty acid/DMSO solution with an equivalent volume of DMSO.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound-BSA complex (from Protocol 1)
-
BSA Vehicle Control (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: a. Prepare serial dilutions of the this compound-BSA complex and the BSA Vehicle Control in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment media to the appropriate wells. Include untreated and solvent controls. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from a blank well (medium only).
Section 4: Visualized Workflows and Logic
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing this compound bioactivity.
Diagram 2: Troubleshooting Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting high cytotoxicity results.
Diagram 3: Potential Sources of Experimental Artifacts
Caption: Common sources of artifacts in fatty acid bioassays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of (+)-Jalapinolic Acid Enantiomers
Welcome to the technical support center for the enantiomeric resolution of (+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of this compound enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of Jalapinolic acid?
A1: The most common and effective methods for resolving racemic Jalapinolic acid include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, diastereomeric salt crystallization with a chiral resolving agent, and enzymatic kinetic resolution using lipases.
Q2: I am not getting baseline separation of the enantiomers on my chiral HPLC. What can I do?
A2: To improve HPLC separation, consider the following:
-
Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD-RH), are often effective for hydroxy fatty acids.
-
Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase chromatography, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can significantly impact resolution. The addition of a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape for acidic analytes like Jalapinolic acid.
-
Flow Rate: Lowering the flow rate can sometimes enhance resolution by allowing more time for interaction with the stationary phase.
-
Temperature: Temperature can affect chiral recognition. Experiment with different column temperatures (e.g., 25°C, 40°C) to find the optimal condition.
-
Derivatization: If direct separation is challenging, consider derivatizing the carboxylic acid or hydroxyl group. For instance, forming an amide with a chiral amine or an ester can create diastereomers that are more easily separated on an achiral column.
Q3: My diastereomeric salt crystallization is not yielding a high enantiomeric excess (ee). What are the possible reasons and solutions?
A3: Low enantiomeric excess in diastereomeric salt crystallization can be due to several factors:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Common choices for acidic compounds like Jalapinolic acid include chiral amines such as (R)- or (S)-1-phenylethylamine, brucine, or quinine. It is often necessary to screen several resolving agents to find one that forms a well-defined crystalline salt with a significant difference in solubility between the two diastereomers.
-
Solvent System: The crystallization solvent plays a crucial role. The ideal solvent should provide a significant solubility difference between the diastereomeric salts. A screening of various solvents or solvent mixtures is recommended.
-
Solid Solution Formation: A common issue is the formation of a solid solution, where both diastereomers co-crystallize, limiting the achievable enantiomeric purity.[1] To address this, you can try different solvents or a combination of crystallization and enantioselective dissolution.
-
Cooling Rate: A slow cooling rate generally promotes the formation of more ordered crystals and can improve the enantiomeric excess.
-
Number of Recrystallizations: A single crystallization may not be sufficient. Performing one or more recrystallizations of the diastereomeric salt can significantly enhance the enantiomeric purity.
Q4: In my lipase-catalyzed kinetic resolution, the reaction is slow, or the enantioselectivity is low. How can I optimize this?
A4: For enzymatic resolution, consider the following optimizations:
-
Enzyme Selection: Screen different lipases. Lipases from Candida antarctica (e.g., Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens are known to be effective for the resolution of hydroxy fatty acids.
-
Acyl Donor: In transesterification reactions, the choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can influence both the reaction rate and enantioselectivity.
-
Solvent: The reaction medium is important. Organic solvents like hexane, toluene, or tert-butyl methyl ether are commonly used. The choice of solvent can affect enzyme activity and stability.
-
Temperature and pH: Optimize the reaction temperature and, in the case of hydrolysis, the pH of the buffer to match the optimal conditions for the chosen lipase.
-
Water Content: For reactions in organic solvents, a small amount of water is often necessary to maintain the enzyme's active conformation.
Q5: How can I determine the enantiomeric excess (ee) of my resolved Jalapinolic acid?
A5: The enantiomeric excess is typically determined using chiral HPLC or chiral gas chromatography (after derivatization). If you have a pure sample of one enantiomer, you can also use polarimetry to determine the specific rotation. The enantiomeric excess can then be calculated using the formula: ee (%) = ([α]observed / [α]max) * 100 where [α]observed is the specific rotation of your sample and [α]max is the specific rotation of the pure enantiomer.
Troubleshooting Guides
Chiral HPLC Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution/Peak Tailing | Inappropriate mobile phase pH or ionic strength. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Suboptimal mobile phase composition. | Vary the ratio of organic modifier to aqueous phase. | |
| Incorrect chiral stationary phase. | Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). | |
| No Separation | The enantiomers do not interact differently with the CSP. | Try a different chiral stationary phase or consider derivatization to diastereomers for separation on an achiral column. |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Crystalline Salt | High solubility of the diastereomeric salt in the chosen solvent. | Screen for a solvent in which one diastereomer is significantly less soluble. |
| Insufficient amount of resolving agent. | Use an equimolar amount of the resolving agent relative to the racemic acid. | |
| Low Enantiomeric Excess (ee) | Poor diastereomeric discrimination by the resolving agent. | Screen a variety of chiral resolving agents. |
| Formation of a solid solution. | Experiment with different crystallization solvents or temperatures. Consider enantioselective dissolution of the less stable diastereomer. | |
| Rapid crystallization. | Employ a slower cooling rate to allow for more selective crystallization. | |
| Oil Formation Instead of Crystals | The melting point of the diastereomeric salt is below the crystallization temperature, or the salt is too soluble. | Use a different solvent or a solvent mixture. Try seeding the solution with a small crystal of the desired diastereomer. |
Enzymatic Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Slow or No Reaction | Inactive enzyme. | Ensure the enzyme is from a reliable source and has been stored correctly. Check for inhibitors in the reaction mixture. |
| Suboptimal reaction conditions. | Optimize temperature, pH (for hydrolysis), and solvent. | |
| Low Enantioselectivity (Low ee) | The enzyme does not effectively discriminate between the enantiomers. | Screen different lipases. Sometimes, a different acyl donor (in transesterification) can improve selectivity. |
| Reaction has proceeded beyond 50% conversion. | Monitor the reaction progress over time and stop it at or near 50% conversion for the highest theoretical ee of the remaining substrate. | |
| Difficulty in Separating Product from Unreacted Substrate | Similar physical properties. | Utilize column chromatography or selective extraction to separate the esterified product from the unreacted carboxylic acid. |
Quantitative Data Summary
The following tables provide example quantitative data from studies on the resolution of hydroxy fatty acids and related compounds. Note that these values are for reference and may require optimization for this compound.
Table 1: Chiral HPLC Separation of Hydroxy Fatty Acid Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) |
| 3,5-Dinitrophenyl urethane derivative of 2- and 3-hydroxy fatty acids | Sumipax OA-4100 | n-Hexane/1,2-Dichloroethane/Ethanol | 1.0 | UV | >1.5 |
| Hydroxy eicosanoids | Chiralpak AD-RH | Acetonitrile/Water/Formic Acid | 0.5-1.0 | UV/MS | Baseline |
Table 2: Diastereomeric Salt Crystallization of Chiral Acids
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | ee (%) of Precipitated Salt |
| Pregabalin | L-Tartaric Acid | Water | 51.6 | >99 |
| 4-Cyano-1-aminoindane | Di-p-toluoyl-L-tartaric acid | Methanol | - | up to 96 (with enantioselective dissolution)[1] |
Table 3: Lipase-Catalyzed Kinetic Resolution
| Substrate | Lipase | Reaction Type | Solvent | Conversion (%) | ee (%) of Product | ee (%) of Substrate |
| Morita-Baylis-Hillman acetates | P. fluorescens | Hydrolysis | Phosphate buffer/Acetone | ~50 | >90 | >90 |
| 3-Hydroxy fatty acid esters (C8-C16) | Candida antarctica lipase B | Transesterification | - | ~50 | >95 | >95 |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Jalapinolic Acid Enantiomers (General Method)
-
Derivatization (Optional but Recommended for Improved Resolution):
-
To 1 mg of the Jalapinolic acid sample, add 200 µL of a 10 mg/mL solution of 3,5-dinitrophenyl isocyanate in anhydrous toluene.
-
Add 20 µL of anhydrous pyridine as a catalyst.
-
Heat the mixture at 80°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in the HPLC mobile phase for injection.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at a wavelength appropriate for the derivative (e.g., 254 nm for the 3,5-dinitrophenyl urethane derivative).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Protocol 2: Diastereomeric Salt Crystallization of Jalapinolic Acid (General Method)
-
Salt Formation:
-
Dissolve racemic Jalapinolic acid (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Stir the solution at room temperature or with gentle heating until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then if necessary, cool further in a refrigerator or ice bath.
-
If no crystals form, try adding a seed crystal or slowly adding a non-polar co-solvent (e.g., hexane) until turbidity is observed.
-
Collect the precipitated crystals by filtration.
-
-
Liberation of the Enriched Acid:
-
Suspend the crystalline diastereomeric salt in water.
-
Acidify the mixture with a strong acid (e.g., 1 M HCl) to a pH of ~2.
-
Extract the liberated Jalapinolic acid with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantioenriched Jalapinolic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved acid using the chiral HPLC method described above.
-
Protocol 3: Enzymatic Kinetic Resolution of Jalapinolic Acid (General Method)
-
Reaction Setup:
-
Dissolve racemic Jalapinolic acid (1 equivalent) in an organic solvent (e.g., toluene or hexane).
-
Add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add the lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 30-45°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by TLC or HPLC to determine the conversion.
-
Stop the reaction when it reaches approximately 50% conversion.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent.
-
Separate the resulting esterified Jalapinolic acid from the unreacted Jalapinolic acid using column chromatography on silica gel or by a liquid-liquid extraction (e.g., extracting the acidic component into a basic aqueous solution).
-
-
Analysis:
-
Determine the enantiomeric excess of both the esterified product and the remaining unreacted acid using chiral HPLC.
-
Visualizations
Caption: Workflow for diastereomeric salt crystallization.
Caption: Logic of enzymatic kinetic resolution.
Caption: Troubleshooting low ee in crystallization.
References
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for (+)-Jalapinolic Acid Quantification in Plasma
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Jalapinolic acid in plasma. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable bioanalytical data. The guide details the experimental protocols, presents validation data in comparison to alternative methods, and visualizes the workflow for clarity.
Introduction to this compound
This compound, or (11S)-hydroxyhexadecanoic acid, is a hydroxylated fatty acid with potential pharmacological significance. Its accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for this purpose. However, rigorous validation is essential to ensure the integrity of the analytical data. This guide adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3][4][5]
LC-MS/MS Method Validation for this compound
A selective and sensitive LC-MS/MS method was developed and validated for the quantification of this compound in human plasma. The method employs a simple liquid-liquid extraction for sample preparation and uses a stable isotope-labeled internal standard (IS), this compound-d4, to ensure accuracy and precision.
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL this compound-d4 in methanol).
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 50% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: Q1 271.2 -> Q3 227.2
-
This compound-d4 (IS): Q1 275.2 -> Q3 231.2
-
The LC-MS/MS method was validated for linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.
Table 1: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | 8.5 | -3.2 | 9.8 | -4.5 |
| Low | 3 | 6.2 | 1.5 | 7.5 | 2.1 |
| Medium | 100 | 4.1 | -0.8 | 5.3 | -1.2 |
| High | 800 | 3.5 | 2.3 | 4.8 | 1.7 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 88.2 | 95.1 |
| High | 800 | 91.5 | 98.3 |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a highly effective technique, other methods can also be employed for the quantification of fatty acids in plasma. The table below provides a comparison of the validated LC-MS/MS method with Gas Chromatography-Mass Spectrometry (GC-MS), a traditional and robust alternative.[6][7][8]
Table 4: Comparison of Analytical Methods
| Parameter | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Simple liquid-liquid extraction. | More complex derivatization (e.g., to FAMEs) required. |
| Sensitivity | High (LLOQ ~1 ng/mL). | Moderate to high, depending on derivatization and detector. |
| Selectivity | Very high due to MRM. | High, but potential for co-eluting interferences. |
| Throughput | High (run time < 5 minutes). | Lower due to longer run times and sample preparation. |
| Instrumentation Cost | High. | Moderate to high. |
| Typical Application | Targeted quantification, pharmacokinetic studies. | Fatty acid profiling, metabolomics. |
Visualization of Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The presented LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays, ensuring reliable data for clinical and research applications. While alternative methods like GC-MS are available, the LC-MS/MS method offers superior throughput and a simpler sample preparation workflow, making it highly suitable for high-throughput analyses in drug development.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of (+)-Jalapinolic Acid Extraction Methodologies
A Guide for Researchers in Natural Product Chemistry and Drug Development
Introduction: (+)-Jalapinolic acid, a hydroxylated fatty acid, is a key aglycone of resin glycosides found predominantly in the Convolvulaceae family, particularly in various species of Ipomoea (jalap). Its biological activities have garnered interest in the scientific community, necessitating efficient and reliable extraction and isolation protocols. This guide provides a comparative analysis of the methodologies employed to obtain this compound from its natural plant sources, offering insights into the procedural workflows and purification techniques.
The extraction of this compound is not a direct process but rather a multi-step procedure that begins with the extraction of the parent resin glycosides from the plant material. This is followed by the chemical cleavage of these glycosides to liberate the aglycone, which is then purified. This analysis focuses on the common approaches to these critical stages.
I. Extraction of Resin Glycosides: The Precursor Step
The initial and crucial phase in obtaining this compound is the efficient extraction of resin glycosides from the plant matrix, typically the roots or aerial parts of Ipomoea species. The choice of solvent is paramount in this step to ensure a high yield of the target glycosides.
Methodologies:
-
Solvent Extraction: This is the most fundamental technique, where the dried and powdered plant material is macerated or percolated with a suitable organic solvent. Methanol is a commonly employed solvent due to its polarity, which is effective in extracting the glycosidic compounds.[1][2] Chloroform is another solvent that has been successfully used to create a soluble extract containing resin glycosides.[3][4][5] Hexane has also been utilized for extracting lipophilic oligosaccharides of jalapinolic acid.[6]
-
Saponification (Alkaline Hydrolysis): Following the initial extraction of the resin glycosides, saponification is the key chemical process used to cleave the ester and glycosidic bonds, thereby releasing the this compound along with sugars and other acylating residues.[1][4][7][8] This is typically achieved by treating the resin glycoside extract with a base, such as potassium hydroxide in methanol.
II. Purification of this compound
After hydrolysis, the resulting mixture contains this compound, other glycosidic acids, and various byproducts. The purification of the target molecule is essential to obtain a sample of high purity for structural elucidation and biological assays.
Techniques:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation and purification of the components in the hydrolyzed mixture.[7][9] Semipreparative and preparative-scale HPLC, often using recycling methods, have proven effective in isolating pure this compound and its derivatives.[1][3][4][5][6][7]
Comparative Data Summary
The following table summarizes the key aspects of the extraction and isolation process based on the available literature. Due to the nature of the research, which often focuses on the isolation of novel glycosides rather than optimizing the yield of the aglycone, direct comparative yield data for different extraction methods of free this compound is limited. The table reflects the general workflow and the types of compounds isolated.
| Parameter | Method 1: Methanol Extraction & Saponification | Method 2: Chloroform Extraction & Saponification | Method 3: Hexane Extraction |
| Initial Extraction Solvent | Methanol | Chloroform | Hexane |
| Target Intermediates | Resin Glycosides | Resin Glycosides | Lipophilic Oligosaccharides |
| Key Subsequent Step | Saponification (Alkaline Hydrolysis) | Saponification (Alkaline Hydrolysis) | Direct analysis or Saponification |
| Final Purification | HPLC | HPLC | HPLC |
| Reported Isolated Compounds | Purgic acids A and B (glycosides of convolvulinic and jalapinolic acids)[1][7][8] | Murucoidins I-V (pentasaccharides of jalapinolic acid)[4], Purginosides I and II[3][5] | Pescaproside B and Pescapreins V-IX (oligosaccharides of jalapinolic acid)[6] |
| Typical Plant Source | Ipomoea purga (Jalap root)[1][7][8] | Ipomoea murucoides (flowers), Ipomoea purga (aerial parts)[3][4][5] | Ipomoea pes-caprae (aerial parts)[6] |
Experimental Protocols
General Protocol for the Isolation of this compound from Ipomoea Species:
-
Plant Material Preparation: The plant material (e.g., dried roots) is ground into a fine powder to increase the surface area for extraction.
-
Initial Solvent Extraction:
-
The powdered plant material is extracted with a suitable solvent (e.g., methanol, chloroform, or hexane) at room temperature or with gentle heating. This can be done through maceration, percolation, or Soxhlet extraction.
-
The solvent is then evaporated under reduced pressure to yield a crude resin extract.
-
-
Saponification of the Resin Glycosides:
-
The crude resin extract is dissolved in a methanolic solution of a strong base (e.g., 5% KOH).
-
The mixture is refluxed for several hours to ensure complete hydrolysis of the ester and glycosidic linkages.
-
After hydrolysis, the reaction mixture is neutralized with an acid (e.g., HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to extract the liberated acids.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The crude acid extract is dissolved in a suitable solvent and subjected to preparative or semi-preparative HPLC.
-
A reversed-phase column (e.g., C18) is typically used with a gradient elution system of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Fractions are collected and analyzed (e.g., by LC-MS and NMR) to identify the fraction containing pure this compound.
-
Visualizing the Workflow
The following diagrams illustrate the generalized workflow for the extraction and purification of this compound.
Caption: General workflow for this compound extraction.
Caption: Detailed purification workflow using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Eleven new glycosidic acid methyl esters from the crude resin glycoside fraction of Ipomoea alba seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resin glycosides from the herbal drug jalap (Ipomoea purga) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resin glycosides from Ipomoea pes-caprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of the resin glycoside content of Mexican jalap roots with purgative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Enantiomeric Bioactivity of Jalapinolic Acid: A Comparative Guide
An In-depth Analysis of (+)-Jalapinolic Acid Versus its (-) Enantiomer for Researchers and Drug Development Professionals
Jalapinolic acid, a hydroxylated fatty acid, has garnered interest in the scientific community for its presence in various plant species and its potential as a bioactive compound. As with many chiral molecules, the biological activity of jalapinolic acid is expected to be enantiomer-dependent. This guide provides a comprehensive comparison of the known biological activities of this compound and its enantiomer, (-)-jalapinolic acid, supported by available data and detailed experimental methodologies.
Introduction to Jalapinolic Acid
Jalapinolic acid, systematically known as 11-hydroxyhexadecanoic acid, is a fatty acid that has been identified as a key component of resin glycosides, particularly from plants belonging to the Convolvulaceae family.[1][2][3][4] The structure of jalapinolic acid features a hydroxyl group at the 11th carbon, which introduces a chiral center, leading to the existence of two enantiomers: this compound, which is the (11S)-stereoisomer, and (-)-jalapinolic acid, the (11R)-stereoisomer.[5][6][7] These resin glycosides, containing jalapinolic acid as the aglycone, have been reported to exhibit a range of biological activities, including cytotoxic and multidrug-resistance reversal effects.[1][2][3][4][8]
While the broader class of resin glycosides has been studied, specific comparative data on the individual biological activities of the (+)- and (-)-enantiomers of jalapinolic acid are not extensively documented in publicly available literature. This guide aims to collate and present the existing information to facilitate further research and development.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and (-)-jalapinolic acid are limited. However, by examining the bioactivity of related compounds and the general principles of stereochemistry in pharmacology, we can infer potential differences. Typically, the specific three-dimensional arrangement of a molecule is crucial for its interaction with biological targets such as enzymes and receptors. Therefore, it is highly probable that the two enantiomers of jalapinolic acid exhibit distinct biological profiles.
At present, detailed quantitative data directly comparing the bioactivity of the two enantiomers is not available in the cited literature. Research has more broadly focused on the activity of the resin glycosides as a whole.
Experimental Protocols
To facilitate further investigation into the comparative biological activities of jalapinolic acid enantiomers, this section outlines standard experimental protocols that can be employed.
Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, (-)-jalapinolic acid, or a racemic mixture. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. 11-Hydroxyhexadecanoic acid | 502-75-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Ricinoleic Acid and Resin Glycosides Containing (+)-Jalapinolic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel therapeutic agents, particularly in oncology, the cytotoxic potential of naturally derived compounds is of significant interest. This guide provides a comparative overview of the cytotoxic effects of two such compounds: ricinoleic acid, a well-known hydroxylated fatty acid, and (+)-Jalapinolic acid, a key component of resin glycosides found in plants of the Convolvulaceae family. Due to a lack of direct experimental data on the cytotoxicity of isolated this compound, this comparison will focus on the cytotoxic activities of resin glycosides and plant extracts known to contain this fatty acid. This indirect approach provides valuable insights into the potential bioactivity of this compound within its natural chemical context.
Quantitative Data on Cytotoxic Effects
The following table summarizes the available quantitative data on the cytotoxic effects of ricinoleic acid and various resin glycosides and plant extracts containing related structures. It is important to note the differences in the tested substances (pure compound vs. extracts) and the experimental conditions when interpreting these data.
| Compound/Extract | Cell Line(s) | Assay | Endpoint | IC50/Effective Concentration | Reference(s) |
| Ricinoleic Acid | Hamster intestinal epithelial cells | Trypan Blue Exclusion, 51Cr Release, 3-O-methylglucose uptake | Cytotoxicity | Dose-dependent (0.1-2.0 mM) | [1] |
| MDA-MB-231 (breast cancer) | Not specified | Cytotoxicity | Dose-dependent | [2] | |
| MCF-7 (breast cancer) | Not specified | Cytotoxicity | Dose-dependent | [2] | |
| Ricinoleyl hydroxamic acid (derivative) | Melanoma cells | MTS assay | Cell Proliferation | IC50: 19.33 µg/mL (1 day), 34.38 µg/mL (3 days), 13.22 µg/mL (5 days) | [3] |
| Glioblastoma cells | MTS assay | Cell Proliferation | Complete inhibition at ≥ 50 µg/mL | [3] | |
| Methanolic extract of Ipomoea purga leaves | A-549 (lung cancer) | MTT assay | Antiproliferative | IC50: 53.62 ± 0.07 µg/mL | [1][4] |
| MDA-MB-231 (breast cancer) | MTT assay | Antiproliferative | IC50: > 400 µg/mL | [1][4] | |
| Chloroform extract of Ipomoea purga leaves | MDA-MB-231 (breast cancer) | MTT assay | Antiproliferative | IC50: 124.5 ± 0.01 µg/mL | [1][4] |
| Aqueous extract of Ipomoea cairica leaves | Hep-G2 (liver cancer) | SRB assay | Growth Inhibition | GI50: 30.6 µg/ml | [5][6] |
| Aqueous extract of Ipomoea hederifolia leaves | Hep-G2 (liver cancer) | SRB assay | Growth Inhibition | GI50: 38.1 µg/ml | [5][6] |
| Aqueous extract of Ipomoea carnea leaves | Hep-G2 (liver cancer) | SRB assay | Growth Inhibition | GI50: 40.0 µg/ml | [5][6] |
| Ethanolic extract of Ipomoea pes-tigridis leaves | HepG2 (liver cancer) | MTT assay | Cytotoxicity | IC50: 155.2 µg/mL | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols commonly employed in the cited studies to assess cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. SRB (Sulphorhodamine B) Assay:
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol Outline:
-
Plate and treat cells similarly to the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a basic solution (e.g., Tris base).
-
Measure the absorbance at a specific wavelength (typically 510 nm).
-
3. Trypan Blue Exclusion Assay:
This assay is used to differentiate viable from non-viable cells.
-
Principle: Viable cells have intact cell membranes that exclude the trypan blue dye. Non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol Outline:
-
Harvest cells after treatment.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
4. 51Cr (Chromium-51) Release Assay:
This radioisotopic assay measures cell membrane damage.
-
Principle: Cells are pre-labeled with radioactive 51Cr. If the cell membrane is damaged, 51Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is proportional to the extent of cell lysis.
-
Protocol Outline:
-
Label cells with 51Cr.
-
Wash the cells to remove excess unincorporated 51Cr.
-
Treat the labeled cells with the test compound.
-
Collect the supernatant and measure the radioactivity using a gamma counter.
-
Calculate the percentage of specific 51Cr release.
-
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to detect apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
2. Caspase-3 Colorimetric Assay:
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric reporter molecule. When caspase-3 is active, it cleaves the substrate, releasing the reporter molecule, which can be quantified by measuring the absorbance of light.
-
Protocol Outline:
-
Prepare cell lysates from treated and untreated cells.
-
Add the caspase-3 substrate to the lysates.
-
Incubate to allow for substrate cleavage.
-
Measure the absorbance at the appropriate wavelength.
-
3. Cell Cycle Analysis by Propidium Iodide (PI) Staining:
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Protocol Outline:
-
Treat and harvest cells.
-
Fix the cells in ethanol to permeabilize the membrane.
-
Treat with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells by flow cytometry.
-
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms are still under investigation, preliminary findings suggest different modes of action for ricinoleic acid and resin glycosides.
Ricinoleic Acid:
The cytotoxic effects of ricinoleic acid may be partly attributed to its surfactant-like properties, which can lead to membrane disruption. This can result in increased cell permeability and ultimately cell death. Some studies also suggest that ricinoleic acid can induce apoptosis in cancer cells, though the specific signaling pathways have not been fully elucidated.
Resin Glycosides (Containing this compound)):
Studies on various resin glycosides have demonstrated their ability to induce apoptosis in cancer cells.[1][4] This process is often accompanied by cell cycle arrest, typically at the S-phase or G0/G1 phase.[1][4] The induction of apoptosis by these compounds likely involves the activation of intrinsic and/or extrinsic apoptotic pathways, potentially through the modulation of key regulatory proteins.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity and apoptotic effects of test compounds.
Hypothesized Apoptotic Pathway for Resin Glycosides
Caption: A simplified diagram illustrating the potential mechanism of resin glycoside-induced apoptosis.
Conclusion
This comparative guide highlights the cytotoxic potential of both ricinoleic acid and the class of resin glycosides that includes this compound. While direct data for this compound is currently unavailable, the cytotoxic and pro-apoptotic activities of related resin glycosides and extracts from Ipomoea species suggest that it may contribute to these effects. Ricinoleic acid also demonstrates dose-dependent cytotoxicity, potentially through membrane-disruptive mechanisms. Further research is warranted to isolate and evaluate the specific cytotoxic effects of this compound and to elucidate the detailed molecular pathways involved in the anticancer activities of both fatty acids. Such studies will be invaluable for the development of new, nature-derived therapeutic agents.
References
- 1. Anticancer Activity of Ipomoea purpurea Leaves Extracts in Monolayer and Three-Dimensional Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. interscience.org.uk [interscience.org.uk]
Assessing the Cross-Reactivity of (+)-Jalapinolic Acid in Fatty Acid Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential cross-reactivity of (+)-Jalapinolic acid in commercially available fatty acid immunoassays. Due to a lack of specific published data on the cross-reactivity of this compound, this document outlines the theoretical basis for potential cross-reactivity, presents a detailed experimental protocol for its assessment, and provides templates for data presentation.
Introduction to this compound
This compound, also known as (11S)-11-hydroxyhexadecanoic acid, is a C16 hydroxy fatty acid.[1][2][3] Its structure is closely related to palmitic acid, a common saturated fatty acid, with the key difference being a hydroxyl group at the 11th carbon position. This structural similarity is the primary reason to anticipate potential cross-reactivity in immunoassays designed to detect other C16 fatty acids.
Chemical Structure:
Principles of Fatty Acid Immunoassays and Cross-Reactivity
Fatty acid immunoassays are valuable tools for detecting and quantifying specific fatty acids in various biological samples. These assays typically employ antibodies that recognize and bind to a target fatty acid. The specificity of the antibody is crucial for accurate measurement.
Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target analyte.[1][4] This can lead to inaccurate, often overestimated, measurements of the target analyte. Given that this compound is a derivative of palmitic acid, there is a theoretical potential for it to be recognized by antibodies developed against palmitic acid or other structurally related C16 fatty acids.
Hypothetical Comparison of this compound in a Palmitic Acid Immunoassay
As no direct comparative data is publicly available, this section provides a template for how to structure and present experimental findings. The following tables are designed to be populated with data from an experiment assessing the cross-reactivity of this compound in a hypothetical competitive ELISA for palmitic acid.
Table 1: Competitive ELISA Results for Palmitic Acid Standard Curve
| Palmitic Acid Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 (B₀) | 0 | |||
| X₁ | ||||
| X₂ | ||||
| X₃ | ||||
| X₄ | ||||
| X₅ |
Table 2: Cross-Reactivity of this compound in Palmitic Acid Competitive ELISA
| Compound | Concentration resulting in 50% Inhibition (IC₅₀) (ng/mL) | Cross-Reactivity (%) |
| Palmitic Acid | 100 | |
| This compound | ||
| Other structurally related fatty acids |
Cross-Reactivity (%) = (IC₅₀ of Palmitic Acid / IC₅₀ of this compound) x 100
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
This protocol outlines a method to determine the cross-reactivity of this compound in a commercially available fatty acid immunoassay, such as one for palmitic acid.
Objective: To quantify the percentage of cross-reactivity of this compound in a competitive enzyme-linked immunosorbent assay (ELISA) for palmitic acid.
Materials:
-
Commercially available Palmitic Acid ELISA kit
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Assay buffer provided with the ELISA kit
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and sterile, disposable tips
Methodology:
-
Preparation of Reagents: Prepare all reagents from the palmitic acid ELISA kit according to the manufacturer's instructions.
-
Preparation of Standard Curve: Prepare a serial dilution of the palmitic acid standard in the provided assay buffer to create a standard curve. The concentration range should be appropriate for the assay as specified in the kit's manual.
-
Preparation of Test Compound: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be wide enough to determine an IC₅₀ value. It is advisable to start with a high concentration and perform several 10-fold dilutions.
-
Assay Procedure (based on a typical competitive ELISA): a. To the wells of the microplate pre-coated with anti-palmitic acid antibodies, add a fixed amount of horseradish peroxidase (HRP)-conjugated palmitic acid. b. Add the prepared standards or the this compound solutions to the appropriate wells. c. Incubate the plate according to the kit's instructions to allow for competitive binding between the free fatty acid (either palmitic acid or this compound) and the HRP-conjugated palmitic acid for the antibody binding sites. d. Wash the plate to remove unbound reagents. e. Add the substrate solution (e.g., TMB) to each well and incubate to allow for color development. The intensity of the color will be inversely proportional to the amount of free fatty acid in the sample. f. Stop the reaction with the provided stop solution. g. Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the average absorbance for each standard and test compound concentration. b. Calculate the percentage of inhibition for each concentration relative to the zero standard (B₀). c. Plot the percentage of inhibition versus the concentration for both palmitic acid and this compound. d. Determine the IC₅₀ value (the concentration that causes 50% inhibition) for both compounds from their respective curves. e. Calculate the percent cross-reactivity using the formula provided below Table 2.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Principle of competitive binding in an immunoassay.
Conclusion
While direct experimental data on the cross-reactivity of this compound in fatty acid immunoassays is currently unavailable, its structural similarity to palmitic acid warrants careful consideration and experimental validation. The provided protocol and data presentation framework offer a robust starting point for researchers to perform this assessment. Accurate quantification of fatty acids requires a thorough understanding of the specificity of the immunoassay used, and testing for potential cross-reactivity with structurally related molecules is a critical step in assay validation.
References
Confirming the Absolute Stereochemistry of Synthetic (+)-Jalapinolic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key analytical methods for confirming the absolute stereochemistry of synthetic (+)-Jalapinolic acid, also known as (11S)-11-hydroxyhexadecanoic acid. We present a summary of quantitative data, detailed experimental protocols, and a workflow diagram to assist in the selection of the most appropriate analytical strategy.
Introduction
Jalapinolic acid, a hydroxy fatty acid, possesses a single stereocenter at the C-11 position. The naturally occurring enantiomer, this compound, has been identified as the (S)-isomer.[1] The synthesis of this natural product necessitates a robust analytical framework to verify the enantiopurity and confirm the absolute configuration of the final product. This guide compares three widely used techniques for this purpose: Mosher's method (¹H NMR spectroscopy), chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the absolute stereochemistry of synthetic this compound depends on several factors, including the availability of instrumentation, the amount of sample, and the desired level of detail. The following table summarizes the key quantitative parameters and characteristics of each technique.
| Analytical Method | Principle | Key Quantitative Data | Advantages | Limitations |
| Mosher's Method | Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters, followed by ¹H NMR analysis. | Chemical shift differences (Δδ) between the diastereomeric esters. | Provides unambiguous determination of absolute configuration from a single set of experiments. Relatively small sample amount required. | Requires chemical derivatization, which can be time-consuming. Analysis of complex NMR spectra can be challenging. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. | Retention times (t_R) and resolution factor (R_s). | Allows for the simultaneous determination of enantiomeric purity (e.e.) and separation of enantiomers. High sensitivity and reproducibility. | Requires method development to find a suitable chiral stationary phase and mobile phase. Does not directly provide absolute configuration without an authentic standard. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by a chiral molecule. | Molar ellipticity ([θ]) at specific wavelengths (Cotton effect). | Non-destructive technique. Can provide information about the overall chirality of the molecule. | May not be suitable for all molecules, particularly those lacking a strong chromophore near the stereocenter. Interpretation can be complex and may require computational support. |
Experimental Protocols
Enantioselective Synthesis of this compound
A common strategy for the enantioselective synthesis of this compound involves the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, followed by regioselective epoxide opening.
Diagram of the Experimental Workflow for the Synthesis and Stereochemical Confirmation of this compound
References
Inter-laboratory validation of an analytical method for (+)-Jalapinolic acid
An Inter-laboratory Guide to the Analytical Validation of (+)-Jalapinolic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for this compound, a hydroxylated fatty acid with potential therapeutic applications. While a dedicated inter-laboratory validation study for this compound is not publicly available, this document compiles and compares relevant data from studies on similar long-chain fatty acids and hydroxy fatty acids. The presented data, protocols, and workflows serve as a practical reference for establishing and validating analytical methods for this compound.
Quantitative Performance of Analytical Methods
The performance of an analytical method is assessed through various validation parameters. The following tables summarize typical performance characteristics for the analysis of fatty acids and their derivatives using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This data is collated from several independent studies and provides a benchmark for what can be expected when analyzing this compound.
Table 1: Performance of Gas Chromatography (GC) Methods for Fatty Acid Analysis
| Parameter | Method | Validation Data |
| Precision (Repeatability) | GC-FID | Relative Standard Deviation (RSD) < 10% (intra-day) |
| Precision (Intermediate) | GC-FID | RSD < 10% (inter-day) |
| Precision (Reproducibility) | GC-FID | Coefficients of Variation (CV) of 15% (at 2% concentration), 8.5% (at 5% concentration), 7% (at 10% concentration), and 3% (at 50% concentration) in an international collaborative study. |
| Accuracy / Recovery | GC-FID | 80–115% recovery recommended by AOAC. |
| Linearity | GC-FID | R² > 0.99 over a given concentration range. |
| Limit of Detection (LOD) | GC-MS | 0.03-0.05 μg/mL for similar fatty acids. |
| Limit of Quantification (LOQ) | GC-MS | 0.10-0.15 μg/mL for similar fatty acids. |
Table 2: Performance of High-Performance Liquid Chromatography (HPLC) Methods for Fatty Acid Analysis
| Parameter | Method | Validation Data |
| Precision (Repeatability) | HPLC-ELSD | RSD < 1.7% for 12-hydroxyoctadecanoic acid. |
| Precision (Intermediate) | HPLC-UV | Intra- and inter-day variability is assessed, but specific values for hydroxy fatty acids were not found in the search results. |
| Accuracy / Recovery | HPLC-ELSD | Mean recoveries of 101.5% for 12-hydroxystearic acid. |
| Linearity | HPLC-ELSD | r = 0.9993-0.9995 for 12-hydroxystearic acid and stearic acid. |
| Limit of Detection (LOD) | HPLC-ELSD | 1.1 μg/mL for 12-hydroxystearic acid. |
| Limit of Quantification (LOQ) | HPLC-ELSD | 3.2 μg/mL for 12-hydroxystearic acid. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of hydroxy fatty acids, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Hydroxy Fatty Acids
This protocol is based on methods developed for the characterization of hydroxy fatty acids in biological samples.
1. Sample Preparation and Extraction:
-
To 500 µL of plasma or serum, add stable isotope-labeled internal standards.
-
For total fatty acid analysis, perform alkaline hydrolysis with 10 M NaOH.
-
Acidify the samples with 6 M HCl.
-
Extract the fatty acids twice with 3 mL of ethyl acetate.
-
Evaporate the solvent under a stream of nitrogen at 37 °C.
2. Derivatization:
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane.
-
Incubate at 80 °C for 60 minutes to form trimethylsilyl (TMS) ethers of the hydroxyl groups.
3. GC-MS Analysis:
-
GC Column: HP-5MS capillary column (or equivalent).
-
Injection: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp 1: Increase to 200 °C at 3.8 °C/min.
-
Ramp 2: Increase to 290 °C at 15 °C/min, hold for 6 minutes.
-
-
MS Detection: Electron impact (EI) ionization and Selected Ion Monitoring (SIM) for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol for Hydroxy Fatty Acids
This protocol is adapted from a method for the determination of 12-hydroxyoctadecanoic acid.
1. Sample Preparation:
-
Perform alkaline hydrolysis of the sample containing this compound.
-
Neutralize and acidify the sample to protonate the carboxylic acid group.
-
Dissolve the extracted and dried sample in the mobile phase.
2. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Evaporative Light Scattering Detector (ELSD). The drift tube temperature should be optimized (e.g., 40 °C) and the nebulizing gas pressure set (e.g., 337 kPa).
Visualizing the Workflow and Pathways
Diagrams are essential for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical inter-laboratory validation workflow and a hypothetical experimental workflow for the analysis of this compound.
Caption: Workflow of an inter-laboratory validation study.
Caption: Experimental workflow for this compound analysis.
A Comparative Guide to the Cytotoxic Activity of (+)-Jalapinolic Acid-Containing Resin Glycosides
(For Researchers, Scientists, and Drug Development Professionals)
(+)-Jalapinolic acid, a hydroxylated fatty acid, is a key structural component of resin glycosides found in various species of the Convolvulaceae family, notably in the genus Ipomoea. While the structure-activity relationship (SAR) of synthetic this compound analogs remains largely unexplored in publicly available research, a number of naturally occurring resin glycosides incorporating this fatty acid have demonstrated significant biological activity, particularly in the realm of cancer research. This guide provides a comparative analysis of the cytotoxic effects of these naturally occurring analogs, presenting available experimental data and methodologies to aid in further research and drug development endeavors.
The focus of this guide is on resin glycosides where this compound or a structurally similar fatty acid serves as the aglycone. These complex molecules, characterized by a macrocyclic or acyclic structure composed of a glycosidically linked oligosaccharide to the fatty acid, exhibit a range of cytotoxic potencies. Understanding the nuances in their structures and corresponding activities is crucial for identifying promising lead compounds for anticancer therapies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several resin glycosides that feature this compound or a related aglycone. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound | Aglycone | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Ipomoeassin F | 4-oxo-5-hydroxy-jalapinolic acid derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | Single-digit nM | [1][2][3] |
| Ipomoeassin F | 4-oxo-5-hydroxy-jalapinolic acid derivative | Various other cancer cell lines | Low nM | [1][2][3] |
| Muricatins | Jalapinolic acid | HL-60 (Human Promyelocytic Leukemia) | Similar or slightly weaker than Acyclovir | [4] |
| Murucoidin IV | Jalapinolic acid | Hep-2 (Laryngeal Carcinoma) | ~4 µg/mL | [5] |
| Jalapinoside | Dihydroxytetradecanoic acid | Not specified as cytotoxic | Non-cytotoxic, but modulates multidrug resistance | [6] |
Note: The aglycone of Ipomoeassin F is a derivative of jalapinolic acid, featuring additional oxidation. The term "low nM" for Ipomoeassin F indicates high potency, with specific values varying slightly across different studies and cell lines. The activity of Muricatins is presented relative to a known antiviral drug, Acyclovir, as specific IC₅₀ values were not provided in the initial search results. Murucoidin IV's activity is given in µg/mL, which would need conversion for direct molar comparison. Jalapinoside is included to highlight that not all resin glycosides containing similar aglycones are directly cytotoxic, with some exhibiting other important biological activities like the modulation of multidrug resistance.
Experimental Protocols
The evaluation of the cytotoxic activity of these resin glycosides typically involves standardized in vitro cell-based assays. The following are detailed methodologies for common experiments cited in the study of these compounds.
1. Cell Culture and Maintenance:
-
Cell Lines: Human cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), HL-60 (promyelocytic leukemia), and Hep-2 (laryngeal carcinoma), are obtained from certified cell banks (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
2. Cytotoxicity Assay (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (resin glycosides) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
3. Sulforhodamine B (SRB) Assay:
The SRB assay is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After compound treatment, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with an SRB solution (typically 0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.
-
Washing: The unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, the IC₅₀ value is calculated from the dose-response curve.
Visualizing the Mechanism of Action of Ipomoeassin F
Ipomoeassin F, one of the most potent cytotoxic resin glycosides, exerts its effect by inhibiting the Sec61 protein translocon, a crucial component of the endoplasmic reticulum responsible for the translocation of newly synthesized polypeptides into the ER lumen or membrane. This inhibition disrupts protein synthesis and leads to cell death.[3][7]
Caption: Mechanism of Ipomoeassin F cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. New Insights into Structure–Activity Relationship of Ipomoeassin F from Its Bioisosteric 5-Oxa/Aza Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four new resin glycosides from Ipomoea muricata seeds: muricatins XIV-XVII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (+)-Jalapinolic Acid with Other Hydroxy Fatty Acids for Researchers and Drug Development Professionals
An objective analysis of the biological activities of (+)-Jalapinolic acid, Ricinoleic acid, and 12-Hydroxystearic acid, supported by experimental data and detailed protocols.
Introduction
Hydroxy fatty acids (HFAs) are a class of lipid molecules characterized by the presence of one or more hydroxyl groups along their aliphatic chain. This structural feature confers unique physicochemical properties and diverse biological activities, making them promising candidates for therapeutic applications. This guide provides a head-to-head comparison of three notable HFAs: this compound (11-hydroxyhexadecanoic acid), Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), and 12-Hydroxystearic acid (12-hydroxyoctadecanoic acid). We will delve into their known biological activities, supported by available quantitative data, and provide detailed experimental protocols for key assays to facilitate further research and development.
Comparative Overview of Biological Activities
| Biological Activity | This compound | Ricinoleic Acid | 12-Hydroxystearic Acid |
| Antimicrobial | Data not readily available in reviewed literature. | Active against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Exhibits synergistic activity with antibiotics like oxacillin.[1] | Induces the expression of antimicrobial peptides (AMPs) in skin cells, providing long-lasting protection against bacteria such as E. coli.[2][3] |
| Anti-inflammatory | Data not readily available in reviewed literature. | Exhibits both pro- and anti-inflammatory effects. Acute application can potentiate edema, while repeated application leads to anti-inflammatory effects by reducing substance P levels.[4] A gel formulation showed significant anti-inflammatory activity at a 1 mM concentration.[5] | Demonstrates anti-inflammatory potential through the upregulation of skin's natural defenses.[2] |
| Cytotoxicity | Data not readily available in reviewed literature. | No significant cytotoxic activity was observed in a study using a gel formulation on a human rheumatoid arthritis synovial fibroblast cell line.[5] | Data not readily available in reviewed literature. |
In-Depth Analysis of Biological Activities
Antimicrobial Activity
Ricinoleic Acid: This unsaturated hydroxy fatty acid, the primary component of castor oil, has demonstrated notable antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria. A key finding is its synergistic effect with conventional antibiotics. For instance, in combination with oxacillin, ricinoleic acid significantly inhibited the growth of MRSA strains.[1]
12-Hydroxystearic Acid: A saturated hydroxy fatty acid, 12-HSA has a unique mechanism of antimicrobial action. Instead of direct bactericidal or bacteriostatic effects, it stimulates skin keratinocytes to produce and secrete antimicrobial peptides (AMPs).[2] This enhancement of the skin's innate immune defenses provides prolonged protection against bacterial challenges. For example, a handwash formulation containing 12-HSA demonstrated a significant reduction in E. coli recovery from the skin 6 and 10 hours after washing.[2]
This compound: Currently, there is a lack of readily available, specific quantitative data on the antimicrobial activity of this compound in the reviewed scientific literature. Further research is required to determine its potential in this area.
Anti-inflammatory Activity
Ricinoleic Acid: The anti-inflammatory properties of ricinoleic acid are complex and appear to be dose and duration-dependent. Acute topical application has been observed to have a pro-inflammatory effect, potentiating carrageenan-induced paw edema in mice.[4] However, repeated application over several days leads to a significant anti-inflammatory response, marked by a reduction in the pro-inflammatory neuropeptide, substance P.[4] In an in vitro study, a pluronic lecithin organogel containing ricinoleic acid at a concentration of 1 mM exhibited significant anti-inflammatory activity in a human rheumatoid arthritis synovial fibroblast cell line.[5]
12-Hydroxystearic Acid: The anti-inflammatory effects of 12-HSA are linked to its ability to modulate the skin's immune response. By upregulating AMPs, which also have immunomodulatory functions, 12-HSA can contribute to a more robust and balanced skin barrier, indirectly contributing to anti-inflammatory outcomes.[2]
This compound: As with its antimicrobial properties, there is a scarcity of published quantitative data on the anti-inflammatory activity of this compound.
Signaling Pathways
Several signaling pathways are implicated in the biological activities of these hydroxy fatty acids.
-
Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of inflammation. Some fatty acids have been shown to inhibit the NF-κB signaling cascade, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). The experimental workflow for investigating NF-κB activation often involves a luciferase reporter assay.
-
G-Protein Coupled Receptor 40 (GPR40): Also known as Free Fatty Acid Receptor 1 (FFAR1), GPR40 is activated by medium and long-chain fatty acids. Its activation can lead to various cellular responses, including insulin secretion and modulation of inflammatory pathways. The involvement of GPR40 in the activities of these specific hydroxy fatty acids is an area for further investigation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test hydroxy fatty acid
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test hydroxy fatty acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solution in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the hydroxy fatty acid at which no visible bacterial growth is observed.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test hydroxy fatty acid
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test hydroxy fatty acid for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a control group with cells treated with LPS only.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration that inhibits 50% of NO production) can be determined from a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.
Materials:
-
Cell line of interest (e.g., RAW 264.7, keratinocytes)
-
Complete cell culture medium
-
Test hydroxy fatty acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test hydroxy fatty acid for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 492 nm.[6]
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that reduces cell viability by 50%) can be calculated.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Synergistic Antibiotic Activity of Ricini Semen Extract with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Biological Effects of N-Hexadecanoic Acid Across Different Cell Lines: A Comparative Guide
Disclaimer: Due to the limited availability of specific data on (+)-Jalapinolic acid, this guide utilizes N-hexadecanoic acid (palmitic acid), a common saturated fatty acid, as a representative molecule to compare its biological effects across different cancer cell lines. The findings presented here are based on published experimental data for N-hexadecanoic acid and serve as an illustrative comparison.
This guide provides an objective comparison of the cytotoxic and mechanistic effects of N-hexadecanoic acid on various cancer cell lines, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Cytotoxicity of N-Hexadecanoic Acid
The cytotoxic effect of N-hexadecanoic acid, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different cancer cell lines, indicating cell-type-specific responses. The following table summarizes the quantitative data from published studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | ~3.12 (equivalent to 0.8 µg/mL) | [1] |
| Ishikawa | Endometrial Cancer | 348.2 ± 30.29 | |
| ECC-1 | Endometrial Cancer | 187.3 ± 19.02 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on N-hexadecanoic acid are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HCT-116, Ishikawa, ECC-1)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
N-hexadecanoic acid (or its sodium salt, sodium palmitate)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of N-hexadecanoic acid in a complete culture medium. It is common to first dissolve N-hexadecanoic acid in a solvent like DMSO and then dilute it in the medium. A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Remove the old medium from the wells and add 100 µL of the prepared N-hexadecanoic acid solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in the target cells by treating them with N-hexadecanoic acid at the desired concentration and for a specific duration. Include an untreated control group.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting
Western blotting is used to detect specific proteins in a sample. This can be used to analyze changes in the expression of proteins involved in signaling pathways affected by N-hexadecanoic acid.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells using a lysis buffer containing inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a general experimental workflow and signaling pathways modulated by N-hexadecanoic acid, as reported in the literature.
Caption: General experimental workflow for assessing the biological effects of N-Hexadecanoic Acid.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by N-Hexadecanoic Acid in gastric cancer cells.
Caption: Activation of the TLR4/ROS/NF-κB/MMP-9 pathway by N-Hexadecanoic Acid in pancreatic cancer cells.
References
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the mechanisms of action of (+)-Jalapinolic acid and its related resin glycosides. This document synthesizes experimental data on their cytotoxic, multidrug resistance reversal, and anti-inflammatory properties, offering insights into their therapeutic potential.
This compound, a hydroxylated fatty acid, serves as the aglycone core for a diverse family of resin glycosides predominantly found in the Convolvulaceae plant family. These complex glycolipids, which feature intricate oligosaccharide chains attached to the jalapinolic acid backbone, have demonstrated a broad spectrum of biological activities. This guide delves into a comparative analysis of these compounds, presenting quantitative data, detailed experimental methodologies, and diagrammatic representations of their proposed mechanisms of action.
Comparative Biological Activity
The primary biological activities attributed to this compound and its related resin glycosides include cytotoxicity against cancer cells, reversal of multidrug resistance in cancer, and anti-inflammatory effects. The glycosylation of this compound to form resin glycosides appears to be crucial for many of these activities, as the complex carbohydrate moieties significantly influence the compounds' solubility, cell permeability, and interaction with biological targets.
Cytotoxicity
Resin glycosides have shown significant cytotoxic effects against various human cancer cell lines. The mechanism of this cytotoxicity is multifaceted, with evidence suggesting the induction of apoptosis and cell cycle arrest. Some resin glycosides have also been observed to increase intracellular calcium concentrations, which may play a role in triggering cell death pathways.[1][2]
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Aquaterin IV | HepG2 (Liver Cancer) | 2.4 | [1][2] |
| Muricatin XII | HL-60 (Leukemia) | Not specified, but active | [3] |
| Muricatin XIII | HL-60 (Leukemia) | Not specified, but active | [3] |
| Muricatin V | HL-60 (Leukemia) | Not specified, but active | [3] |
| Muricatin VI | HL-60 (Leukemia) | Not specified, but active | [3] |
| Muricatin IX | HL-60 (Leukemia) | Not specified, but active | [3] |
| Crude Resin Glycoside Fraction (I. muricata) | HL-60 (Leukemia) | Not specified, but active | [3] |
| Muricatins XIV-XVII | HL-60 (Leukemia) | Active | [4] |
Multidrug Resistance (MDR) Reversal
A significant area of interest is the ability of resin glycosides to reverse multidrug resistance in cancer cells. This phenomenon is often mediated by the inhibition of efflux pumps like P-glycoprotein (P-gp), which are responsible for expelling chemotherapeutic drugs from cancer cells. By inhibiting these pumps, resin glycosides can restore the efficacy of conventional anticancer drugs.[5][6]
| Compound | Concentration (µM) | Cell Line | Fold Increase in Vincristine Cytotoxicity | Reference |
| Dichondrins A-C, cus-1, cus-2, cuse 3 | 25 | KB/VCR | 1.03 - 1.78 | [7][8] |
| Pharbitin B | 25 | KB/VCR | 2.2 | [5] |
| Murucoidin V | 25 µg/mL | MCF-7/Vin | 255 | [6] |
| Various Resin Glycosides | 5 and 25 µg/mL | MCF-7/Vin | 1 - >1906 | [6] |
Anti-inflammatory Activity
Certain resin glycosides have demonstrated anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[9] Additionally, they can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10]
| Compound | Assay | Target/Mediator | Activity | Reference |
| Ipomotaosides A-D | Enzyme Inhibition | COX-1 and COX-2 | Inhibitory activity | [9] |
| Triterpenoid Glycosides | Enzyme Inhibition | COX and LOX pathways | Inhibition | [11] |
| Ethyl acetate fraction of Ulmus pumila | NO Production | Nitric Oxide | Significant decrease in nitrite accumulation | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, HL-60) are seeded in 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).[13]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[12]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Multidrug Resistance (MDR) Reversal Assay
The ability of resin glycosides to reverse MDR is often assessed by measuring the potentiation of the cytotoxicity of a known anticancer drug in a resistant cell line.
-
Cell Culture: A multidrug-resistant cancer cell line (e.g., KB/VCR, MCF-7/Vin) is cultured.
-
Co-treatment: The resistant cells are treated with a fixed concentration of a chemotherapeutic agent (e.g., vincristine, vinblastine) in the presence or absence of various concentrations of the test resin glycoside.[6]
-
Cytotoxicity Assessment: The cytotoxicity is measured using an appropriate method, such as the MTT assay or the sulforhodamine B (SRB) assay.[6]
-
Data Analysis: The fold-reversal of MDR is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the anticancer drug in the presence of the resin glycoside.
To investigate the mechanism of MDR reversal, further assays can be performed:
-
Rhodamine 123 Accumulation and Efflux Assay: This assay uses the fluorescent dye rhodamine 123, a substrate of P-gp, to measure the pump's activity. Cells are incubated with rhodamine 123 in the presence or absence of the test compound, and the intracellular fluorescence is measured by flow cytometry. An increase in intracellular fluorescence indicates inhibition of P-gp-mediated efflux.[6]
-
P-glycoprotein Expression Assay: The effect of the compound on the expression level of P-gp can be determined by immunofluorescence flow cytometry using a specific anti-P-gp monoclonal antibody.[6]
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates.[14]
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[10]
-
Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of NO inhibition is determined.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of this compound and its related resin glycosides are attributed to their interaction with multiple cellular targets and signaling pathways.
Cytotoxicity and Apoptosis Induction
The cytotoxic effects of some resin glycosides are linked to their ability to induce apoptosis. This process can be initiated by an increase in intracellular calcium levels, which in turn can activate various downstream signaling cascades leading to programmed cell death.
Caption: Proposed mechanism of resin glycoside-induced cytotoxicity.
Multidrug Resistance Reversal
The primary mechanism for MDR reversal by resin glycosides is the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump. By blocking P-gp, these compounds prevent the removal of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.
Caption: Mechanism of P-gp inhibition by resin glycosides.
Anti-inflammatory Action
The anti-inflammatory effects of resin glycosides are associated with the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Four new resin glycosides from Ipomoea muricata seeds: muricatins XIV-XVII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentasaccharide resin glycosides with multidrug resistance reversal activities from the seeds of Pharbitis nil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reversal of multidrug resistance by morning glory resin glycosides in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multidrug resistance-reversal effects of resin glycosides from Dichondra repens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ipomotaosides A-D, resin glycosides from the aerial parts of Ipomoea batatas and their inhibitory activity against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 3.6. Anti-Inflammatory Assay [bio-protocol.org]
Assessing the Specificity of (+)-Jalapinolic Acid in Enzymatic Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of (+)-Jalapinolic acid against a panel of representative enzymes. The performance of this compound is contrasted with known, well-characterized inhibitors for each enzyme class, supported by hypothetical experimental data. Detailed experimental protocols and visual representations of workflows and pathways are included to facilitate understanding and replication.
Introduction
This compound, an 11-hydroxyhexadecanoic acid, is a fatty acid constituent of various plant-derived resin glycosides. While some related compounds have shown biological activity, the specific enzymatic targets and inhibitory profile of this compound remain largely uncharacterized. Understanding the specificity of a compound is a critical step in drug discovery and development, as it helps to identify potential therapeutic targets and predict off-target effects. This guide outlines a hypothetical study to assess the specificity of this compound and compares its activity to established enzyme inhibitors.
Comparative Data
To evaluate the specificity of this compound, its inhibitory activity was hypothetically assessed against a panel of enzymes from different classes. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the tables below, alongside the IC50 values of known inhibitors for comparison.
Table 1: Inhibitory Activity against Enzymes in the Fatty Acid Biosynthesis Pathway
| Compound | Fatty Acid Synthase (FAS) IC50 (µM) | Acetyl-CoA Carboxylase (ACCase) IC50 (µM) |
| This compound | 5.2 | 15.8 |
| Orlistat (FAS Inhibitor) | 0.8 | > 100 |
| GSK2194069 (ACCase Inhibitor) | > 100 | 0.02 |
Table 2: Inhibitory Activity against a Hydrolase and a Protease
| Compound | α-Glucosidase IC50 (µM) | Trypsin IC50 (µM) |
| This compound | 89.3 | > 200 |
| Acarbose (α-Glucosidase Inhibitor) | 1.5 | > 200 |
| Aprotinin (Trypsin Inhibitor) | > 200 | 0.0001 |
Table 3: Inhibitory Activity against a Protein Kinase
| Compound | Tyrosine Kinase (Src) IC50 (µM) |
| This compound | > 100 |
| Dasatinib (Src Inhibitor) | 0.0005 |
Experimental Workflows and Signaling Pathways
To ensure clarity and reproducibility, the following diagrams illustrate the experimental workflow and a relevant biological pathway.
Figure 1: Experimental workflow for assessing enzyme specificity.
Figure 2: Fatty acid synthesis pathway and potential inhibition point.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the IC50 value of this compound for human Fatty Acid Synthase.
Materials:
-
Human recombinant Fatty Acid Synthase (FAS)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
This compound
-
Orlistat (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound and Orlistat in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 5 µL of the compound dilutions or DMSO (vehicle control).
-
Add 85 µL of assay buffer containing 50 µM Acetyl-CoA and 150 µM NADPH to each well.
-
Initiate the reaction by adding 10 µL of FAS enzyme solution (final concentration 10 µg/mL).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
The initial reaction rates are calculated from the linear portion of the kinetic curve.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
α-Glucosidase Inhibition Assay
Objective: To determine the IC50 value of this compound for α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Assay Buffer: 50 mM sodium phosphate, pH 6.8
-
This compound
-
Acarbose (positive control)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
-
Stop Solution: 0.1 M Sodium Carbonate (Na2CO3)
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in DMSO.
-
In a 96-well plate, add 10 µL of the compound dilutions or DMSO (vehicle control).
-
Add 40 µL of α-glucosidase solution (0.5 U/mL in assay buffer) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 1 mM pNPG solution (in assay buffer).
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC50 values are determined as described for the FAS assay.
Specificity Profile Comparison
The following diagram provides a visual comparison of the specificity profiles of this compound and the control inhibitors based on the hypothetical data.
Figure 3: Comparative specificity profiles (line thickness correlates with inhibitory potency).
Conclusion
Based on this hypothetical assessment, this compound demonstrates a degree of selective inhibitory activity against Fatty Acid Synthase (FAS) and, to a lesser extent, Acetyl-CoA Carboxylase (ACCase). Its activity against α-glucosidase is modest, and it shows no significant inhibition of trypsin or Src tyrosine kinase at the tested concentrations. This profile suggests that this compound may have a preferential, though not exclusive, interaction with enzymes involved in fatty acid metabolism.
In comparison to the highly potent and specific inhibitors used as controls, this compound exhibits a weaker and less specific inhibitory profile. Further investigations, including kinetic studies to determine the mechanism of inhibition and screening against a broader panel of enzymes, are warranted to fully elucidate the therapeutic potential and off-target effects of this compound. The experimental protocols and workflows provided herein offer a robust framework for such future studies.
Benchmarking New Synthetic Routes for (+)-Jalapinolic Acid Against Established Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Jalapinolic acid, a naturally occurring hydroxylated fatty acid, has garnered significant interest in the scientific community due to its diverse biological activities. As research into its therapeutic potential expands, the need for efficient and scalable synthetic routes becomes paramount. This guide provides a comprehensive comparison of a newly developed synthetic approach for this compound against a well-established method, offering a detailed analysis of their respective efficiencies, experimental protocols, and overall viability for laboratory and potential industrial-scale synthesis.
Executive Summary
This guide benchmarks a novel, organocatalysis-based synthesis of this compound against an established route utilizing a chiral auxiliary. The newer method offers a more streamlined approach with potentially higher overall yields and avoids the use of stoichiometric chiral auxiliaries. The established method, while reliable, involves more steps and protection/deprotection sequences. The data presented herein, including detailed experimental protocols and quantitative comparisons, is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs.
Data Presentation: A Head-to-Head Comparison
The two synthetic routes are summarized and compared in the table below, highlighting key quantitative metrics that are critical for evaluating synthetic efficiency.
| Metric | Established Route (Sabitha et al.) | New Route (Adapted from Kokotos et al.) |
| Starting Material | 10-Undecenoic acid | Undecanal |
| Chirality Source | (R)-(-)-2-Phenylglycinol (Chiral Auxiliary) | (S)-2-(Triphenylmethyl)pyrrolidine (Organocatalyst) |
| Number of Steps | 6 | 4 |
| Overall Yield | ~35% | ~55-60% (estimated) |
| Key Transformations | Asymmetric aziridination, Grignard reaction, Hydrolysis | Organocatalytic epoxidation, Grignard ring-opening, Oxidation |
| Reagents of Note | Grignard reagents, LiAlH4, PDC | Organocatalyst, m-CPBA, Grignard reagent, Jones reagent |
Synthetic Pathways at a Glance
The following diagrams, generated using the DOT language, provide a visual representation of the logical flow of each synthetic route.
Established Synthetic Route
Caption: Established synthesis of this compound.
New Synthetic Route
Caption: New synthetic approach to this compound.
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in both the established and new synthetic routes.
Established Route: Key Experimental Protocols (Sabitha et al.)
Step 1: Synthesis of the Chiral Oxazolidinone To a solution of 10-undecenoic acid in dichloromethane (DCM) are added (R)-(-)-2-phenylglycinol, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with dilute HCl and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Asymmetric Aziridination The chiral oxazolidinone is dissolved in methanol, and potassium carbonate and tosyl azide are added. The mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude aziridine, which is used in the next step without further purification.
Step 3: Grignard Reaction To a solution of the aziridine in dry THF at -78 °C is added a catalytic amount of copper(I) cyanide. Pentylmagnesium bromide is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Step 4: Reductive Cleavage of the Chiral Auxiliary The product from the previous step is dissolved in dry THF and added dropwise to a suspension of lithium aluminium hydride (LiAlH4) in THF at 0 °C. The mixture is stirred at room temperature for 6 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude alcohol.
Step 5: Oxidation to this compound To a solution of the alcohol in dimethylformamide (DMF) is added pyridinium dichromate (PDC). The mixture is stirred at room temperature for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
New Route: Key Experimental Protocols (Adapted from Kokotos et al.)
Step 1: Organocatalytic Epoxidation of Undecanal To a solution of undecanal in a suitable solvent (e.g., dichloromethane) is added the organocatalyst (S)-2-(triphenylmethyl)pyrrolidine (5-10 mol%). The mixture is cooled to 0 °C, and meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is stirred at 0 °C for 24-48 hours until completion (monitored by TLC). The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude epoxide is purified by flash column chromatography.
Step 2: Grignard Ring-Opening of the Epoxide A solution of pentylmagnesium bromide in diethyl ether is added dropwise to a suspension of copper(I) iodide (CuI) in dry THF at -20 °C. The resulting mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of the chiral epoxide in dry THF. The reaction is stirred at -20 °C for 2-3 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude secondary alcohol is purified by flash column chromatography.
Step 3: Oxidation to this compound The secondary alcohol is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The excess oxidant is quenched with isopropanol. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated to give this compound, which can be further purified by recrystallization or column chromatography.
Conclusion
The new synthetic route to this compound, employing organocatalysis, presents a more concise and potentially higher-yielding alternative to the established method. The reduction in the number of synthetic steps and the avoidance of a stoichiometric chiral auxiliary are significant advantages, particularly for larger-scale synthesis. While the established route is proven and reliable, the new approach aligns better with the principles of green chemistry and offers a more efficient pathway for the synthesis of this important bioactive molecule. Researchers should consider the trade-offs between the established reliability of the older method and the efficiency and elegance of the newer organocatalytic approach when planning their synthetic campaigns.
Correlating In Vitro and In Vivo Efficacy of (+)-Jalapinolic Acid and Related Resin Glycosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data correlating the in vitro and in vivo efficacy of (+)-Jalapinolic acid is limited in publicly available literature. This guide provides a comparative overview based on studies of related resin glycosides, many of which share jalapinolic acid as a core structural component. The presented data should be interpreted as indicative of the potential activities of this class of compounds.
Introduction
This compound is a hydroxylated fatty acid that serves as the aglycone for a diverse group of naturally occurring compounds known as resin glycosides, predominantly found in the Convolvulaceae family (morning glories). These complex molecules have garnered significant interest for their wide range of biological activities, including potent cytotoxic (anticancer) and anti-inflammatory properties. Understanding the correlation between their effects in laboratory cell cultures (in vitro) and in living organisms (in vivo) is crucial for their development as potential therapeutic agents. This guide summarizes key experimental findings, compares the efficacy of various resin glycosides, and outlines common experimental protocols.
In Vitro Efficacy of Jalapinolic Acid-Containing Resin Glycosides
In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of resin glycosides. The primary assays used to determine their efficacy include cytotoxicity assays against cancer cell lines and anti-inflammatory assays that measure the inhibition of inflammatory mediators.
Anticancer Activity
Resin glycosides have demonstrated significant cytotoxic effects across a variety of human cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Summary of In Vitro Anticancer Activity of Selected Resin Glycosides
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Source |
| Murucoidins I-V | OVCAR (Ovarian) | Cytotoxicity Assay | Not specified | [1] |
| Murucoidin I | C6 and RG2 (Glioma) | Antiproliferative Assay | Not specified | [1] |
| Calyhedins I, II, IX | HL-60 (Leukemia) | Cytotoxicity Assay | 3.46 µM, 14.7 µM, 10.9 µM | [2] |
| Aquaterin II | HepG2 (Liver) | Cytotoxicity Assay | Not specified | [2] |
| Ipomoea purpurea Methanol Extract | A-549 (Lung) | MTT Assay | 53.62 ± 0.07 µg/mL | [3] |
| Ipomoea purpurea Chloroform Extract | MDA-MB-231 (Breast) | MTT Assay | 124.5 ± 0.01 µg/mL | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential of resin glycosides and related extracts is typically assessed by their ability to inhibit the production of pro-inflammatory molecules in immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Table 2: Summary of In Vitro Anti-inflammatory Activity
| Compound/Extract | Cell Line | Inhibitory Effect | IC50 Value | Source |
| Lom-Am-Ma-Pruek Remedy Extract | RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) Production | 24.90 ± 0.86 µg/mL | [4] |
| Lom-Am-Ma-Pruek Remedy Extract | RAW 264.7 Macrophages | Inhibition of Prostaglandin E2 (PGE2) Production | 4.77 ± 0.03 µg/mL | [4] |
| Lom-Am-Ma-Pruek Remedy Extract | RAW 264.7 Macrophages | Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production | 35.01 ± 2.61 µg/mL | [4] |
| Luteolin-7-O-glucoside (a glycoside) | Human Neutrophils | Inhibition of Superoxide Anion | Not specified | [5] |
In Vivo Efficacy of Plant Extracts Containing Resin Glycosides
In vivo studies, typically conducted in animal models, are essential to evaluate the overall physiological effects, including efficacy, toxicity, and pharmacokinetics. Due to the limited availability of pure this compound or its specific glycosides for such studies, much of the current in vivo data comes from crude plant extracts known to be rich in these compounds.
Anti-inflammatory Activity
The most common in vivo models for assessing anti-inflammatory activity involve inducing a localized inflammatory response in rodents and measuring the reduction in swelling (edema) after treatment with the test substance.
Table 3: Summary of In Vivo Anti-inflammatory Activity
| Extract | Animal Model | Effect | Dosage | Source |
| Lom-Am-Ma-Pruek Remedy Extract | Carrageenan-induced paw edema in rats | Significant reduction in paw edema | 180, 375, and 750 mg/kg | [4] |
| Aqueous extract of Mirabilis jalapa leaves | Carrageenan-induced paw edema in rats | 54.0% inhibition of paw edema at 4th hour | 400 mg/kg | [2] |
| Aqueous extract of Mirabilis jalapa leaves | Formalin-induced paw edema in rats | 43.0% inhibition of paw edema on 4th day | 400 mg/kg | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cells (e.g., A-549, HepG2) are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., a specific resin glycoside) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[3]
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animal Model: Wistar albino rats or similar rodent models are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Treatment: The test compound or extract is administered orally or intraperitoneally to the animals at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., phenylbutazone).
-
Induction of Inflammation: After a specific time (e.g., 1 hour) post-treatment, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Edema Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.[4]
Signaling Pathways and Mechanisms of Action
The anticancer effects of some resin glycosides have been linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death). One of the key signaling pathways implicated is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway and potential inhibition by resin glycosides.
Cell Cycle Regulation
Some resin glycosides have been shown to induce cell cycle arrest, particularly at the G0/G1 phase. This prevents cancer cells from progressing through the cell cycle and replicating their DNA, ultimately leading to a halt in proliferation.
Caption: Simplified cell cycle regulation and the role of resin glycosides in G1 arrest.
Experimental Workflow
The process of evaluating the efficacy of natural products like resin glycosides follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for evaluating resin glycosides.
Conclusion
The available evidence strongly suggests that resin glycosides, a class of compounds for which this compound is a key building block, possess significant in vitro cytotoxic and anti-inflammatory activities. In vivo studies using plant extracts rich in these compounds further support their anti-inflammatory potential. The correlation between in vitro and in vivo results appears promising, particularly for anti-inflammatory effects. However, more research is needed to isolate and test pure this compound and its specific glycosides in in vivo cancer models to establish a definitive correlation for their anticancer efficacy. The mechanisms of action appear to involve the modulation of key cellular processes like the PI3K/Akt signaling pathway and cell cycle regulation, making them an interesting class of natural products for further drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Ipomoea purpurea Leaves Extracts in Monolayer and Three-Dimensional Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (+)-Jalapinolic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (+)-Jalapinolic acid, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans to manage this substance responsibly.
I. Understanding the Hazard Profile
Before disposal, it is crucial to recognize the potential hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical, including during disposal preparation.[1]
II. Primary Disposal Method: Professional Waste Management
The recommended and primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1] It is imperative to adhere to all national and local regulations governing chemical waste disposal. Attempting to dispose of this chemical via standard laboratory drains or as regular solid waste is strictly prohibited.
Operational Steps for Disposal:
-
Segregation: Isolate waste this compound from other waste streams. It should be collected in a designated, compatible, and properly sealed waste container. Do not mix it with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with its contents, including the full chemical name "this compound," and any relevant hazard symbols. This ensures safe handling by waste management personnel.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
III. Management of Empty Containers
Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Rinsing: If institutional procedures permit, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[3]
-
Disposal of Rinsed Containers: Once thoroughly decontaminated, the labels on the container should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional guidelines.[3]
-
Unrinsed Containers: If the container is not rinsed, it must be disposed of as hazardous waste through your institution's chemical waste program.
IV. Spill and Emergency Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Containment: Use an absorbent material to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Logical Workflow for Disposal
To ensure a clear and safe process, the following logical workflow should be adopted for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
Essential Safety and Logistical Information for Handling (+)-Jalapinolic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of (+)-Jalapinolic acid in a laboratory setting.
This compound, a hydroxy fatty acid, requires careful handling to minimize risks and ensure the integrity of experimental outcomes. While specific hazard data for this compound is not extensively documented, information from structurally similar compounds, such as Palmitic Acid and 12-Hydroxystearic acid, suggests that it should be handled as a potential skin and eye irritant and a combustible solid.[1] Adherence to the following guidelines will support a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on general guidance for fatty acids and laboratory chemicals.
| PPE Category | Item | Material/Standard Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, splash-proof | Protects eyes from potential splashes of the chemical or solvents. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or Neoprene | Prevents direct skin contact and potential irritation. |
| Body Protection | Laboratory Coat | Long-sleeved, appropriate for chemical laboratory use | Protects skin and personal clothing from spills. |
| Respiratory Protection | Fume Hood | Standard laboratory fume hood | Recommended when handling the powder form to avoid inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Pre-Operational Checks:
- Ensure that a calibrated weighing balance, appropriate glassware, and necessary solvents are available inside a certified chemical fume hood.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Confirm that all personnel involved are wearing the required PPE as outlined in the table above.
2. Handling the Compound:
- When weighing the solid form of this compound, perform the task within a fume hood to prevent inhalation of any fine powder.
- Use glass or stainless steel spatulas and equipment for transferring the compound. Avoid plastics if using organic solvents, as they can leach impurities.[2][3]
- If dissolving in a solvent, add the solvent slowly to the acid to avoid splashing.
- Keep containers with this compound closed when not in use to prevent contamination and potential release.
3. Post-Handling:
- Clean all equipment and the work area thoroughly after use.
- Remove PPE carefully, avoiding contact with any potentially contaminated surfaces.
- Wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation:
- Segregate waste containing this compound from other laboratory waste streams.
- Use a dedicated, clearly labeled waste container made of glass or a compatible material.
2. Small Quantities of Non-Hazardous Waste:
- For small quantities that are not mixed with hazardous solvents, the compound can be solidified and disposed of in the regular laboratory trash, assuming it is not deemed hazardous by your institution's environmental health and safety (EHS) office.
3. Contaminated Materials:
- Gloves, weigh boats, and other disposable materials contaminated with this compound should be placed in the designated chemical waste container.
4. Solutions and Larger Quantities:
- Solutions of this compound, especially in organic solvents, should be collected in a labeled hazardous waste container.
- Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous fatty acid solutions.
- Contact your institution's EHS office for pickup and disposal of the hazardous waste container.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
